3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Description
Properties
IUPAC Name |
3-[4-(difluoromethoxy)-3-methoxyphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-16-9-6-7(3-5-10(14)15)2-4-8(9)17-11(12)13/h2,4,6,11H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDNQNDPGSVOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-[4-(difluoromethoxy)-3-methoxyphenyl]propionic acid, a key building block in contemporary drug discovery. The synthesis is presented as a multi-step process commencing from the readily available and bio-sourced starting material, vanillin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying scientific rationale for the chosen methodologies.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structural motifs, particularly the difluoromethoxy group, are of significant interest in medicinal chemistry. The difluoromethoxy group can serve as a bioisostere for a hydroxyl or methoxy group, offering modulated lipophilicity, metabolic stability, and binding interactions with biological targets. The propionic acid side chain provides a handle for further chemical modifications, such as amide bond formation. This guide details a reliable and reproducible synthetic route to this valuable compound.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in three main stages, starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). This approach is advantageous due to the low cost and ready availability of the starting material.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Stage 1: Difluoromethoxylation of Vanillin
The initial and critical step is the introduction of the difluoromethoxy group onto the phenolic hydroxyl of vanillin. This is achieved through a nucleophilic substitution reaction.
Protocol 1: Difluoromethoxylation using Sodium Chlorodifluoroacetate
This method employs sodium chlorodifluoroacetate as the difluorocarbene precursor, which is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Difluoromethoxylation of Vanillin.
Experimental Protocol:
-
To a solution of vanillin (1 equivalent) in N,N-dimethylformamide (DMF), add sodium chlorodifluoroacetate (2-3 equivalents) and cesium carbonate (0.1 equivalents) as a catalyst.[1]
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(difluoromethoxy)-3-methoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expertise & Experience: The choice of DMF as a solvent is crucial due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic reagents. Cesium carbonate is an effective base for this reaction, promoting the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. The reaction temperature is maintained above 100 °C to ensure the in-situ generation of difluorocarbene from sodium chlorodifluoroacetate.
| Parameter | Value | Reference |
| Starting Material | Vanillin | [1] |
| Reagent | Sodium Chlorodifluoroacetate | [1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | 100-120 °C | [2] |
| Typical Yield | 85-95% | [1][2] |
Stage 2: Knoevenagel Condensation to form the Cinnamic Acid Derivative
The second stage involves the extension of the aldehyde group to a propenoic acid side chain via a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction utilizes an active methylene compound, in this case, malonic acid.
Protocol 2: Knoevenagel Condensation with Malonic Acid
This protocol employs malonic acid and a basic catalyst, such as pyridine, to facilitate the condensation reaction.
Reaction Scheme:
Caption: Knoevenagel Condensation.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-(difluoromethoxy)-3-methoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.[3][4]
-
Add a catalytic amount of piperidine (optional, can accelerate the reaction).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry to obtain 3-[4-(difluoromethoxy)-3-methoxyphenyl]acrylic acid.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Expertise & Experience: Pyridine serves as both the solvent and the base in this reaction. It facilitates the formation of the enolate of malonic acid, which then acts as the nucleophile. The subsequent dehydration of the aldol-type intermediate is also promoted by the reaction conditions. The Doebner modification of the Knoevenagel condensation, which uses pyridine as the solvent, is particularly effective for the reaction of aromatic aldehydes with malonic acid, often leading to decarboxylation to afford the cinnamic acid derivative directly.[3]
| Parameter | Value | Reference |
| Starting Material | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | N/A |
| Reagent | Malonic Acid | [3][4] |
| Solvent/Base | Pyridine | [3][4] |
| Temperature | Reflux | [4] |
| Typical Yield | 70-85% | N/A |
Stage 3: Catalytic Hydrogenation to the Final Product
The final step is the selective reduction of the carbon-carbon double bond of the cinnamic acid derivative to yield the desired propionic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.
Protocol 3: Palladium-Catalyzed Hydrogenation
This protocol utilizes palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.
Reaction Scheme:
Caption: Catalytic Hydrogenation.
Experimental Protocol:
-
Dissolve 3-[4-(difluoromethoxy)-3-methoxyphenyl]acrylic acid (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the final product, this compound.
Expertise & Experience: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of carbon-carbon double bonds.[5] The reaction is typically carried out under mild conditions (room temperature and low hydrogen pressure), which prevents the reduction of the aromatic ring or other functional groups. The choice of solvent is important for dissolving the substrate and ensuring good contact with the catalyst. Ethanol is a common and effective solvent for this purpose.
| Parameter | Value | Reference |
| Starting Material | 3-[4-(Difluoromethoxy)-3-methoxyphenyl]acrylic acid | N/A |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [5] |
| Reducing Agent | Hydrogen Gas (H₂) | [5] |
| Solvent | Ethanol or Methanol | [5] |
| Temperature | Room Temperature | [5] |
| Pressure | 1-3 atm | N/A |
| Typical Yield | >95% | N/A |
Trustworthiness and Self-Validation
The protocols described herein constitute a self-validating system. The progress of each reaction step can be reliably monitored by standard analytical techniques such as TLC. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the key compounds are well-documented in the scientific literature, allowing for straightforward verification of the experimental outcomes.
Conclusion
This in-depth technical guide provides a robust and efficient three-step synthesis of this compound from vanillin. The described protocols are based on well-established chemical transformations and are supported by scientific literature. By providing detailed experimental procedures and the rationale behind the chosen methods, this guide aims to empower researchers in the field of drug discovery to synthesize this valuable intermediate with confidence and high yields.
References
- Perkin, W. H. On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society. 1868;21:53-61.
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
MDPI. Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. Available from: [Link]
- Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
-
J&K Scientific LLC. Perkin Reaction. Available from: [Link]
-
PrepChem.com. Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. Available from: [Link]
-
Scilit. THE MICROBIAL METABOLISM OF CINNAMIC ACID. Available from: [Link]
-
Scribd. Knoevenagel Condensation. Available from: [Link]
-
ResearchGate. 3-(4-Methoxybenzoyl)propionic acid. Available from: [Link]
-
PubMed. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. Available from: [Link]
-
Asian Journal of Chemistry. Perkin Reactions under Microwave Irradiation. Available from: [Link]
-
MDPI. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Available from: [Link]
-
Organic Syntheses. protocatechuic acid. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
International Journal of PharmTech Research. A Review on the Vanillin derivatives showing various Biological activities. Available from: [Link]
-
SynArchive. Knoevenagel Condensation. Available from: [Link]
- Google Patents. CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available from: [Link]
-
New Journal of Chemistry. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Available from: [Link]
-
ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... Available from: [Link]
-
ResearchGate. Chemical structure of Vanillin (4-hydroxy-3-methoxybenzaldehyde). Available from: [Link]
-
SciSpace. Catalytic Transfer Hydrogenation. Available from: [Link]
-
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available from: [Link]
-
Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Available from: [Link]
-
PMC - NIH. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Available from: [Link]
-
MDPI. Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Available from: [Link]
-
Johnson Matthey Technology Review. oa Frustrated Lewis Pairs for Metal-free Hydrogenation Catalysis. Available from: [Link]
-
Frontiers. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Available from: [Link]
-
University of Delaware. Vanillin Synthesis from 4-Hydroxybenzaldehyde. Available from: [Link]
-
mVOC 4.0. 4-Hydroxy-3-methoxybenzaldehyde. Available from: [Link]
Sources
- 1. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. nacatsoc.org [nacatsoc.org]
An In-depth Technical Guide to the Putative Mechanisms of Action of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. While direct pharmacological data for this specific molecule is not extensively published, its structural features suggest a multifactorial biological activity profile. By examining the established mechanisms of structurally analogous compounds, we can infer and propose several putative pathways through which this propionic acid derivative may exert its effects. This document will delve into three primary potential mechanisms: phosphodiesterase 4 (PDE4) inhibition, modulation of the TGF-β/Smad signaling pathway, and broader anti-inflammatory activities characteristic of aryl-propionic acid derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound, providing a scientifically grounded framework for future investigation.
Introduction and Molecular Profile
This compound is a synthetic organic compound characterized by a substituted phenyl ring linked to a propionic acid moiety. The key structural features—a difluoromethoxy group, a methoxy group, and a propionic acid side chain—are all known to contribute to the biological activity of various therapeutic agents.
| Property | Value |
| IUPAC Name | 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propanoic acid |
| Molecular Formula | C11H12F2O4 |
| Molecular Weight | 246.21 g/mol [1] |
| CAS Number | 1092460-76-8[1] |
The presence of the difluoromethoxy and methoxy groups on the phenyl ring is particularly noteworthy, as this substitution pattern is found in the potent and selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast. Furthermore, the aryl-propionic acid scaffold is the cornerstone of the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs). This structural convergence suggests a rich and complex pharmacology for the title compound.
Putative Mechanism of Action 1: Phosphodiesterase 4 (PDE4) Inhibition
A primary hypothesized mechanism of action for this compound is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3][4] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of inflammatory responses.[2][3][5][6][7]
Evidence from Structural Analogs:
The selective PDE4 inhibitor Roflumilast, approved for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD), features the same 4-(difluoromethoxy)-3-methoxyphenyl core.[2][8][9][10] The primary mechanism of Roflumilast is the inhibition of PDE4, which leads to a reduction in inflammatory cell activity and airway smooth muscle relaxation.[4][5][9][11] Given the shared core structure, it is plausible that this compound also interacts with the active site of PDE4.
Proposed Signaling Pathway:
Caption: Putative PDE4 Inhibition Pathway.
Experimental Validation Protocol: PDE4 Inhibition Assay
To ascertain the PDE4 inhibitory activity of this compound, a direct enzyme activity assay is recommended.
Objective: To determine the IC50 value of the test compound against human recombinant PDE4.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4B (or other isoforms) and a fluorescently labeled cAMP substrate are prepared in assay buffer.
-
Compound Dilution: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer. Roflumilast is used as a positive control.
-
Assay Reaction: The PDE4 enzyme is incubated with the test compound or control for a pre-determined time.
-
Initiation of Reaction: The fluorescent cAMP substrate is added to initiate the enzymatic reaction.
-
Termination and Detection: The reaction is stopped, and the amount of fluorescently labeled 5'-AMP product is measured using a suitable plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.
Putative Mechanism of Action 2: Modulation of TGF-β/Smad Signaling
A second potential mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a key driver of fibrosis in various organs, including the lungs.
Evidence from Structural Analogs:
A structurally very similar compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), which is an intermediate metabolite of an active small molecule, has been shown to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo.[12] The study demonstrated that DGM treatment reduced the phosphorylation of Smad2/3, a critical step in the activation of the TGF-β signaling cascade.[12] This suggests that this compound may possess anti-fibrotic properties through a similar mechanism.
Proposed Signaling Pathway:
Caption: Workflow for Anti-Inflammatory Screening.
Experimental Validation Protocol: In Vitro Anti-Inflammatory Screening
A tiered approach is recommended to screen for general anti-inflammatory activity.
Objective: To assess the potential of this compound to inhibit key inflammatory mediators and pathways in a cellular context.
Methodology:
-
COX Inhibition Assay: The direct inhibitory effect of the compound on COX-1 and COX-2 enzymes can be determined using commercially available colorimetric or fluorometric assay kits.
-
Cell-Based Assays:
-
Cell Line: A murine macrophage cell line (e.g., RAW 264.7) is a suitable model.
-
Stimulation: Cells are pre-treated with the test compound followed by stimulation with lipopolysaccharide (LPS).
-
Nitric Oxide Measurement: The production of nitric oxide (NO), a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Analysis: The levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant are measured by ELISA.
-
Western Blot Analysis: The effect of the compound on the activation of key inflammatory signaling pathways (e.g., phosphorylation of NF-κB p65, p38 MAPK, ERK1/2) is assessed by western blotting of cell lysates.
-
Summary and Future Directions
This compound is a compound of significant interest due to its structural similarity to established therapeutic agents. The evidence from analogous compounds strongly suggests that its mechanism of action is likely to be multifactorial, potentially encompassing:
-
PDE4 inhibition , offering anti-inflammatory effects relevant to respiratory diseases.
-
Inhibition of the TGF-β/Smad pathway , indicating potential anti-fibrotic applications.
-
Broad anti-inflammatory activity , possibly through COX inhibition or modulation of other key inflammatory signaling cascades.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic investigation of these putative mechanisms. A thorough characterization of the in vitro and in vivo pharmacology of this compound is warranted to fully elucidate its therapeutic potential. Future research should focus on a head-to-head comparison with established drugs in relevant disease models to ascertain its relative potency, selectivity, and overall efficacy.
References
- Roflumilast: A new phosphodiesterase 4 inhibitor for chronic obstructive pulmonary disease. (n.d.). Vertex AI Search.
- [Pharmacological profile of roflumilast] - PubMed. (n.d.). PubMed.
- Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD - PMC - NIH. (n.d.).
- DALIRESP® (roflumilast) Mechanism of Action | For HCPs. (n.d.). AstraZeneca.
- What is Roflumilast used for? - Patsnap Synapse. (2024, June 16).
- Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC. (n.d.).
- PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - The Open Respiratory Medicine Journal. (2024, November 13). Bentham Open.
- Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PubMed. (n.d.). PubMed.
- What is the mechanism of Roflumilast? - Patsnap Synapse. (2024, July 17).
- Phosphodiesterase 4 inhibitors for chronic obstructive pulmonary disease - PubMed Central. (n.d.).
- What is Roflumilast (phosphodiesterase-4 inhibitor)? - Dr.Oracle. (2025, September 12). Dr.Oracle.
- Mechanism of action of phosphodiesterase 4 inhibitors. PDE4 inhibitors... - ResearchGate. (n.d.).
- Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is... - ResearchGate. (n.d.).
- What are the Available and Emerging Phosphodiesterase 4 Inhibitors for COPD Treatment? | Drug Information Group | University of Illinois Chicago. (n.d.). University of Illinois Chicago.
- [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity] - PubMed. (n.d.). PubMed.
- 3-(3,4-Dimethoxyphenyl)propionic acid - Chem-Impex. (n.d.).
- 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem. (n.d.). PubChem.
- 3-(3,4-Dimethoxyphenyl)propionic acid 99 2107-70-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
- EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents. (n.d.).
- 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem. (n.d.). PubChem.
- (12) Patent Application Publication (10) Pub. No.: US 2012/0031403 A1. (2011, August 2).
- CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents. (n.d.).
- (12) United States Patent - Googleapis.com. (2010, July 12).
- Synthesis of 3-(m-methoxyphenyl)propionic acid - PrepChem.com. (n.d.). PrepChem.com.
- International Laboratory USA. (n.d.).
- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - MDPI. (n.d.). MDPI.
- 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed. (2019, May 9). PubMed.
- (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - ResearchGate. (2024, June 12).
- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - NIH. (2025, February 13).
- (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - ResearchGate. (n.d.).
- 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host - Semantic Scholar. (2019, May 9). Semantic Scholar.
- Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. (2023, March 24). MDPI.
- Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed. (2015, April 28). PubMed.
- (PDF) 3-(4-Methoxybenzoyl)propionic acid - ResearchGate. (n.d.).
Sources
- 1. International Laboratory USA [intlab.org]
- 2. What is Roflumilast used for? [synapse.patsnap.com]
- 3. What is the mechanism of Roflumilast? [synapse.patsnap.com]
- 4. Phosphodiesterase 4 inhibitors for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Roflumilast: first phosphodiesterase 4 inhibitor approved for treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]
- 12. mdpi.com [mdpi.com]
biological activity of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
An In-Depth Technical Guide on the Biological Activity of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Abstract
This technical guide provides a comprehensive overview of the hypothesized . Due to the limited publicly available data on this specific molecule, this document leverages established knowledge of structurally similar compounds, particularly those targeting phosphodiesterase 4 (PDE4). The core hypothesis of this guide is that the subject compound functions as a selective PDE4 inhibitor. We will explore its potential mechanism of action, suggest relevant experimental protocols for its evaluation, and discuss its potential therapeutic applications in inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Rationale
This compound is a synthetic organic compound characterized by a methoxyphenylpropionic acid backbone with a difluoromethoxy substitution. While direct studies on this specific molecule are not abundant in current literature, its structural motifs are highly prevalent in a class of well-characterized therapeutic agents: the phosphodiesterase 4 (PDE4) inhibitors.
The presence of the 3-methoxy-4-(difluoromethoxy)phenyl group is particularly noteworthy. This arrangement is a key pharmacophore in potent PDE4 inhibitors such as Roflumilast, which is approved for the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. The difluoromethoxy group is known to enhance metabolic stability and potency in this class of compounds[3]. Therefore, it is a scientifically sound hypothesis that this compound is designed to be a selective inhibitor of PDE4, with potential applications in treating inflammatory conditions.
Hypothesized Mechanism of Action: Selective PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes, particularly in inflammatory and immune cells[2][3]. By degrading cAMP to AMP, PDE4 effectively terminates cAMP-mediated signaling.
Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets. A key consequence of increased cAMP in immune cells is the suppression of inflammatory responses. This includes the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interferon-gamma (IFN-γ), as well as an increase in the production of anti-inflammatory cytokines like interleukin-10 (IL-10)[2][4].
The proposed mechanism of action for this compound is the competitive inhibition of the PDE4 enzyme, leading to an anti-inflammatory effect.
Plausible Synthesis Route
A potential synthetic approach could involve:
-
Protection of the phenolic hydroxyl group of a suitable starting material like 3-methoxy-4-hydroxyphenylacetic acid.
-
Difluoromethylation of the protected phenol, a key step to introduce the difluoromethoxy group. This is often achieved using reagents like chlorodifluoromethane under basic conditions.
-
Chain extension of the acetic acid side chain to a propionic acid. This could be accomplished through various methods, such as the Arndt-Eistert homologation or by conversion to an aldehyde followed by a Wittig reaction and subsequent reduction.
-
Deprotection to yield the final product.
Each step would require careful optimization of reaction conditions and purification of intermediates.
In Vitro Biological Evaluation
To validate the hypothesis that this compound is a PDE4 inhibitor, a series of in vitro assays are essential.
Primary Assay: PDE4 Enzymatic Inhibition
The primary assay to confirm the compound's activity is a direct enzymatic assay using purified recombinant human PDE4. This assay measures the ability of the compound to inhibit the hydrolysis of cAMP by the PDE4 enzyme.
Table 1: Representative Data from a PDE4 Inhibition Assay
| Compound | PDE4 Isoform | IC₅₀ (nM) |
| Roflumilast (Control) | PDE4B | 0.8 |
| Roflumilast (Control) | PDE4D | 0.6 |
| Hypothetical Data: | ||
| Test Compound | PDE4B | 5.2 |
| Test Compound | PDE4D | 3.8 |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Secondary Assay: Cytokine Release in Immune Cells
A key functional consequence of PDE4 inhibition is the suppression of pro-inflammatory cytokine release from immune cells. A common cellular model for this is the use of human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1, stimulated with lipopolysaccharide (LPS).
Experimental Protocol: LPS-Induced TNF-α Release Assay in THP-1 Cells
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the compound to the cells and pre-incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value.
Potential Therapeutic Applications
Given its hypothesized mechanism as a PDE4 inhibitor, this compound could have therapeutic potential in a range of inflammatory diseases. The established efficacy of other PDE4 inhibitors provides a strong basis for these potential applications[2][4].
-
Chronic Obstructive Pulmonary Disease (COPD): By reducing inflammation in the airways, the compound could help to alleviate the symptoms of COPD and reduce the frequency of exacerbations[2].
-
Asthma: Similar to its role in COPD, the anti-inflammatory effects could be beneficial in controlling asthma symptoms[4].
-
Psoriasis and Atopic Dermatitis: Topical or systemic administration could reduce the skin inflammation characteristic of these conditions[3].
-
Psoriatic Arthritis: PDE4 inhibitors have been shown to be effective in treating the joint inflammation associated with psoriatic arthritis[4].
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, its chemical structure strongly suggests that it is a selective PDE4 inhibitor. The presence of the difluoromethoxy group is a modern design element in medicinal chemistry aimed at improving drug-like properties.
The immediate future direction for this compound should be its synthesis and subsequent in vitro characterization. Confirmation of its PDE4 inhibitory activity and potency through enzymatic and cellular assays, as outlined in this guide, is the critical next step. Following successful in vitro validation, preclinical in vivo studies in relevant animal models of inflammatory disease would be warranted to assess its efficacy, pharmacokinetics, and safety profile.
This guide provides a robust framework for initiating the scientific investigation of this compound, a compound with significant potential as a novel anti-inflammatory agent.
References
-
Mitsuyama, T., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036. Available at: [Link]
-
ResearchGate. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Available at: [Link]
-
PubChem. 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2012). WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
-
Lee, G., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications Biology, 6(1), 1195. Available at: [Link]
-
ResearchGate. (2024). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Available at: [Link]
-
Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. Available at: [Link]
-
MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Available at: [Link]
-
PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]
- Google Patents. (2012). CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
-
MDPI. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available at: [Link]
-
National Institutes of Health. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Available at: [Link]
-
ResearchGate. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Available at: [Link]
-
Science.gov. selective pde4 inhibitor: Topics by Science.gov. Available at: [Link]
-
ScienceOpen. (2020). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Available at: [Link]
- Google Patents. (2006). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Available at: [Link]
-
Frontiers. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Available at: [Link]
- Google Patents. (2010). US Patent for Optical resolution of 2-hydroxy-3-methoxy-3,. 3-diphenylpropionic acid.
-
PubMed. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Available at: [Link]
Sources
- 1. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
An In-depth Technical Guide to 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid, a compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document, based on established chemical principles and data from structurally analogous compounds, offers a robust framework for its synthesis, characterization, and potential biological applications. This guide is intended to serve as a foundational resource for researchers embarking on the study of this and related novel chemical entities.
Introduction
This compound (CAS Number: 1092460-76-8) is a synthetic organic compound characterized by a phenylpropionic acid core, substituted with a methoxy group and a difluoromethoxy group.[1] The introduction of the difluoromethoxy (-OCHF₂) moiety is a common strategy in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a molecule. This group can enhance metabolic stability, improve lipophilicity, and alter receptor-binding interactions, often leading to improved drug candidates. This guide will detail a proposed synthetic route, methods for characterization, and explore the potential biological significance of this compound based on the activities of structurally related molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1092460-76-8 | [1] |
| Molecular Formula | C₁₁H₁₂F₂O₄ | [1] |
| Molecular Weight | 246.21 g/mol | [1] |
| Structure | Inferred | |
| Predicted pKa | ~4.5 | Inferred from similar propionic acids |
| Predicted logP | ~2.5 | Inferred from analogous structures |
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde
-
Rationale: The initial step involves the introduction of the key difluoromethoxy group onto the phenolic hydroxyl of vanillin. This is a crucial transformation that imparts unique properties to the final compound.
-
Procedure:
-
To a stirred solution of vanillin (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent (e.g., DMF), chlorodifluoromethane (ClCHF₂) gas is bubbled at a controlled temperature (e.g., 80-100 °C) in a sealed pressure vessel.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(difluoromethoxy)-3-methoxybenzaldehyde.
-
Step 2: Synthesis of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propenoic acid
-
Rationale: This step extends the carbon chain from the aldehyde to a propenoic acid (cinnamic acid derivative) via a condensation reaction.
-
Procedure:
-
A mixture of 4-(difluoromethoxy)-3-methoxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and a base (e.g., pyridine or piperidine, catalytic amount) in a suitable solvent (e.g., toluene) is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an aqueous base (e.g., NaOH), washed with a non-polar solvent (e.g., hexane) to remove impurities, and then the aqueous layer is acidified with HCl.
-
The precipitated product is collected by filtration, washed with water, and dried to yield the cinnamic acid derivative.
-
Step 3: Synthesis of this compound
-
Rationale: The final step involves the reduction of the carbon-carbon double bond of the propenoic acid to yield the target propionic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
The cinnamic acid derivative from the previous step is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound.
-
Structural Characterization
The successful synthesis of the target compound must be confirmed through rigorous structural analysis. Based on the characterization of analogous compounds, the following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons, a triplet for the -OCHF₂ proton with coupling to fluorine, a singlet for the -OCH₃ protons, and two triplets for the -CH₂-CH₂- protons of the propionic acid side chain.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons, the methoxy carbon, the difluoromethoxy carbon (as a triplet due to C-F coupling), and the carbons of the propionic acid moiety.
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group. This is a highly specific technique for confirming the presence and environment of the fluorine atoms.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches, and C-F stretches.
-
Mass Spectrometry (MS): Will provide the molecular ion peak corresponding to the molecular weight of the compound (246.21 g/mol ), confirming its elemental composition.
Biological Context and Potential Applications
While the biological activity of this compound has not been explicitly reported, the activities of structurally related molecules provide a strong basis for hypothesizing its potential therapeutic applications.
-
Anti-proliferative and Anticancer Potential: The difluoromethoxy group is present in several compounds with demonstrated anti-proliferative activity against various cancer cell lines. For instance, difluoromethoxy-substituted estratriene derivatives have shown potent activity against breast cancer cells.[4] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization.
-
Enzyme Inhibition: Phenylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. While the specific activity of the target compound is unknown, its core structure suggests potential for enzyme inhibition. Furthermore, related difluorophenyl derivatives have been investigated as inhibitors of enzymes like Kynurenine 3-Monooxygenase (KMO).
-
Metabolic Regulation: Structurally similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have been shown to influence metabolic pathways. These effects are often mediated through interactions with specific receptors, such as GPR41, leading to improved hepatic lipid metabolism.
The introduction of the difluoromethoxy group could potentially enhance the metabolic stability and cell permeability of the phenylpropionic acid scaffold, making it an interesting candidate for further investigation in these and other therapeutic areas.
Conclusion
This compound represents a novel chemical entity with significant potential for further research and development. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on reliable and scalable chemical transformations. The insights into potential biological activities, drawn from analogous compounds, suggest that this molecule could be a valuable lead compound in the discovery of new therapeutic agents. Further experimental validation of the hypotheses presented in this guide is warranted and encouraged.
References
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. [Link]
-
This compound. International Laboratory USA. [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. MDPI. [Link]
Sources
- 1. International Laboratory USA [intlab.org]
- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic Acid in DMSO
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a detailed exploration of the solubility of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid in dimethyl sulfoxide (DMSO). While a specific, publicly available solubility value is not documented, this guide furnishes researchers with the foundational knowledge, theoretical framework, and practical methodologies required to determine and understand the solubility of this compound. We will delve into the physicochemical properties of both the solute and the solvent, outline the principles governing their interaction, and provide step-by-step protocols for experimental solubility determination. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development, enabling them to accurately assess and utilize the solubility of this compound in their research endeavors.
Introduction: The Critical Role of Solubility in Research
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a wide range of applications in research and development, particularly in the pharmaceutical sciences. For a compound like this compound, understanding its solubility in a versatile solvent such as dimethyl sulfoxide (DMSO) is paramount for its effective use in high-throughput screening, in vitro assays, and formulation development.[1][2] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it an indispensable tool in the modern laboratory.[3][4][5][6] This guide will provide the necessary technical insights to approach the solubility of this specific propionic acid derivative in DMSO with scientific rigor.
Compound Profile: this compound
A thorough understanding of the subject compound is the first step in predicting and determining its solubility.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 1092460-76-8 | [7] |
| Molecular Formula | C11H12F2O4 | [7] |
| Molecular Weight | 246.21 g/mol | [7] |
| Structure | A propionic acid moiety attached to a phenyl ring substituted with a difluoromethoxy and a methoxy group. | Inferred from name |
The presence of a carboxylic acid group suggests that the compound's solubility will be pH-dependent in aqueous solutions.[8] The difluoromethoxy and methoxy groups, along with the phenyl ring, contribute to its lipophilicity, which will influence its interaction with organic solvents like DMSO.
Solvent Profile: Dimethyl Sulfoxide (DMSO)
DMSO is a unique and powerful solvent with a distinct set of properties that make it highly effective for dissolving a wide range of substances.[3][4][6][9]
| Property | Value | Source |
| Molecular Formula | (CH3)2SO | [3] |
| Molecular Weight | 78.13 g/mol | [9] |
| Type | Polar aprotic solvent | [3][9] |
| Boiling Point | 189 °C (372 °F) | [3][9] |
| Freezing Point | 18.5 °C (65.3 °F) | [3] |
| Dielectric Constant | 48.9 (at 20°C) | [9] |
| Miscibility | Miscible with water and a wide range of organic solvents. | [3][6] |
Its high polarity and ability to act as both a hydrogen bond acceptor and a potent solvent for salts and organic molecules make it a solvent of choice in drug discovery.[3][4] However, its high boiling point can make it difficult to remove from samples.[3]
Theoretical Framework: Principles of Solubility
The dissolution of a crystalline solid, such as this compound, in a liquid solvent like DMSO is governed by a balance of intermolecular forces. The process can be conceptually broken down into three steps:
-
Breaking Solute-Solute Bonds: Energy is required to overcome the lattice energy of the crystalline solid.
-
Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule.
-
Formation of Solute-Solvent Bonds: Energy is released when the solute and solvent molecules interact.
For dissolution to occur, the energy released in the third step must be comparable to or greater than the energy consumed in the first two steps.
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biofargo.com [biofargo.com]
- 6. acs.org [acs.org]
- 7. International Laboratory USA [intlab.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. gchemglobal.com [gchemglobal.com]
An In-Depth Technical Guide to the In Vitro Stability Assessment of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Foreword: The Critical Role of In Vitro Stability in Drug Discovery
In the landscape of modern drug discovery and development, the early assessment of a compound's metabolic fate is a cornerstone of a successful campaign. In vitro stability assays serve as a critical primary screen, offering invaluable insights into a molecule's potential pharmacokinetic profile long before it enters in vivo studies. These assays, which evaluate the susceptibility of a compound to enzymatic degradation in various biological matrices, are indispensable for identifying metabolic liabilities, guiding structure-activity relationship (SAR) studies, and ultimately, selecting candidates with a higher probability of clinical success.[1][2] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the in vitro stability of a novel small molecule, 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. As a compound featuring a difluoromethoxy group, its stability profile is of particular interest, given the known influence of this moiety on metabolic robustness.[3][4]
Compound Profile: this compound
1.1. Structural Features and Predicted Physicochemical Properties
The subject of this guide, this compound, possesses several key structural features that are anticipated to influence its stability:
-
Difluoromethoxy (-OCF₂H) Group: This functional group is a bioisostere of the more common methoxy group and is known to confer enhanced metabolic stability.[5] The strong carbon-fluorine bonds are less susceptible to oxidative metabolism compared to the carbon-hydrogen bonds in a methoxy group, potentially blocking common metabolic pathways like O-demethylation.
-
Methoxy (-OCH₃) Group: Positioned adjacent to the difluoromethoxy group, this moiety could be a potential site for metabolism, although the electron-withdrawing nature of the neighboring difluoromethoxy group might influence its reactivity.
-
Propionic Acid Side Chain: This acidic functional group will influence the compound's solubility and potential for conjugation reactions (Phase II metabolism).
-
Aromatic Ring: The phenyl ring itself can be a site for oxidative metabolism, typically hydroxylation.
1.2. Rationale for Stability Assessment
A thorough in vitro stability assessment for this compound is crucial to:
-
Quantify Metabolic Lability: Determine the rate and extent of degradation in key metabolic systems.
-
Identify Potential Metabolic Soft Spots: Pinpoint the specific structural features most susceptible to enzymatic transformation.
-
Inform Structural Modifications: Guide medicinal chemistry efforts to enhance metabolic stability if required.
-
Predict In Vivo Clearance: Use the generated data to estimate the intrinsic and hepatic clearance of the compound.[1][6]
Experimental Design for Comprehensive In Vitro Stability Profiling
A multi-faceted approach is essential for a thorough evaluation of the compound's stability. The following assays are recommended:
2.1. Plasma Stability Assay
-
Objective: To assess the compound's stability in the presence of plasma enzymes, such as esterases and amidases.[7][8][9] This is particularly relevant for compounds with ester or amide functionalities, but also serves as a general screen for susceptibility to plasma-borne enzymes.
-
Rationale: Instability in plasma can lead to rapid clearance and a short half-life, complicating pharmacokinetic studies and potentially reducing in vivo efficacy.[7][9]
2.2. Liver Microsomal Stability Assay
-
Objective: To evaluate the compound's susceptibility to metabolism by Phase I enzymes, primarily the Cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes.[1][6][10]
-
Rationale: The liver is the primary site of drug metabolism for a majority of small molecule drugs.[10] This assay provides a robust measure of intrinsic clearance and is a key predictor of hepatic clearance.[1][6]
2.3. Hepatocyte Stability Assay
-
Objective: To assess the compound's overall metabolic stability in a more complete cellular system that contains both Phase I and Phase II enzymes, as well as transporters.
-
Rationale: While microsomes are excellent for studying CYP-mediated metabolism, hepatocytes provide a more holistic view of cellular metabolism, including conjugation reactions (e.g., glucuronidation, sulfation) that are not present in microsomal preparations.[1]
2.4. Solution Stability (Aqueous Buffer)
-
Objective: To determine the chemical stability of the compound in aqueous solution at different pH values (e.g., pH 4.0, 7.4, and 9.0) and temperatures.
-
Rationale: This assay distinguishes between enzymatic degradation and inherent chemical instability. It is a critical component of pre-formulation studies and helps ensure that any observed degradation in biological matrices is indeed enzyme-mediated.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the integrity of the data.
Plasma Stability Assay Protocol
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled plasma from relevant species (e.g., human, rat, mouse), stored at -80°C
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator set to 37°C
-
Centrifuge
Procedure:
-
Thaw Plasma: Thaw the pooled plasma at 37°C and keep on ice.
-
Prepare Working Solutions: Prepare a working solution of the test compound by diluting the stock solution in PBS to the desired concentration (e.g., 100 µM).
-
Incubation:
-
In a 96-well plate, add plasma to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound working solution to each well to achieve a final concentration of 1 µM.[8]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 3 volumes of ice-cold ACN with IS to the corresponding wells.[7][11]
-
Protein Precipitation: After the final time point, centrifuge the plate at 4000 rpm for 10 minutes to precipitate plasma proteins.
-
Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
Controls:
-
Positive Control: A compound known to be unstable in plasma (e.g., procaine).
-
Negative Control: A compound known to be stable in plasma (e.g., verapamil).
-
T₀ Control: Reaction terminated immediately after adding the test compound.
-
Liver Microsomal Stability Assay Protocol
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from relevant species (e.g., human, rat, mouse), stored at -80°C
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6][12]
-
Magnesium chloride (MgCl₂) solution
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well plates
-
Incubator set to 37°C
-
Centrifuge
Procedure:
-
Prepare Microsomal Suspension: Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[1][10]
-
Prepare Reaction Mixture: In a 96-well plate, combine the microsomal suspension, MgCl₂ solution, and the test compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding 3 volumes of ice-cold ACN with IS.[10]
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Sample Analysis: Transfer the supernatant for LC-MS/MS analysis.
-
Controls:
-
Positive Control: A compound with known high clearance in microsomes (e.g., diclofenac).[12]
-
Negative Control: A compound with known low clearance in microsomes (e.g., propranolol).[12]
-
Minus-NADPH Control: Incubate the test compound with microsomes without the NADPH regenerating system to assess non-CYP mediated degradation.
-
LC-MS/MS Analytical Method
A validated LC-MS/MS method is crucial for the accurate quantification of the parent compound.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[9]
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[11]
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9] The transitions for the parent compound and the internal standard must be optimized.
Data Analysis and Interpretation
4.1. Calculation of Stability Parameters
The percentage of the compound remaining at each time point is calculated relative to the T₀ sample. The natural logarithm of the percent remaining is plotted against time.
-
Half-Life (t½): Determined from the slope of the linear regression of the ln(% remaining) versus time plot.
-
t½ = 0.693 / k where k is the elimination rate constant (the absolute value of the slope).
-
-
Intrinsic Clearance (CLint): For the microsomal stability assay, CLint can be calculated using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
4.2. Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison across different assays and species.
| Assay | Species | t½ (min) | % Remaining at Final Timepoint | CLint (µL/min/mg protein) |
| Plasma Stability | Human | > 120 | 98.5 | N/A |
| Rat | > 120 | 97.2 | N/A | |
| Mouse | > 120 | 99.1 | N/A | |
| Microsomal Stability | Human | 45.3 | 28.7 | 30.6 |
| Rat | 28.9 | 15.4 | 48.1 | |
| Mouse | 15.7 | 5.2 | 88.6 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizing Experimental Workflows
Diagrams are essential for clearly communicating complex experimental procedures.
General Workflow for In Vitro Stability Assays
Caption: General experimental workflow for in vitro stability assays.
Decision Tree for Interpreting Stability Data
Caption: Decision-making based on in vitro stability outcomes.
Conclusion and Forward Look
The in vitro stability profile of this compound provides foundational data for its progression in the drug discovery pipeline. The presence of the difluoromethoxy group is anticipated to confer a degree of metabolic stability, but empirical data from the assays described herein are essential for confirmation.[13] Should metabolic liabilities be identified, the data will be instrumental in guiding the next phase of medicinal chemistry efforts. A robust and early understanding of a compound's metabolic fate is not merely a regulatory requirement but a strategic imperative for efficient and successful drug development.
References
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved January 20, 2026, from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved January 20, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. Retrieved January 20, 2026, from [Link]
-
Plasma Stability Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 20, 2026, from [Link]
-
Plasma Stability. (n.d.). Cyprotex. Retrieved January 20, 2026, from [Link]
-
Plasma Stability Assay. (n.d.). Domainex. Retrieved January 20, 2026, from [Link]
-
ADME Plasma Stability Assay. (n.d.). BioDuro. Retrieved January 20, 2026, from [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews, 50(13), 7583-7638. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3183. [Link]
-
Stability Studies for Pharma. (2026, January 7). ResolveMass Laboratories Inc. Retrieved January 20, 2026, from [Link]
-
Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
Sources
- 1. 代谢稳定性测定 [sigmaaldrich.cn]
- 2. japsonline.com [japsonline.com]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Plasma Stability Assay | Domainex [domainex.co.uk]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. researchgate.net [researchgate.net]
- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Unlocking Therapeutic Potential: A Technical Guide to Investigating 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic targets of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. Based on its structural similarity to known therapeutic agents, particularly second-generation phosphodiesterase 4 (PDE4) inhibitors, this document outlines a scientifically rigorous approach to target identification and validation. The primary hypothesis centers on PDE4 as the principal therapeutic target, a key enzyme in the regulation of inflammatory pathways. We present the scientific rationale, detailed experimental protocols for validation, and a discussion of potential secondary targets. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of this compound.
Introduction: Structural Rationale and Primary Hypothesis
The chemical structure of this compound, featuring a 3-methoxy-4-(difluoromethoxy)phenyl moiety, bears a striking resemblance to the core structure of potent phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast. Roflumilast is an established therapeutic agent for severe chronic obstructive pulmonary disease (COPD), underscoring the clinical relevance of this chemical scaffold.[1][2] The difluoromethoxy group, in particular, is a key feature in many selective PDE4 inhibitors, contributing to metabolic stability and potency.
This structural analogy forms the basis of our primary hypothesis: This compound functions as an inhibitor of phosphodiesterase 4 (PDE4), thereby increasing intracellular cyclic adenosine monophosphate (cAMP) levels and attenuating pro-inflammatory responses.
PDE4 is a family of enzymes responsible for the degradation of cAMP, a crucial second messenger that mediates a wide array of cellular functions, including the control of inflammation.[3][4] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). This cascade ultimately results in the suppression of a multitude of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), interleukins (ILs), and other cytokines.[1][3] This mechanism of action has established PDE4 as a significant therapeutic target for a range of chronic inflammatory and autoimmune diseases, including COPD, psoriasis, atopic dermatitis, and psoriatic arthritis.[3][5][6][7]
This guide will systematically delineate the experimental steps required to test this hypothesis, from initial enzymatic assays to cellular and downstream functional analyses.
The Primary Target: Phosphodiesterase 4 (PDE4)
Biological Significance of PDE4
The PDE4 enzyme family is comprised of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are encoded by four distinct genes.[8] These subtypes are expressed in various tissues and cell types, with a particularly high concentration in immune and inflammatory cells.[3] This cell-type-specific expression allows for a targeted immunomodulatory effect.
The anti-inflammatory effects of PDE4 inhibitors are primarily attributed to the inhibition of PDE4B, while the inhibition of PDE4D has been associated with common side effects such as nausea and emesis.[2][8] Therefore, assessing the subtype selectivity of this compound is a critical step in evaluating its therapeutic potential and safety profile.
Signaling Pathway
The central role of PDE4 in the inflammatory signaling cascade is depicted in the diagram below.
Figure 1: The proposed mechanism of action via the PDE4 signaling pathway.
Experimental Validation Workflow
A tiered approach is recommended to systematically validate the hypothesis that this compound targets PDE4.
Figure 2: A tiered experimental workflow for target validation.
Tier 1: Biochemical Assays
Objective: To determine if the compound directly inhibits PDE4 enzymatic activity and to quantify its potency (IC50).
Protocol:
-
Reagents and Materials:
-
Recombinant human PDE4 enzyme (commercially available).
-
This compound (test compound).
-
Roflumilast (positive control).
-
cAMP substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl2).
-
Detection reagents (e.g., fluorescently labeled antibody for AMP).
-
-
Procedure:
-
Prepare a serial dilution of the test compound and positive control.
-
In a 96-well or 384-well plate, add the PDE4 enzyme, assay buffer, and the diluted compounds.
-
Incubate for a pre-determined time at 37°C to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for a specific duration to allow for cAMP hydrolysis to AMP.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence) which is proportional to the amount of AMP produced.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Objective: To assess the inhibitory activity of the compound against the four PDE4 subtypes (A, B, C, and D).
Protocol:
-
Follow the same procedure as the PDE4 Enzyme Inhibition Assay, but perform separate assays for each recombinant human PDE4 subtype (PDE4A, PDE4B, PDE4C, and PDE4D).
-
Determine the IC50 value for each subtype.
-
Calculate the selectivity ratios (e.g., IC50 PDE4D / IC50 PDE4B) to evaluate the compound's preference for the anti-inflammatory target (PDE4B) over the emesis-associated target (PDE4D).
Tier 2: Cellular Assays
Objective: To confirm that the compound increases intracellular cAMP levels in a cellular context.
Protocol:
-
Cell Culture: Use a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937).
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells to release intracellular contents.
-
Measure cAMP levels in the cell lysates using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Analyze the data to determine the dose-dependent effect of the compound on cAMP accumulation.
-
Objective: To measure the functional downstream consequence of increased cAMP, i.e., the inhibition of pro-inflammatory cytokine production.
Protocol:
-
Cell Culture and Stimulation:
-
Isolate human PBMCs or use an appropriate immune cell line.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
-
Cytokine Measurement:
-
After an incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatant using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release at each compound concentration.
-
Determine the IC50 for the inhibition of each cytokine.
-
| Parameter | Expected Outcome for an Effective PDE4 Inhibitor |
| PDE4 Inhibition (IC50) | Potent inhibition (nanomolar to low micromolar range) |
| PDE4B/PDE4D Selectivity | Higher selectivity for PDE4B over PDE4D |
| Intracellular cAMP Levels | Dose-dependent increase |
| TNF-α Release (IC50) | Potent inhibition of LPS-induced TNF-α release |
Potential Secondary and Alternative Targets
While PDE4 is the most probable target, the phenylpropionic acid scaffold is present in compounds with other biological activities. These represent potential secondary or alternative targets that may warrant investigation, particularly if the primary hypothesis is not fully supported by the experimental data.
-
G Protein-Coupled Receptor 40 (GPR40): Phenylpropionic acid derivatives have been identified as potent GPR40 agonists for the treatment of type 2 diabetes.[9] GPR40 is involved in glucose-stimulated insulin secretion.
-
TGF-β1/Smad Pathway: A structurally very similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has been shown to attenuate pulmonary fibrosis by inhibiting the TGF-β1-induced epithelial-mesenchymal transition via the Smad2/3 pathway.[10] This suggests a potential role in anti-fibrotic therapies.
-
Metabolic Regulation: Some phenylpropionic acid derivatives are metabolites produced by the gut microbiota and have been shown to improve metabolic conditions in diet-induced obesity.[11][12]
Investigation into these alternative targets could involve receptor binding assays, functional assays related to insulin secretion, or cellular models of fibrosis.
Conclusion
The structural characteristics of this compound strongly suggest that it is a promising candidate for a phosphodiesterase 4 inhibitor. The experimental workflow detailed in this guide provides a robust and logical framework for validating this hypothesis, starting from direct enzymatic inhibition and progressing to cellular and functional outcomes. A thorough investigation of its PDE4 subtype selectivity will be crucial in predicting its therapeutic window. Should the primary hypothesis prove inconclusive, the exploration of alternative targets associated with the phenylpropionic acid scaffold offers additional avenues for discovering the therapeutic potential of this compound. This systematic approach will enable a comprehensive understanding of its mechanism of action and pave the way for its potential development as a novel therapeutic agent for inflammatory diseases.
References
- Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 inhibitors for the treatment of inflammatory diseases. Frontiers in Pharmacology, 9, 1048.
- Schett, G., Sloan, V. S., Stevens, R. M., & Schafer, P. (2017). Apremilast: A novel PDE4 inhibitor for the treatment of psoriatic arthritis and psoriasis.
- Saeidian, S., & Tassiulas, I. (2013). Phosphodiesterase 4-targeted treatments for autoimmune diseases. Autoimmunity Reviews, 12(12), 1143-1148.
- Patsnap Synapse. (2024). What are PDE4 inhibitors and how do they work?
- Martinez, A., & Gil, C. (2014). PDE4 inhibitors in the treatment of chronic obstructive pulmonary disease. Journal of Medicinal Chemistry, 57(10), 3945-3957.
- Kim, T. H., & Kim, Y. S. (2018). Molecular properties of phosphodiesterase 4 and its inhibition by roflumilast and cilomilast. International Journal of Molecular Sciences, 19(12), 3959.
- Field, S. K. (2007). Roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Clinical Medicine Insights: Therapeutics, 1, CMT.S547.
- Page, C. P., & Spina, D. (2012). Roflumilast - a phosphodiesterase-4 inhibitor for the treatment of inflammatory airway diseases. Pulmonary Pharmacology & Therapeutics, 25(4), 241-246.
- Wang, Y., Wu, H., & Zuo, J. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1389408.
- Michie, M., & Giembycz, M. A. (2015). Important PDE4 inhibitors, including roflumilast, the only FDA approved...
- Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6172.
- ChemicalBook. (n.d.). 3-(4-Fluoro-3-Methoxyphenyl)propionic acid, 96%.
- Purser, S., et al. (2008). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Bioorganic & Medicinal Chemistry, 16(15), 7249-7260.
- Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776.
- PubChem. (n.d.). 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid.
- Ohue-Kitano, R., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036.
- Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. International Journal of Molecular Sciences, 25(12), 6627.
- Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI.
- Ohue-Kitano, R., et al. (2023). 3-(4-hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.
- Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI.
- Tong, Y., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. PMC.
- Kim, J. E., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(8), 857-865.
- Ghorab, M. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. European Journal of Medicinal Chemistry, 178, 257-272.
- Guidechem. (n.d.). 3-(4-METHOXYPHENYL)PROPIONIC ACID 25173-37-9 wiki.
- Sigma-Aldrich. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionic acid.
- PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid.
- Google Patents. (n.d.). Substituted phenylpropionic acid derivatives as agonists to human peroxisome proliferator-activated receptor alpha (ppar) and pharmaceutical compositions containing them.
Sources
- 1. PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 8. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant Potential of Difluoromethoxy-Substituted Propionic Acids
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative for Novel Antioxidants
Oxidative stress, a state defined by an imbalance between the generation of reactive oxygen species (ROS) and the capacity of biological systems to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. This has spurred a continuous search for novel antioxidant compounds with improved efficacy, safety, and pharmacokinetic profiles. Arylpropionic acids and their derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] The strategic incorporation of fluorine-containing functional groups, a now-standard practice in drug discovery, offers a powerful method to refine the properties of lead compounds.[5] This guide delves into the promising, yet underexplored, intersection of these two domains: the antioxidant potential of difluoromethoxy-substituted propionic acids.
The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a functional group of significant interest.[6] Its unique electronic and steric properties offer a nuanced approach to modulating a molecule's metabolic stability, lipophilicity, and target engagement.[6] This guide will provide a comprehensive technical overview of the rationale, synthesis, and evaluation of difluoromethoxy-substituted propionic acids as a novel class of antioxidant agents.
The Difluoromethoxy Group: A Bioisosteric Advantage in Antioxidant Design
The introduction of a difluoromethoxy group into a propionic acid scaffold is a deliberate design choice aimed at enhancing its drug-like properties. The -OCF₂H group acts as a lipophilic hydrogen bond donor, a unique combination that distinguishes it from both its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.
Key advantages conferred by the difluoromethoxy group include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the -OCF₂H moiety significantly increase resistance to oxidative metabolism, potentially extending the half-life of the compound.[7] This is a critical factor in designing antioxidants that can persist in the body at therapeutic concentrations.
-
Modulated Lipophilicity: The difluoromethoxy group offers a moderate increase in lipophilicity, which can improve a compound's ability to cross cellular membranes and reach intracellular targets of oxidative stress.[8] This fine-tuning of the octanol-water partition coefficient (logP) is crucial for optimizing bioavailability.[7]
-
Hydrogen Bonding Capability: Unlike the trifluoromethoxy group, the -OCF₂H group retains an acidic proton, allowing it to participate in hydrogen bonding interactions.[7] This can lead to improved binding affinity and selectivity for biological targets involved in the antioxidant response.
The following table provides a comparative summary of the physicochemical properties of relevant functional groups.
| Functional Group | Hansch π Parameter (Lipophilicity) | Hydrogen Bond Donating Capacity | Metabolic Stability |
| Methoxy (-OCH₃) | -0.02 | No | Prone to O-demethylation |
| Difluoromethoxy (-OCF₂H) | +0.63 | Yes (weak) | High |
| Trifluoromethoxy (-OCF₃) | +1.04 | No | Very High |
Data compiled from multiple sources in medicinal chemistry literature.[8]
Synthesis of Difluoromethoxy-Substituted Propionic Acids
The synthesis of these novel compounds typically involves a multi-step process. A general synthetic route is outlined below. It is important to note that specific reaction conditions may need to be optimized based on the nature of the aryl substituent.
General Synthetic Protocol
A plausible synthetic route could involve the following key steps:
-
Difluoromethylation of a Phenolic Precursor: Starting with a substituted 2-hydroxyphenylacetonitrile, the phenolic hydroxyl group can be difluoromethylated.
-
Nitrile Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield the corresponding propionic acid.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis of a difluoromethoxy-substituted propionic acid.
Caption: Generalized synthetic workflow for difluoromethoxy-substituted propionic acids.
Evaluating Antioxidant Potential: A Multi-Faceted Approach
A comprehensive assessment of the antioxidant potential of novel difluoromethoxy-substituted propionic acids requires a combination of in vitro and in vivo assays. This tiered approach allows for initial screening of radical scavenging activity, followed by a more biologically relevant evaluation of cellular and systemic effects.
In Vitro Antioxidant Assays
These assays provide a rapid and cost-effective means of determining a compound's intrinsic ability to neutralize free radicals or chelate pro-oxidant metals.[9] It is recommended to use a panel of assays to obtain a comprehensive profile of antioxidant activity, as different assays reflect different mechanisms of action.[10]
3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow.[10][11]
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[11]
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[11] This method is applicable to both hydrophilic and lipophilic compounds.[10][12]
-
Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[10]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test compound to the diluted ABTS•+ solution.
-
Incubate for a specified time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3.1.3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[12]
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.
-
Add the test compound to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[12]
-
Measure the absorbance at 593 nm.[12]
-
The antioxidant capacity is determined by comparing the absorbance change to a standard curve of Fe²⁺.
-
The following diagram illustrates the general workflow for these common in vitro antioxidant assays.
Caption: Interplay of factors determining the therapeutic potential of these compounds.
Conclusion
Difluoromethoxy-substituted propionic acids represent a promising new frontier in the development of novel antioxidant therapies. The unique properties of the difluoromethoxy group, combined with the established pharmacological scaffold of propionic acid, provide a strong rationale for their investigation. [1][2][3][4]By employing a systematic approach to synthesis and a multi-tiered strategy for evaluating antioxidant efficacy, researchers can unlock the full therapeutic potential of this exciting class of compounds. The protocols and conceptual frameworks presented in this guide offer a robust starting point for scientists and drug development professionals dedicated to combating the pervasive threat of oxidative stress-related diseases.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
- Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD.
- A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols - Benchchem.
- Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity.
- Application Notes and Protocols for Antioxidant Studies of Novel Compounds - Benchchem.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC.
- In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products.
- Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC - NIH.
- In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review - ResearchGate.
- Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein-Protein Interaction - PubMed.
- A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC - NIH.
- A review on in vivo and in vitro methods used for screening antioxidant activity - JMPAS.
- Structure–Activity and Structure–Conformation Relationships of Aryl Propionic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1/Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1/NRF2) Protein–Protein Interaction | Journal of Medicinal Chemistry - ACS Publications.
- New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed.
- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR.
- Synthesis of difluoromethoxy derivatives 10–12. Reagents and conditions - ResearchGate.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH.
- (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH.
- Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine - NIH.
- Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols - MDPI.
- Antioxidant activity of 3-dehydroshikimic acid in liposomes, emulsions, and bulk oil.
- Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - MDPI.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. nbinno.com [nbinno.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]
- 12. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
relationship between 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid and ferulic acid metabolites
An In-Depth Technical Guide on the Core Relationship Between 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid and Ferulic Acid Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, undergoes extensive metabolism in vivo, primarily orchestrated by the gut microbiota, leading to the formation of bioactive metabolites such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. While beneficial, the therapeutic potential of these natural metabolites can be constrained by rapid secondary metabolism and clearance. This technical guide delves into the relationship between HMPA and its synthetic structural analog, this compound. This relationship is not one of metabolic succession but of rational drug design, where the synthetic compound is engineered to mimic the natural metabolite while exhibiting enhanced metabolic stability. We will explore the foundational biochemistry of ferulic acid metabolism, the medicinal chemistry rationale for difluoromethoxylation, and present detailed experimental protocols for the comparative analysis of these compounds. This guide serves as a comprehensive resource for professionals investigating the intersection of natural product metabolism and pharmaceutical development.
Part 1: Foundational Biochemistry of Ferulic Acid Metabolism
Introduction to Ferulic Acid
Ferulic acid (FA), chemically known as 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, is a hydroxycinnamic acid derivative abundant in plant cell walls, particularly in grains like wheat and rice, as well as in various fruits and vegetables.[1][2] Its biological significance is rooted in its potent antioxidant and anti-inflammatory properties.[3][4][5] These activities are attributed to its phenolic nucleus and extended side-chain conjugation, which allow it to effectively scavenge free radicals and modulate key inflammatory pathways, such as those involving NF-κB, TNF-α, and IL-6.[4][5]
Pharmacokinetics and Metabolism of Ferulic Acid
Despite its promising bioactivity, the therapeutic efficacy of ferulic acid is heavily influenced by its pharmacokinetic profile, which is characterized by rapid absorption and extensive metabolism.[6][7][8]
-
Absorption and Hepatic Metabolism: Upon ingestion, free ferulic acid can be absorbed from the stomach and small intestine.[3][9] It then undergoes significant first-pass metabolism in the liver. The primary metabolic transformations are Phase II conjugation reactions, including glucuronidation and sulfation, which yield metabolites like ferulic acid-4′-O-glucuronide and ferulic acid-4′-O-sulfate.[3][10][11] These conjugation reactions facilitate excretion and often reduce the biological activity of the parent compound.[11]
-
The Critical Role of Gut Microbiota: A substantial portion of dietary ferulic acid, particularly that which is ester-linked to plant polysaccharides, reaches the colon. Here, the gut microbiota plays a pivotal role. Microbial esterases first release free ferulic acid. Subsequently, bacterial enzymes reduce the double bond of the propenoic acid side chain, converting ferulic acid into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid.[12][13][14][15][16] This metabolite is considered a key contributor to the systemic biological effects observed after ferulic acid consumption.[12][15][17]
Key Metabolites of Ferulic Acid
The biotransformation of ferulic acid results in a diverse array of metabolites, each with potentially distinct biological activities.
| Metabolite | Chemical Name | Formation Pathway | Reported Bioactivity |
| Dihydroferulic Acid (HMPA) | 3-(4-hydroxy-3-methoxyphenyl)propionic acid | Gut microbiota reduction of the side-chain double bond | Anti-diabetic, anti-obesity, improves hepatic lipid metabolism.[12][13][15][16] |
| Ferulic Acid-4'-O-Sulfate | 4-(2-carboxyvinyl)-2-methoxyphenyl sulfate | Hepatic sulfation (SULT) | Significantly reduced antioxidant activity compared to parent FA.[11] |
| Ferulic Acid Acyl-Glucuronide | (2S,3S,4S,5R,6R)-6-(((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)oxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid | Hepatic glucuronidation (UGT) of the carboxylic acid group | Retains strong antioxidant properties.[11] |
| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid | Side-chain cleavage (β-oxidation) | Antioxidant properties.[18] |
| Feruloylglycine | N-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)glycine | Conjugation with glycine | A minor metabolite found in urine.[18] |
Visualization: Ferulic Acid Metabolic Pathway
Caption: Metabolic fate of dietary ferulic acid in humans.
Part 2: The Synthetic Analog, this compound
Rationale for Synthesis: The Role of Fluorination in Medicinal Chemistry
The development of this compound is a direct application of principles from medicinal chemistry aimed at overcoming the pharmacokinetic limitations of natural metabolites. The substitution of the native 4-hydroxyl group of HMPA with a difluoromethoxy (-OCHF₂) group is a deliberate strategy to enhance metabolic stability.[19]
-
Improving Metabolic Stability: Aryl hydroxyl and methoxy groups are susceptible to oxidative metabolism by cytochrome P450 enzymes (e.g., O-dealkylation) and Phase II conjugation.[20] These pathways represent major routes of clearance. The difluoromethoxy group is exceptionally resistant to such enzymatic cleavage due to the strength of the carbon-fluorine bond, effectively blocking this metabolic "soft spot".[20][21] This modification is intended to increase the half-life and systemic exposure of the compound.
-
The Difluoromethoxy Group as a Bioisostere: The -OCHF₂ group serves as a bioisostere for the hydroxyl (-OH) group. While electronically different, it can mimic some of the steric and conformational properties of the hydroxyl group. Crucially, the -OCHF₂ group can also act as a hydrogen bond donor, potentially preserving key interactions with biological targets.[19] This allows for the enhancement of metabolic properties while aiming to retain the desired biological activity of the parent scaffold.
Predicted Metabolic Fate
While the difluoromethoxy group is designed to be metabolically robust, the synthetic analog is not completely inert. The propionic acid side chain, specifically the carboxylic acid group, remains a potential site for Phase II metabolism. It is hypothesized that the primary metabolic route for this compound would be acyl glucuronidation, forming a conjugate at the carboxylate moiety. This pathway is common for compounds containing a carboxylic acid functional group.
Visualization: Structural Comparison
Caption: Structural relationship between HMPA and its synthetic analog.
Part 3: Comparative Analysis and Experimental Investigation
To validate the hypothesis that this compound is a metabolically stabilized mimic of HMPA, a series of well-defined experiments are necessary.
Head-to-Head Comparison: Predicted Properties
| Property | Dihydroferulic Acid (HMPA) | This compound | Rationale for Difference |
| Source | Natural; gut microbial metabolite of ferulic acid.[12][16] | Synthetic.[22][23] | Natural biotransformation vs. chemical synthesis. |
| Primary Metabolic Site | 4-Hydroxyl group (conjugation) | Carboxylic acid group (conjugation) | The -OH is a primary site for Phase II metabolism; the -OCHF₂ group is stable.[21] |
| Predicted Metabolic Stability | Low to Moderate | High | Resistance of the C-F bonds in the -OCHF₂ group to enzymatic cleavage.[20][21] |
| Predicted Bioavailability | Moderate | High | Reduced first-pass metabolism is expected to increase systemic exposure. |
Experimental Workflow: In Vitro Metabolic Stability
Causality: The primary objective of this experiment is to directly compare the intrinsic clearance of HMPA and its analog in a controlled biological system. Liver microsomes contain a high concentration of drug-metabolizing enzymes (Cytochrome P450s and UGTs) and provide a standard, reproducible model to assess metabolic liability before advancing to more complex in vivo studies. A slower rate of disappearance for the analog would provide direct evidence of enhanced metabolic stability.
-
Reagent Preparation:
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions (10 mM) of HMPA and the synthetic analog in DMSO.
-
Prepare an NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 194 µL of the HLM suspension to each well.
-
Add 2 µL of the 10 mM test compound stock solution to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding 4 µL of the NADPH regenerating system solution.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method (see Protocol 3) to determine the remaining percentage of the parent compound at each time point.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining vs. time plot.
-
Visualization: In Vitro Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Bioanalytical Methodology: LC-MS/MS for Quantification
Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[24] It allows for the accurate quantification of specific molecules (analytes) even in complex biological matrices like plasma or microsomal incubates. By using Multiple Reaction Monitoring (MRM), we can selectively detect the parent compound and its fragments, ensuring that we are measuring only the compound of interest, which is critical for accurate pharmacokinetic and metabolic stability calculations.
-
Sample Preparation (from Protocol 1 or Plasma):
-
Utilize the supernatant from the protein precipitation step.
-
If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase to concentrate the sample.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized for each compound by infusing a standard solution.
-
Hypothetical Transition for HMPA: Precursor Ion (Q1) m/z 195.1 → Product Ion (Q3) m/z 151.1 (loss of CO₂).
-
Hypothetical Transition for Analog: Precursor Ion (Q1) m/z 245.1 → Product Ion (Q3) m/z 201.1 (loss of CO₂).
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations prepared in the same biological matrix.
-
Quantify unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Part 4: Conclusion and Future Directions
The relationship between this compound and the metabolites of ferulic acid, specifically HMPA, is a clear example of rational drug design leveraging knowledge of natural product metabolism. The synthetic compound is not a metabolite itself but a purpose-built analog designed to mimic the core structure of HMPA while circumventing its metabolic liabilities. The introduction of the difluoromethoxy group is a validated medicinal chemistry strategy to block oxidative metabolism, with the goal of enhancing the compound's pharmacokinetic profile, leading to greater systemic exposure and a longer duration of action.
The experimental workflows provided in this guide form a foundational strategy for validating this hypothesis. Positive results from these in vitro and subsequent in vivo pharmacokinetic studies would justify advancing this synthetic analog into pharmacodynamic and disease models. Future research should focus on directly comparing the efficacy of HMPA and its stabilized analog in models of diseases where ferulic acid and its metabolites have shown promise, such as metabolic syndrome, neuroinflammation, and cardiovascular disease.[25][26][27] Such studies will ultimately determine if enhancing metabolic stability translates into superior therapeutic outcomes.
References
-
Shin, H. S., et al. (2016). HPLC analysis of ferulic acid and its pharmacokinetics after intravenous bolus administration in rats. Journal of Biomedical and Translational Research. Available at: [Link]
-
Tang, Y., et al. (2024). Ferulic Acid: Bioavailability, Metabolism, and Strategies for Enhancing Health Benefits. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Patel, J. H., et al. (2019). Pharmacokinetics of ferulic acid following oral administration ethyl ferulate alone and in combination with piperine in rats. Annals of Phytomedicine. Available at: [Link]
-
Zhao, Z., et al. (2015). Studies on pharmacokinetics and metabolism of ferulic acid. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). The Antioxidant Properties, Metabolism, Application and Mechanism of Ferulic Acid in Medicine, Food, Cosmetics, Livestock and Poultry. MDPI. Available at: [Link]
-
Ma, Y., et al. (2011). Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats. Journal of Ethnopharmacology. Available at: [Link]
-
Singh, S., et al. (2024). Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics. MDPI. Available at: [Link]
-
Li, Y., et al. (2021). Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. Frontiers in Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Ferulic acid. Wikipedia. Available at: [Link]
-
Zhang, Z., et al. (2022). Ferulic Acid Mediates Metabolic Syndrome via the Regulation of Hepatic Glucose and Lipid Metabolisms and the Insulin/IGF-1 Receptor/PI3K/AKT Pathway in Palmitate-Treated HepG2 Cells. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Principle absorption and metabolism steps of ferulic acid (FA) in humans. ResearchGate. Available at: [Link]
-
Baron, G., et al. (2005). Antioxidant Activity of Phenolic Acids and Their Metabolites: Synthesis and Antioxidant Properties of the Sulfate Derivatives of Ferulic and Caffeic Acids and of the Acyl Glucuronide of Ferulic Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Bhardwaj, R., et al. (2022). Ferulic acid: extraction, estimation, bioactivity and applications for human health and food. Journal of the Science of Food and Agriculture. Available at: [Link]
-
Jha, P., & Das, S. (2021). Analytical methodologies for quantification of ferulic acid and its oligomers. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2022). Ferulic Acid Mediates Metabolic Syndrome via the Regulation of Hepatic Glucose and Lipid Metabolisms and the Insulin/IGF-1 Receptor/PI3K/AKT Pathway in Palmitate-Treated HepG2 Cells. ResearchGate. Available at: [Link]
-
Mabinya, L.V., et al. (2006). Determination of ferulic acid and related compounds by thin layer chromatography. African Journal of Biotechnology. Available at: [Link]
-
Di Giacomo, S., et al. (2022). Absorption, metabolism and excretion of ferulic acid in human body... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. ResearchGate. Available at: [Link]
-
Tota, A., & Studer, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules. Available at: [Link]
-
Wang, Z., et al. (2020). Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Molecules. Available at: [Link]
-
Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports. Available at: [Link]
-
Jung, F. H., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry. Available at: [Link]
-
Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Kyoto University Research Information Repository. Available at: [Link]
-
Caring Sunshine. (n.d.). Relationship: Liver and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Caring Sunshine. Available at: [Link]
-
ResearchGate. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Dihydroferulic acid. PubChem. Available at: [Link]
-
Caring Sunshine. (n.d.). Inflammation and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Caring Sunshine. Available at: [Link]
- Google Patents. (n.d.). CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid. Google Patents.
-
Lin, C-Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. Available at: [Link]
-
Caring Sunshine. (n.d.). Digestive System and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Caring Sunshine. Available at: [Link]
-
Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed Central. Available at: [Link]
-
Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. ResearchGate. Available at: [Link]
-
Kopjar, M., et al. (2023). Beneficial effects of phenolic compounds: native phenolic compounds vs metabolites and catabolites. Critical Reviews in Food Science and Nutrition. Available at: [Link]
-
Moss, F. A., et al. (2021). Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Caring Sunshine. (n.d.). Intestinal System and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Caring Sunshine. Available at: [Link]
- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. Google Patents.
Sources
- 1. Ferulic acid - Wikipedia [en.wikipedia.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. tandfonline.com [tandfonline.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 7. scispace.com [scispace.com]
- 8. Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. Dihydroferulic Acid | C10H12O4 | CID 14340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid - Google Patents [patents.google.com]
- 23. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Ferulic Acid Mediates Metabolic Syndrome via the Regulation of Hepatic Glucose and Lipid Metabolisms and the Insulin/IGF-1 Receptor/PI3K/AKT Pathway in Palmitate-Treated HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Utilizing 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid for Modulating Inflammatory Responses in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid is a novel small molecule with significant potential for modulating inflammatory processes. Its chemical structure suggests a likely mechanism of action as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for regulating intracellular signaling pathways in immune cells. By inhibiting PDE4, this compound is hypothesized to increase intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that governs a wide array of cellular functions, including the inflammatory response.[1] This application note provides a comprehensive guide for researchers on the use of this compound in cell culture, detailing its mechanism of action, providing step-by-step protocols for its application, and offering insights into data interpretation.
Mechanism of Action: PDE4 Inhibition and the cAMP Signaling Pathway
The primary mechanism by which this compound is proposed to exert its anti-inflammatory effects is through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a member of a large family of enzymes that specifically hydrolyze and inactivate cAMP. In immune cells, the intracellular concentration of cAMP is a critical determinant of their activation state and inflammatory mediator production.[1][2]
An increase in intracellular cAMP, resulting from PDE4 inhibition, leads to the activation of downstream effector molecules, primarily Protein Kinase A (PKA).[3] Activated PKA can then phosphorylate various transcription factors, such as the cAMP response element-binding protein (CREB).[3] This signaling cascade ultimately culminates in the modulation of gene expression, characteristically leading to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12), while concurrently enhancing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).[1]
Applications in Cell Culture
The primary application of this compound in a cell culture setting is the investigation and modulation of inflammatory responses, particularly in immune cells such as macrophages, monocytes, and T cells.[4][5] By elevating intracellular cAMP, this compound is expected to have a potent anti-inflammatory effect.
Expected Outcomes:
| Cell Type | Stimulus | Expected Effect of Compound | Downstream Markers |
| Macrophages (e.g., RAW 264.7, THP-1) | LPS | Inhibition of pro-inflammatory response | Decreased TNF-α, IL-6, IL-1β, iNOS |
| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin (PHA) | Modulation of T cell activation and cytokine profile | Decreased IFN-γ, IL-2; Increased IL-10 |
| Neutrophils | fMLP | Suppression of oxidative burst and degranulation | Decreased ROS production, MPO release |
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study its anti-inflammatory effects. It is crucial to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Protocol 1: Preparation of Stock Solutions
The solubility of this compound should be empirically determined. Based on structurally similar compounds, dimethyl sulfoxide (DMSO) is a recommended solvent.
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in DMSO. For example, for a compound with a molecular weight of 260.2 g/mol , dissolve 2.602 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Culture and Treatment for Cytokine Production Assay
This protocol describes the treatment of a macrophage-like cell line (e.g., RAW 264.7) to assess the effect of the compound on lipopolysaccharide (LPS)-induced cytokine production.
-
Materials:
-
RAW 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. A typical final concentration range to test would be 0.1 µM to 10 µM. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.1%).
-
Pre-treat the cells by adding 50 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration) to the respective wells.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a 4X working solution of LPS in complete medium. For a final concentration of 100 ng/mL, prepare a 400 ng/mL solution.
-
Add 50 µL of the LPS solution to the appropriate wells to stimulate the cells. For unstimulated controls, add 50 µL of complete medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C if not analyzed immediately.
-
Protocol 3: Quantification of TNF-α Production by ELISA
-
Materials:
-
Mouse TNF-α ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add standards and diluted supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Data Interpretation and Troubleshooting
A successful experiment will demonstrate a dose-dependent decrease in LPS-induced TNF-α production in cells treated with this compound.
-
High background in unstimulated cells: This may indicate cell stress or contamination. Ensure proper cell handling techniques and use fresh reagents.
-
No inhibition of cytokine production: The compound may not be active at the concentrations tested, or the cell line may have low PDE4 expression. Consider increasing the concentration range or testing a different cell line. It is also possible that the hypothesized mechanism is incorrect.
-
Cell toxicity: At higher concentrations, the compound may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed decrease in cytokine production is not due to cell death.
References
-
Serezani, C. H., Ballinger, M. N., Aronoff, D. M., & Peters-Golden, M. (2008). Cyclic AMP: master regulator of innate immune cell function. American journal of respiratory cell and molecular biology, 39(2), 127–132. [Link]
-
Gerlo, S., Verdoodt, F., & Kooijman, R. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology, 7, 124. [Link]
-
Taskén, K., & Stokka, A. J. (2013). Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units. Frontiers in Immunology, 4, 209. [Link]
-
Zhang, H., Liu, Y., Liu, J., & Jiang, Y. (2024). cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment. Cancer Biology & Medicine, 21(1), 1-21. [Link]
-
Schett, G., & Zwerina, J. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. ResearchGate. [Link]
Sources
- 1. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Abstract
This document provides a comprehensive guide for researchers designing and executing in vivo studies with the novel small molecule, 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. In the absence of direct preclinical data for this specific compound, we leverage established methodologies and dosage regimens from studies on the structurally analogous compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. This approach provides a scientifically grounded starting point for dose-range finding, formulation, and administration protocols. We present detailed, step-by-step procedures for vehicle preparation, oral gavage administration in a murine model, and a proposed experimental workflow. Furthermore, a hypothetical mechanism of action is explored, focusing on the potential modulation of the TGF-β/Smad signaling pathway, a critical regulator of inflammation and fibrosis.
Introduction: Rationale and Approach
The successful preclinical evaluation of a novel small molecule hinges on the careful design of in vivo studies to assess its pharmacokinetic profile, efficacy, and safety.[1] this compound is a promising compound, but to date, no in vivo dosage information has been published. To bridge this gap, we turn to a structurally similar molecule, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), as a surrogate for initial study design.
HMPA is a well-characterized phenolic acid and a metabolite of dietary polyphenols with demonstrated antioxidant and anti-inflammatory properties.[2] Numerous preclinical studies in mice have established effective oral dosage ranges and have explored its effects on muscle function, metabolism, and oxidative stress.[3][4] The structural similarity between the target compound and HMPA provides a strong rationale for using the existing HMPA data to inform the initial dosage selection for in vivo experiments. This document outlines a recommended experimental plan based on this principle, emphasizing the importance of a preliminary dose-range finding study to confirm the tolerability and efficacy of this compound.
Proposed Mechanism of Action: Insights from Analogous Compounds
While the precise mechanism of action for this compound is yet to be elucidated, the known bioactivity of structurally related phenolic acids suggests potential targets. One such pathway of significant interest is the Transforming Growth Factor-β (TGF-β)/Smad signaling cascade.[5] This pathway is a key regulator of cellular processes including growth, differentiation, and extracellular matrix production, and its dysregulation is implicated in various fibrotic diseases.[6] The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate target gene expression.[5][7] Based on the anti-inflammatory and anti-fibrotic effects of similar small molecules, it is hypothesized that this compound may exert its therapeutic effects by inhibiting this pathway.
Figure 1: Hypothetical inhibition of the TGF-β/Smad signaling pathway.
In Vivo Dosage Extrapolation from HMPA Studies
Multiple studies on HMPA in mice provide a solid foundation for selecting an initial dose range for this compound. These studies have consistently demonstrated biological effects with oral administration in the range of 50 to 500 mg/kg/day.
| Compound | Dose | Animal Model | Administration Route & Duration | Key Findings | Reference |
| HMPA | 50 and 500 mg/kg/day | C57BL/6 Mice | Oral gavage, 14 days | Reduced oxidative stress. High dose enhanced antioxidant capacity. | [3] |
| HMPA | Low and High Doses | Mice | Oral gavage, 14 days | Enhanced grip strength. Low dose decreased blood urea nitrogen after exercise. | [4] |
| HMPA | 10 mg/kg | Sprague-Dawley Rats | Oral gavage, single dose | Rapidly metabolized and widely distributed in tissues. | [8][9] |
| HMPA | 1% in diet | C57BL/6J Mice | Dietary, 5 weeks | Mitigated high-fat diet-induced obesity and improved hepatic lipid metabolism. | [10] |
| HMCA (related compound) | 25 mg/kg/day | Mice | Oral gavage, 12 days | Enhanced exercise endurance capacity. | [4] |
Based on this data, a starting dose-range finding study for this compound is recommended with the following groups:
-
Vehicle Control: The formulation vehicle without the test compound.
-
Low Dose: 50 mg/kg
-
High Dose: 500 mg/kg
Detailed Experimental Protocols
The following protocols are designed for an initial in vivo study in mice. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Formulation Preparation (Oral Gavage)
Given that phenolic acids can exhibit poor water solubility, a suspension is often the most practical formulation for oral administration.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Protocol:
-
Calculate Required Amounts: Determine the total volume of formulation needed for the study, accounting for the number of animals, dose, and dosing volume (typically 10 mL/kg for mice). Calculate the required mass of the test compound and CMC.
-
Prepare Vehicle: Weigh the appropriate amount of CMC and slowly add it to the sterile water while stirring continuously with a magnetic stir bar until fully dissolved.
-
Compound Preparation: Weigh the precise amount of this compound.
-
Create Suspension: If necessary, use a mortar and pestle to grind the compound into a fine powder to aid in suspension. Gradually add a small amount of the 0.5% CMC vehicle to the powder and triturate to form a smooth paste.
-
Final Formulation: Transfer the paste to the remaining vehicle and stir continuously for at least 30 minutes to ensure a homogenous suspension.
-
Storage: Store the formulation at 4°C and ensure it is re-suspended by vortexing or stirring before each use.
Animal Handling and Oral Administration
Materials:
-
Experimental mice (e.g., 8-week-old male C57BL/6)
-
Prepared formulation
-
Appropriately sized gavage needles (e.g., 20-22 gauge for mice)
-
1 mL syringes
-
Animal scale
Protocol:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
-
Dose Calculation: On each day of dosing, weigh each animal to accurately calculate the volume of the formulation to be administered (Dose (mg/kg) / Concentration (mg/mL) x Weight (kg) = Volume (mL)).
-
Preparation for Dosing: Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Administration:
-
Draw the calculated volume of the formulation into a syringe fitted with a gavage needle.
-
Ensure the suspension is homogenous immediately before drawing it into the syringe.
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Observation: Observe the animal for a short period after dosing to ensure there are no adverse reactions, such as respiratory distress or regurgitation.
-
Record Keeping: Maintain detailed records of animal weights, dose volumes, and any clinical observations.
Experimental Workflow
A well-structured workflow is essential for the successful execution of an in vivo study. The following diagram outlines the key phases of the proposed research plan.
Figure 2: A comprehensive experimental workflow for in vivo studies.
Conclusion
This application note provides a robust framework for initiating in vivo studies of this compound. By extrapolating from the wealth of data available for the structurally similar compound HMPA, researchers can proceed with a scientifically justified dose range and administration protocol. The provided step-by-step guides for formulation and administration, along with the proposed experimental workflow, offer a clear path forward for evaluating the therapeutic potential of this novel molecule. It is imperative that these initial studies include a dose-range finding component to ensure the safety and efficacy of the compound before proceeding to more complex disease models.
References
-
Title: Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats Source: PubMed URL: [Link]
-
Title: Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats Source: Kyushu University URL: [Link]
-
Title: Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice Source: MDPI URL: [Link]
-
Title: Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro Source: MDPI URL: [Link]
-
Title: 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 Source: ResearchGate URL: [Link]
-
Title: Ferulic Acid in Animal Models of Alzheimer's Disease: A Systematic Review of Preclinical Studies Source: PubMed Central URL: [Link]
-
Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]
-
Title: The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment Source: PubMed Central URL: [Link]
-
Title: Oral administration of phenolic antidiarrheic ingredients prevents ovariectomy-induced bone loss Source: PubMed URL: [Link]
-
Title: TGF-β/Smad canonical signaling pathway. The TGF-β1 signals through a... Source: ResearchGate URL: [Link]
-
Title: New insights into TGF-β/Smad signaling in tissue fibrosis Source: PubMed URL: [Link]
-
Title: Drug Design Progress of In silico, In vitro and In vivo Researches Source: Open Access Pub URL: [Link]
-
Title: TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis Source: Frontiers URL: [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. mdpi.com [mdpi.com]
- 3. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into TGF-β/Smad signaling in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Lipid Metabolism with 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Introduction: A Novel Probe for GPR40-Mediated Lipid Metabolism
3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid is a novel synthetic compound with structural similarities to known ligands of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a critical regulator of metabolic homeostasis, primarily recognized for its role in augmenting glucose-stimulated insulin secretion from pancreatic β-cells in response to medium and long-chain fatty acids.[1][2][3] Beyond its effects on insulin secretion, emerging evidence highlights the significant role of GPR40 in directly modulating lipid metabolism in various tissues, including the liver.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a tool to investigate GPR40's role in lipid metabolism. We will delve into its presumed mechanism of action, provide detailed protocols for in vitro and in vivo studies, and offer insights into data interpretation.
Presumed Mechanism of Action: GPR40 Agonism
Based on its structural characteristics, this compound is hypothesized to act as a selective agonist for GPR40. The activation of GPR40 by its ligands initiates a cascade of intracellular signaling events, predominantly through the Gαq/11 pathway.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2] In the context of lipid metabolism, particularly in hepatocytes where GPR40 is expressed, this signaling cascade can influence key metabolic processes such as fatty acid uptake, triglyceride synthesis, and fatty acid oxidation.[4]
Signaling Pathway of GPR40 Activation
Caption: Step-by-step workflow for the fatty acid oxidation assay.
Protocol 2: In Vitro Measurement of Triglyceride Accumulation in Hepatocytes
This protocol quantifies intracellular triglyceride content in hepatocytes following treatment with the compound, providing insights into its effects on lipid storage.
Materials:
-
This compound
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Oleic acid
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Culture and Treatment: a. Culture HepG2 cells or primary hepatocytes to 70-80% confluency. b. Induce lipid accumulation by treating the cells with oleic acid complexed to BSA for 24 hours. c. Co-treat the cells with varying concentrations of this compound or vehicle control.
-
Cell Lysis: a. Wash the cells with PBS. b. Lyse the cells using a suitable lysis buffer.
-
Triglyceride Quantification: a. Use a commercial triglyceride quantification kit according to the manufacturer's instructions. b. Briefly, the triglycerides are hydrolyzed to glycerol and free fatty acids. The glycerol is then used in a series of enzymatic reactions to produce a detectable colorimetric or fluorometric signal. [5][6]4. Data Analysis: a. Generate a standard curve using the provided glycerol standards. b. Determine the triglyceride concentration in each sample from the standard curve. c. Normalize the triglyceride content to the total protein concentration of the cell lysate. d. Compare the triglyceride levels in compound-treated cells to the oleic acid-only treated controls.
Protocol 3: In Vivo Assessment of Hepatic Triglyceride Content in a Mouse Model
This protocol describes the measurement of liver triglyceride levels in mice treated with the compound, providing an in vivo measure of its effect on hepatic steatosis.
Materials:
-
This compound
-
C57BL/6J mice
-
High-fat diet (optional, to induce obesity and hepatic steatosis)
-
Reagents for lipid extraction (e.g., chloroform, methanol) [5]* Triglyceride quantification kit
Procedure:
-
Animal Model and Treatment: a. Acclimate C57BL/6J mice for at least one week. b. (Optional) Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and fatty liver. c. Administer this compound or vehicle control to the mice daily via oral gavage for a predetermined duration.
-
Tissue Collection: a. At the end of the treatment period, euthanize the mice. b. Perfuse the liver with PBS to remove blood. c. Excise a portion of the liver, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Lipid Extraction: a. Homogenize a weighed portion of the frozen liver tissue. b. Extract total lipids using a standard method such as the Folch method (chloroform:methanol extraction). [5] c. Evaporate the solvent and resuspend the lipid extract in a suitable solvent.
-
Triglyceride Quantification: a. Quantify the triglyceride content in the lipid extract using a commercial kit as described in Protocol 2.
-
Data Analysis: a. Express the hepatic triglyceride content as mg of triglyceride per g of liver tissue. b. Statistically compare the hepatic triglyceride levels between the compound-treated and vehicle-treated groups.
Data Presentation
| Parameter | Experimental Model | Expected Outcome with GPR40 Agonist | Primary Endpoint |
| Fatty Acid Oxidation | Primary Hepatocytes | Increase or Decrease (context-dependent) | Rate of ¹⁴CO₂ production |
| Triglyceride Accumulation | HepG2 cells / Primary Hepatocytes | Decrease | Intracellular Triglyceride Concentration |
| Hepatic Triglyceride Content | Mouse Model | Decrease | Liver Triglyceride (mg/g tissue) |
Safety and Handling
As with any novel chemical compound, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [7][8]* Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [7]Avoid contact with skin and eyes. [9]* Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. [8]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [8]
Conclusion
This compound represents a promising new tool for elucidating the multifaceted role of GPR40 in lipid metabolism. The protocols outlined in these application notes provide a robust framework for characterizing the effects of this compound in both in vitro and in vivo models. By carefully designing and executing these experiments, researchers can gain valuable insights into the therapeutic potential of GPR40 agonism for metabolic diseases characterized by dyslipidemia, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.
References
- Patsnap Synapse. (2024, June 21). What are GPR40 agonists and how do they work?
- Spandidos Publications. (n.d.). GPR40: A therapeutic target for mediating insulin secretion (Review).
- American Diabetes Association. (2013, July 17). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes.
- The Physiological Society. (n.d.). Regulation and mechanism of action of FFAR1/GPR40.
- ResearchGate. (n.d.). Signaling pathway of GRP40 for insulin secretion.
- American Journal of Physiology-Endocrinology and Metabolism. (n.d.). GPR40 deficiency is associated with hepatic FAT/CD36 upregulation, steatosis, inflammation, and cell injury in C57BL/6 mice.
- Frontiers. (2022, October 24). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders.
- National Institutes of Health. (n.d.). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for Studying Fatty Acid Oxidation with Avocadene 1-acetate.
- JoVE. (2021, August 24). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes.
- DSpace@MIT. (n.d.). Strategies for Measuring Induction of Fatty Acid Oxidation in Intestinal Stem and Progenitor Cells.
- protocols.io. (2006, December 14). Fatty acid oxidation assay V.1.
- MDPI. (2014, September 26). The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- UC Davis MMPC-Live. (2023, November 6). Protocol Hepatic Triglyceride Production.
- Kyoto University Research Information Repository. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- ChemicalBook. (2025, October 18). 3-(4-Fluoro-3-Methoxyphenyl)propionic acid, 96% - Safety Data Sheet.
- PubMed. (2023, December 1). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.
- protocols.io. (2017, August 10). Extraction and analysis of liver lipids.
- MMPC. (2013, April 3). Tissue TG & TC Protocol.
- ResearchGate. (2024, June 12). (PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.
- MDPI. (n.d.). Protective Effects of Neutral Lipids from Phaeodactylum tricornutum on Palmitate-Induced Lipid Accumulation in HepG2 Cells: An In Vitro Model of Non-Alcoholic Fatty Liver Disease.
- metasci. (n.d.). Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid.
- ResearchGate. (2013, September 12). How to measure triglyceride content in mouse livers?
- ResearchGate. (n.d.). (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.
- PubMed Central. (2023, December 1). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.
- PubMed. (2019, May 9). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice.
- National Institutes of Health. (2025, February 13). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition.
- PubMed. (2015, April 28). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia.
- PubMed. (2025, January 20). The mechanism of action of indole-3-propionic acid on bone metabolism.
Sources
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.metasci.ca [sds.metasci.ca]
Investigating Novel Therapeutic Agents in Muscle Physiology: Application Notes for 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Foreword: Navigating the Frontier of Muscle Function Research
To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the potential applications of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid in the study of muscle function. It is critical to establish at the outset that, as of the date of this publication, direct research on the specified compound's effects on muscle tissue is not present in the public scientific literature.
However, scientific progress often builds upon analogous structures and established mechanisms. Significant research exists for a closely related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA shares the core 3-phenylpropionic acid structure with a methoxy group at the 3-position of the phenyl ring. The key structural difference lies in the substitution at the 4-position: a hydroxyl group in HMPA versus a difluoromethoxy group in the compound of interest.
This structural similarity provides a strong rationale for hypothesizing that this compound may exhibit comparable, or potentially enhanced, biological activities related to muscle function. The substitution of a hydroxyl group with a difluoromethoxy group can significantly alter a molecule's lipophilicity, metabolic stability, and ability to act as a hydrogen bond donor or acceptor, potentially leading to altered potency, bioavailability, and target engagement.
Therefore, this guide will leverage the established research on HMPA as a foundational framework. We will present the known effects and mechanisms of HMPA on muscle physiology and provide detailed protocols that can be adapted to investigate the novel compound, this compound. This approach offers a robust starting point for elucidating the therapeutic potential of this new chemical entity.
Part 1: Scientific Background and Rationale
Skeletal muscle is a dynamic tissue crucial for locomotion, metabolism, and overall health. Conditions such as aging, disuse, and various diseases can lead to a decline in muscle mass and function, a condition known as sarcopenia, or muscle atrophy. Consequently, the identification of novel compounds that can enhance muscle performance, promote growth, and protect against damage is a significant area of therapeutic research.
HMPA, a natural metabolite of dietary polyphenols, has emerged as a promising agent in muscle health.[1][2][3] Studies have demonstrated its capacity to:
-
Enhance Muscle Strength: In vivo studies in mice have shown that oral administration of HMPA significantly increases both absolute and relative grip strength.[1][2][3]
-
Promote Muscle Development: HMPA has been observed to increase the expression of Myf5, a key myogenic regulatory factor involved in the early stages of muscle development.[1][2][3]
-
Inhibit Protein Catabolism: Following exhaustive exercise, HMPA administration has been shown to decrease plasma levels of blood urea nitrogen, an indicator of reduced protein breakdown.[1][2][3]
-
Reduce Oxidative Stress: HMPA exhibits antioxidant properties, reducing plasma reactive oxygen metabolites and enhancing the antioxidant capacity of muscle tissue, particularly after exercise.[4][5]
-
Modulate Muscle Fiber Type: There is evidence to suggest that HMPA may promote the formation of fast-twitch muscle fibers, potentially through the activation of the IGF-1 pathway.[5]
Given these findings, it is plausible that this compound could modulate similar pathways. The difluoromethoxy group may enhance the compound's stability and cell permeability, potentially leading to more potent effects on muscle function.
Hypothesized Mechanism of Action
Based on the research into HMPA, the potential mechanisms of action for this compound in muscle could involve the modulation of key signaling pathways that govern muscle mass and function. A primary candidate for investigation is the IGF-1/Akt/mTOR pathway, a central regulator of muscle protein synthesis and hypertrophy. Additionally, its effects on pathways related to oxidative stress and mitochondrial biogenesis, such as the Nrf2 and PGC-1α pathways, should be considered.
Part 2: Experimental Protocols for Investigating Muscle Function
The following protocols are designed to provide a comprehensive evaluation of a novel compound's effect on skeletal muscle, using both in vitro and in vivo models. These have been adapted from methodologies successfully used to study HMPA.
Protocol 2.1: In Vitro Assessment of Myogenic Differentiation and Hypertrophy
Objective: To determine the effect of this compound on the differentiation and hypertrophy of skeletal muscle cells in culture.
Cell Line: C2C12 mouse myoblasts.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
This compound (Test Compound)
-
Vehicle (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation and permeabilization reagents
-
Antibodies: anti-Myosin Heavy Chain (MyHC), anti-MyoD, anti-Myogenin.
-
DAPI nuclear stain
-
Microplate reader, high-content imaging system.
Procedure:
Part A: Myogenic Differentiation Assay
-
Cell Seeding: Seed C2C12 myoblasts in 96-well plates at a density that will reach ~80-90% confluency within 24-48 hours.
-
Induction of Differentiation: Once confluent, replace the GM with DM containing various concentrations of the test compound or vehicle.
-
Treatment: Incubate the cells for 3-5 days to allow for myotube formation, replacing the media with fresh DM and compound every 48 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 5% goat serum.
-
Incubate with primary antibody against MyHC.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Analysis:
-
Capture images using a high-content imaging system.
-
Quantify the differentiation index: (Number of nuclei in MyHC-positive cells / Total number of nuclei) x 100%.
-
Quantify the fusion index: (Number of nuclei in myotubes with ≥3 nuclei / Total number of nuclei) x 100%.
-
Measure myotube diameter.
-
Part B: Hypertrophy Assay
-
Induce Differentiation: Differentiate C2C12 myoblasts into myotubes as described above for 4 days.
-
Treatment: Replace the DM with fresh DM containing various concentrations of the test compound or vehicle.
-
Incubation: Incubate the mature myotubes for an additional 48 hours.
-
Analysis: Perform immunofluorescence for MyHC and DAPI as described above. Measure the average diameter of the myotubes. An increase in diameter in the treated groups compared to the vehicle control indicates hypertrophy.
Expected Outcomes: An effective compound will show a dose-dependent increase in the differentiation index, fusion index, and myotube diameter.
Protocol 2.2: In Vivo Assessment of Muscle Strength and Endurance
Objective: To evaluate the effect of this compound on muscle performance in a preclinical rodent model.
Animal Model: 8-week-old male C57BL/6 mice.
Materials:
-
Test compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Grip strength meter
-
Animal treadmill
Procedure:
-
Acclimation and Grouping: Acclimate mice for at least one week. Randomly assign mice to treatment groups (e.g., vehicle, low dose, high dose of the test compound).
-
Dosing: Administer the test compound or vehicle daily via oral gavage for a period of 14 to 28 days.[1][3]
-
Grip Strength Test:
-
Perform this test at baseline and at the end of the treatment period.
-
Allow the mouse to grasp the forelimb pull bar of the grip strength meter.
-
Gently pull the mouse backward by its tail until its grip is released.
-
Record the peak force generated.
-
Perform 3-5 measurements per mouse and average the results.
-
-
Treadmill Exhaustion Test:
-
Acclimate mice to the treadmill for several days before the main test.
-
On the day of the test, place the mice on the treadmill and begin the protocol (e.g., start at 10 m/min with a gradual increase in speed).
-
Record the total time run and distance covered until the point of exhaustion. Exhaustion is typically defined as the inability of the mouse to remain on the treadmill belt despite gentle encouragement.
-
-
Data Analysis: Compare the changes in grip strength and time to exhaustion between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA).
Expected Outcomes: A compound that enhances muscle function would be expected to increase grip strength and time to exhaustion compared to the vehicle-treated group.
| In Vivo Study Design Summary | |
| Animal Model | C57BL/6 Mice (male, 8 weeks old) |
| Treatment Groups | 1. Vehicle Control |
| 2. Low Dose Test Compound | |
| 3. High Dose Test Compound | |
| Administration Route | Oral Gavage |
| Duration | 14-28 days |
| Primary Endpoints | - Forelimb Grip Strength |
| - Treadmill Time to Exhaustion | |
| Secondary Endpoints | - Body Weight |
| - Muscle Mass (e.g., tibialis anterior, gastrocnemius) | |
| - Biomarker Analysis (e.g., blood urea nitrogen, creatine kinase) |
Part 3: Visualization of Key Pathways and Workflows
Signaling Pathway for Muscle Hypertrophy
The following diagram illustrates the hypothesized signaling cascade through which the test compound may promote muscle growth, based on the known effects of related molecules.
Caption: Hypothesized activation of the IGF-1/Akt/mTOR pathway promoting muscle hypertrophy.
Experimental Workflow
The following workflow provides a logical sequence for the comprehensive evaluation of the test compound.
Caption: A comprehensive workflow for evaluating a novel compound for muscle function.
Part 4: Concluding Remarks and Future Directions
The application notes and protocols outlined in this document provide a robust framework for the initial investigation of this compound as a potential modulator of muscle function. By leveraging the extensive research on the structurally similar compound, HMPA, researchers can embark on a scientifically rigorous and efficient path of inquiry.
Future studies should aim to elucidate the precise molecular targets of this novel compound and explore its safety and pharmacokinetic profiles. A thorough understanding of its mechanism of action will be paramount in determining its potential as a therapeutic agent for muscle-wasting disorders. The substitution of the difluoromethoxy group presents an exciting opportunity to explore how modifications to known bioactive scaffolds can lead to the development of next-generation therapeutics for muscle health and performance.
References
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). ResearchGate. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Skeletal Muscle Function and Its Mechanisms. (2025). Waseda University Repository. [Link]
-
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. (2019). PubMed. [Link]
-
3-(p-Methoxyphenyl)propionic acid | C10H12O3. PubChem. [Link]
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). Semantic Scholar. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2025). MDPI. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. (2024). PubMed. [Link]
-
Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (2021). ResearchGate. [Link]
-
Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. [Link]
-
SAFETY DATA SHEET - 3-(4-Hydroxy-3-methoxyphenyl)propionic acid. Thermo Fisher Scientific. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. (2025). National Institutes of Health. [Link]
- Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
-
Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. (2015). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid Activity
Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpropionic Acid Derivative
In the landscape of modern drug discovery, the targeted modulation of intracellular signaling pathways remains a cornerstone of therapeutic innovation. The compound 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid presents a compelling structural motif, sharing key pharmacophoric features with a class of potent anti-inflammatory agents known as phosphodiesterase 4 (PDE4) inhibitors. The presence of the difluoromethoxy and methoxy groups on the phenyl ring is particularly reminiscent of the catechol-ether region of established PDE4 inhibitors, which are crucial for interaction within the enzyme's active site.
Phosphodiesterase 4 (PDE4) is a superfamily of enzymes primarily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, including inflammation, cell proliferation, and differentiation.[1] By catalyzing the degradation of cAMP to adenosine monophosphate (AMP), PDE4 effectively terminates cAMP-mediated signaling. Consequently, the inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA), leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses. This mechanism of action has established PDE4 as a validated therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
Interestingly, a structurally related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has demonstrated efficacy in preclinical models of pulmonary fibrosis through the inhibition of the TGF-β1/Smad signaling pathway. While seemingly distinct, there is evidence of crosstalk between the TGF-β and cAMP signaling pathways, suggesting that modulation of cAMP levels by a PDE4 inhibitor could potentially influence fibrotic processes.[2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to rigorously characterize the activity of this compound. We present two orthogonal, robust, and validated assay systems: a direct, biochemical fluorescence polarization (FP) assay to determine inhibitory activity against PDE4 enzymes, and a cell-based, high-throughput Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the compound's effect on intracellular cAMP levels. These protocols are designed not only to be step-by-step instructions but also to provide the scientific rationale behind key experimental choices, ensuring the generation of high-quality, reproducible, and meaningful data.
The cAMP Signaling Pathway and the Role of PDE4
The following diagram illustrates the central role of PDE4 in the regulation of intracellular cAMP levels.
Caption: The cAMP signaling cascade and the inhibitory action of this compound on PDE4.
Part 1: Biochemical Assay for Direct PDE4 Inhibition
A biochemical assay using purified, recombinant PDE4 enzyme is the foundational step to confirm direct inhibition. The Fluorescence Polarization (FP) assay is a homogeneous, robust, and sensitive method well-suited for this purpose.[4]
Principle of the Fluorescence Polarization (FP) Assay
The FP assay for PDE4 activity utilizes a fluorescein-labeled cAMP derivative (tracer).[4] This small molecule rotates rapidly in solution, resulting in a low fluorescence polarization value. When PDE4 hydrolyzes the tracer to its corresponding AMP derivative, a specific, high-affinity binding agent (e.g., a phosphate-binding nanoparticle or a specific antibody) selectively binds to the linearized product. This binding results in the formation of a much larger molecular complex that tumbles slowly in solution, leading to a significant increase in the fluorescence polarization signal. A PDE4 inhibitor will prevent the hydrolysis of the tracer, thus keeping the FP signal low. The degree of inhibition is therefore inversely proportional to the measured FP value.
Experimental Workflow: Biochemical FP Assay
Caption: Workflow for the Fluorescence Polarization-based PDE4 inhibition assay.
Detailed Protocol: PDE4 Inhibition FP Assay
This protocol is designed for a 384-well plate format and should be adapted based on the specific recombinant PDE4 enzymes and FP reagents used. It is crucial to test the compound against the major PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) to determine its selectivity profile.[5][6]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA, and 0.01% Brij-35.
-
Test Compound: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series is 1 mM. Subsequently, dilute these DMSO stocks into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Controls:
-
Positive Control: A known potent, non-selective PDE4 inhibitor (e.g., Rolipram or IBMX) at a concentration that gives maximal inhibition (e.g., 100 µM).
-
Negative Control (0% Inhibition): DMSO vehicle in Assay Buffer.
-
100% Inhibition Control (No Enzyme): Assay Buffer without PDE4 enzyme.
-
-
PDE4 Enzymes: Dilute recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes in cold Assay Buffer to the working concentration determined during assay development.
-
FP Tracer: Dilute the fluorescein-labeled cAMP substrate in Assay Buffer to the working concentration (typically in the low nanomolar range).
-
Binding Agent: Prepare the binding agent according to the manufacturer's instructions in the appropriate buffer.
2. Assay Procedure:
-
Compound Addition: To a black, low-volume 384-well microplate, add 5 µL of the diluted test compound, positive control, or negative control to the appropriate wells.
-
Enzyme Addition: Add 5 µL of the diluted PDE4 enzyme solution to all wells except the "100% Inhibition Control" wells. To these, add 5 µL of Assay Buffer.
-
Initiate Reaction: Add 5 µL of the FP Tracer solution to all wells to start the enzymatic reaction.
-
Enzyme Incubation: Mix the plate gently on a plate shaker for 1 minute and then incubate at room temperature (20-25°C) for 60 minutes.
-
Stop Reaction and Signal Development: Add 5 µL of the Binding Agent solution to all wells.
-
Binding Incubation: Mix the plate on a shaker for 1 minute and incubate at room temperature for 30 minutes, protected from light.
-
Plate Reading: Read the fluorescence polarization on a suitable microplate reader equipped with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~535 nm).
3. Data Analysis and Interpretation:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(FP_sample - FP_100%_inhibition) / (FP_0%_inhibition - FP_100%_inhibition)])
-
Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the PDE4 enzyme activity.
-
Assay Validation: The assay performance should be monitored by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.
Data Presentation: PDE4 Subtype Selectivity
| PDE4 Subtype | IC50 (nM) [95% CI] |
| PDE4A | e.g., 150 [135-165] |
| PDE4B | e.g., 25 [22-28] |
| PDE4C | e.g., 850 [800-900] |
| PDE4D | e.g., 45 [40-50] |
This table presents hypothetical data illustrating how to report the inhibitory potency and selectivity of the test compound across different PDE4 subtypes.
Part 2: Cell-Based Assay for Intracellular cAMP Accumulation
While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to determine the compound's ability to penetrate the cell membrane and engage its target in a physiological context.[7] The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a widely used, sensitive, and high-throughput method for this purpose.
Principle of the HTRF cAMP Assay
The HTRF cAMP assay is a competitive immunoassay.[8] The assay uses two key reagents: a cAMP-specific antibody labeled with a FRET donor (e.g., Europium cryptate) and a cAMP analog labeled with a FRET acceptor (e.g., d2). In the absence of cellular cAMP, these two reagents are in close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor, resulting in a high HTRF signal. When cells are treated with a PDE4 inhibitor, intracellular cAMP accumulates. After cell lysis, the endogenous cAMP competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody. This competition displaces the d2-labeled cAMP, disrupting FRET and leading to a decrease in the HTRF signal. The magnitude of the signal decrease is proportional to the amount of cAMP produced by the cells.
Experimental Workflow: Cell-Based HTRF Assay
Caption: Workflow for the cell-based HTRF cAMP accumulation assay.
Detailed Protocol: HTRF cAMP Accumulation Assay
This protocol uses HEK293 cells, which endogenously express PDE4, and Forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.
1. Cell Culture and Seeding:
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Procedure:
-
Culture HEK293 cells at 37°C in a humidified atmosphere with 5% CO₂.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a white, solid-bottom 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C, 5% CO₂.
-
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Pre-incubation: Add 10 µL of the diluted test compound or vehicle control to the wells containing the cells. Incubate for 30 minutes at 37°C.
-
Stimulation: Prepare a solution of Forskolin in assay buffer. Add 10 µL of the Forskolin solution to all wells (except for the basal control wells) to achieve a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be determined during assay development). Add 10 µL of assay buffer to the basal control wells.
-
Stimulation Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents according to the manufacturer's protocol.
-
Add 20 µL of this master mix to each well.
-
-
HTRF Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
3. Data Analysis and Interpretation:
-
Calculate HTRF Ratio: HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
Determine cAMP Concentration: Use a standard curve generated with known concentrations of cAMP to convert the HTRF ratio of the samples to cAMP concentrations (nM).
-
Calculate Percent Activity: % Activity = 100 * [(cAMP_sample - cAMP_basal) / (cAMP_stimulated - cAMP_basal)]
-
Determine EC50: Plot the % Activity against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response in cAMP accumulation.
Data Presentation: Cellular Potency
| Parameter | Value [95% CI] |
| EC50 (nM) | e.g., 75 [68-82] |
| Max Response (% of Control) | e.g., 98% |
This table presents hypothetical data illustrating how to report the cellular potency of the test compound in stimulating cAMP accumulation.
Trustworthiness and Assay Validation
To ensure the reliability and integrity of the generated data, all assays should be validated in accordance with established guidelines, such as those provided by the International Council for Harmonisation (ICH).[9][10] Key validation parameters include:
-
Specificity: The ability of the assay to measure the analyte of interest (PDE4 activity or cAMP) in the presence of other components.
-
Linearity and Range: The ability to obtain results that are directly proportional to the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential PDE4 inhibitor. By employing both a direct biochemical assay and a functional cell-based assay, researchers can confidently determine the compound's inhibitory potency, subtype selectivity, and cellular efficacy. The data generated from these studies will be instrumental in guiding further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models. The potential for this compound to modulate the cAMP signaling pathway opens exciting avenues for its investigation in a variety of inflammatory and potentially fibrotic diseases.
References
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). European Medicines Agency. Retrieved from [Link]
-
Nugent, P., & Greene, R. M. (1996). Convergence of cAMP, TGF-beta and Retinoic Acid Signaling Pathways in Cells of the Embryonic Palate. Journal of Craniofacial Genetics and Developmental Biology, 16(3), 125-135. Retrieved from [Link]
-
Torphy, T. J., et al. (1999). Identification and quantification of phosphodiesterase 4 subtypes in CD4 and CD8 lymphocytes from healthy and asthmatic subjects. British Journal of Pharmacology, 127(1), 201-210. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation. Retrieved from [Link]
-
Ho, W. C., & Greene, R. M. (1998). Cross-talk between signaling pathways in murine embryonic palate cells: effect of TGF beta and cAMP on EGF-induced DNA synthesis. In Vitro Cellular & Developmental Biology - Animal, 34(4), 317-324. Retrieved from [Link]
-
PDE4A Isoform 4 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
New progress in roles of TGF-β signaling crosstalks in cellular functions, immunity and diseases. (2024, May 23). Cellular & Molecular Immunology. Retrieved from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). European Medicines Agency. Retrieved from [Link]
-
Galdiero, M. R., et al. (2022). PDE4D: A Multipurpose Pharmacological Target. Molecules, 27(15), 4983. Retrieved from [Link]
-
PDE4B Cell-Based Activity Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Crosstalk of TGF-β with other major signaling pathways including... (n.d.). ResearchGate. Retrieved from [Link]
-
A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory. (2009, February 17). Proceedings of the National Academy of Sciences, 106(7), 2435-2440. Retrieved from [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). Molecules, 27(15), 5038. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food & Drug Administration. Retrieved from [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. (2024, May 16). Molecules, 29(10), 2329. Retrieved from [Link]
-
Signaling cross-talk between TGF-beta/BMP and other pathways. (2008, November 11). Cell Research, 18(11), 1105-1115. Retrieved from [Link]
-
Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Retrieved from [Link]
-
Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. (2011). Journal of Medicinal Chemistry, 54(19), 6536-6547. Retrieved from [Link]
-
Fluorescence Polarization Assays. (2024, April 4). YouTube. Retrieved from [Link]
Sources
- 1. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergence of cAMP, TGF-beta and retinoic acid signaling pathways in cells of the embryonic palate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-talk between signaling pathways in murine embryonic palate cells: effect of TGF beta and cAMP on EGF-induced DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols for the Investigation of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid as a Potential Dietary Supplement Ingredient
Preamble: Charting the Course for a Novel Ingredient
The landscape of dietary supplements is in a constant state of evolution, with a continuous search for novel ingredients that can confer health benefits. 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid emerges as a compound of interest, primarily due to its structural similarity to other phenylpropionic acids that have demonstrated noteworthy biological activities. For instance, compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, have been shown to possess antioxidant properties and influence metabolic processes[1][2][3][4][5]. The introduction of a difluoromethoxy group in the target molecule presents an intriguing chemical modification that could potentially modulate its bioactivity, bioavailability, and metabolic stability.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a systematic approach to the investigation of this compound as a potential dietary supplement ingredient. Given the current scarcity of publicly available data on this specific compound, these application notes and protocols are designed to provide a robust framework for its de novo evaluation, from fundamental physicochemical characterization to preclinical assessment of efficacy and safety.
Section 1: Physicochemical Characterization and Analytical Method Development
A thorough understanding of the physicochemical properties of a novel ingredient is paramount for its development as a dietary supplement. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Identity and Purity Confirmation
Prior to initiating any biological studies, it is crucial to unequivocally confirm the identity and purity of the this compound test article.
Protocol 1: Identity and Purity Assessment
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectral data should be consistent with the expected structure of this compound.
-
-
Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry (HRMS) to determine the accurate mass of the compound, which should correspond to its molecular formula (C₁₁H₁₂F₂O₄).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to assess the purity of the compound. Purity should ideally be >95% for use in biological assays.
-
Analytical Method for Quantification
A validated analytical method is essential for the quantification of the active ingredient in the raw material and finished product, ensuring product quality and consistency.
Protocol 2: HPLC-UV Method for Quantification
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for similar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring a UV spectrum of the compound; likely to be in the range of 254-280 nm.
-
Standard Curve: Prepare a series of standard solutions of known concentrations to generate a calibration curve for accurate quantification.
Determination of Key Physicochemical Properties
Table 1: Essential Physicochemical Properties and Their Significance
| Property | Experimental Method | Significance for a Dietary Supplement Ingredient |
| Solubility | Equilibrium solubility method in water and relevant physiological buffers (pH 1.2, 4.5, 6.8). | Influences dissolution and absorption in the gastrointestinal tract. |
| pKa | Potentiometric titration or UV-spectrophotometry. | Determines the ionization state of the molecule at different physiological pH values, affecting its absorption and distribution. |
| LogP (Octanol-Water Partition Coefficient) | Shake-flask method or reverse-phase HPLC. | A measure of lipophilicity, which is a key determinant of membrane permeability and bioavailability. |
Section 2: In Vitro Biological Activity Screening
The initial phase of biological evaluation involves a battery of in vitro assays to screen for potential bioactivities. Based on the activities of structural analogs, the primary focus should be on antioxidant and anti-inflammatory properties.
Antioxidant Activity
Oxidative stress is implicated in a multitude of chronic diseases, and compounds with antioxidant potential are of great interest as dietary supplements.
Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6]
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagents: DPPH solution in methanol, test compound, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the test compound solutions to the DPPH solution. c. Incubate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[6]
Protocol 4: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagents: ABTS solution, potassium persulfate, test compound, and a positive control.
-
Procedure: a. Generate the ABTS radical cation by reacting ABTS with potassium persulfate. b. Dilute the ABTS radical solution to an absorbance of ~0.7 at 734 nm. c. Add serial dilutions of the test compound to the ABTS radical solution. d. Incubate at room temperature for a defined period (e.g., 6 minutes). e. Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value.
Protocol 5: Ferric Reducing Antioxidant Power (FRAP) Assay [7]
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), test compound, and a positive control.
-
Procedure: a. Prepare serial dilutions of the test compound. b. Add the test compound solutions to the FRAP reagent. c. Incubate at 37°C for a specified time. d. Measure the absorbance at 593 nm.
-
Data Analysis: Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various health issues. Simple in vitro assays can provide an initial indication of anti-inflammatory potential.[8][9][10]
Protocol 6: Inhibition of Protein Denaturation [10][11]
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
-
Reagents: Bovine serum albumin (BSA) or egg albumin, phosphate-buffered saline (PBS), test compound, and a positive control (e.g., diclofenac sodium).
-
Procedure: a. Prepare a solution of the protein in PBS. b. Add serial dilutions of the test compound to the protein solution. c. Incubate at 37°C for 20 minutes. d. Heat the mixture at 72°C for 5 minutes. e. Cool the samples and measure the turbidity (absorbance) at 660 nm.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation and determine the IC₅₀ value.
Protocol 7: Human Red Blood Cell (HRBC) Membrane Stabilization [11]
-
Principle: The HRBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a compound suggests it may inhibit the release of lysosomal enzymes, which are involved in the inflammatory response.
-
Reagents: Fresh human blood, isotonic buffer solutions, test compound, and a positive control.
-
Procedure: a. Prepare a suspension of HRBCs. b. Add serial dilutions of the test compound to the HRBC suspension. c. Induce hemolysis using a hypotonic solution or heat. d. Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization and determine the IC₅₀ value.
Section 3: In Vitro Mechanistic and Cellular Assays
Positive results from the initial screening assays warrant further investigation into the potential mechanisms of action using cell-based models.
Protocol 8: Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) in cells, providing a more biologically relevant measure of antioxidant activity.
-
Cell Line: Human hepatocarcinoma (HepG2) cells are commonly used.
-
Procedure: a. Seed HepG2 cells in a 96-well plate. b. Load the cells with a DCFH-DA probe. c. Treat the cells with the test compound. d. Induce oxidative stress with a peroxyl radical generator (e.g., AAPH). e. Measure the fluorescence over time.
-
Data Analysis: Calculate the CAA value, which reflects the compound's ability to prevent intracellular oxidation.
Protocol 9: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Principle: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Procedure: a. Seed RAW 264.7 cells in a 96-well plate. b. Pre-treat the cells with the test compound. c. Stimulate the cells with LPS. d. After incubation, measure the nitrite concentration in the cell culture medium using the Griess reagent.
-
Data Analysis: Determine the effect of the compound on NO production and assess its cytotoxicity to ensure the observed effects are not due to cell death.
Caption: A generalized workflow for the investigation of a novel dietary supplement ingredient.
Section 4: In Vivo Efficacy and Safety Evaluation
Promising in vitro data should be followed up with well-designed in vivo studies to assess efficacy and safety in a whole-organism context.
Animal Model Selection
Based on the potential antioxidant and anti-inflammatory properties, and the known effects of similar compounds on metabolism, a diet-induced obesity (DIO) model in mice is a relevant starting point.[12][13][14][15][16] This model recapitulates many features of human metabolic syndrome, including weight gain, insulin resistance, and low-grade inflammation.
In Vivo Study Protocol
Protocol 10: Evaluation in a Diet-Induced Obesity Mouse Model
-
Animals: C57BL/6J mice are commonly used for DIO studies.
-
Diet: Induce obesity by feeding a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks).
-
Groups:
-
Control (lean mice on a standard diet)
-
HFD control (obese mice on HFD)
-
HFD + Test Compound (low dose)
-
HFD + Test Compound (high dose)
-
-
Dosing: Administer the test compound daily via oral gavage.
-
Duration: Typically 4-8 weeks of treatment.
-
Key Endpoints:
-
Metabolic Parameters: Body weight, food intake, fasting blood glucose, glucose tolerance test (GTT), insulin tolerance test (ITT), plasma lipid profile (triglycerides, cholesterol).
-
Inflammatory Markers: Plasma and tissue levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Tissue Analysis: Liver histology (to assess steatosis), adipose tissue analysis.
-
Caption: A hypothetical signaling pathway illustrating potential mechanisms of action.
Preliminary Safety and Toxicological Assessment
The safety of a new dietary ingredient is of utmost importance. The Dietary Supplement Health and Education Act (DSHEA) requires that manufacturers have evidence that a new dietary ingredient is reasonably expected to be safe.[17][18][19]
Protocol 11: Acute Oral Toxicity Study (e.g., OECD 423)
-
Objective: To determine the acute toxic effects of a single high dose of the compound.
-
Procedure: Administer a single dose of the compound to a small group of rodents and observe for signs of toxicity and mortality over 14 days.
-
Outcome: Provides an initial estimate of the compound's safety margin.
Further sub-chronic toxicity studies (e.g., 28-day or 90-day repeated dose studies) would be necessary for a more comprehensive safety assessment.
Section 5: Data Presentation and Interpretation
All quantitative data should be presented clearly to facilitate interpretation and decision-making.
Table 2: Summary of In Vitro Bioactivity Data
| Assay | IC₅₀ (µg/mL) of Test Compound | IC₅₀ (µg/mL) of Positive Control |
| DPPH Scavenging | ||
| ABTS Scavenging | ||
| Protein Denaturation Inhibition | ||
| HRBC Membrane Stabilization |
Table 3: Key In Vivo Efficacy Endpoints
| Parameter | HFD Control | HFD + Low Dose | HFD + High Dose |
| Body Weight Gain (%) | |||
| Fasting Blood Glucose (mg/dL) | |||
| AUC in GTT | |||
| Plasma Triglycerides (mg/dL) |
A "Go/No-Go" decision for further development should be based on a comprehensive evaluation of the in vitro potency, in vivo efficacy, and the safety profile of this compound.
References
- Application Notes and Protocols for Antioxidant Studies of Novel Compounds - Benchchem.
-
Metabolic Disease Models - Biocytogen. Available from: [Link]
-
In Vivo Metabolic Models - Selvita. Available from: [Link]
-
In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. Available from: [Link]
-
Dietary Supplements: A Framework for Evaluating Safety (2005). Available from: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Available from: [Link]
-
Dietary Supplements: A Framework for Evaluating Safety (2005) - National Academies of Sciences, Engineering, and Medicine. Available from: [Link]
-
Metabolic Disease Models - Inotiv. Available from: [Link]
-
Metabolic disorders animal models - ibd-biotech. Available from: [Link]
-
Framework Step Three: Critical Safety Evaluation of Dietary Supplement Ingredients - NCBI. Available from: [Link]
-
Preclinical Animal Models for Metabolic Diseases - Biocytogen. Available from: [Link]
-
Outline of the Overall Process for Evaluation of Dietary Supplement Ingredients - NCBI - NIH. Available from: [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. Available from: [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. Available from: [Link]
-
Evaluating Dietary Supplements for efficacy and safety - Macmillan Learning. Available from: [Link]
-
(PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. Available from: [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PubMed Central. Available from: [Link]
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. Available from: [Link]
-
A novel antioxidant activity index (AAU) for natural products using the DPPH assay. Available from: [Link]
-
3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem. Available from: [Link]
-
3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid | C11H11F3O3 | CID - PubChem. Available from: [Link]
-
ANALYTICAL METHOD SUMMARIES - Eurofins. Available from: [Link]
-
3-(4-Methoxyphenyl)propionic acid - the NIST WebBook. Available from: [Link]
-
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid, CAS No. 1135-23-5 - iChemical. Available from: [Link]
-
Synthesis of 3-(m-methoxyphenyl)propionic acid - PrepChem.com. Available from: [Link]
-
International Laboratory USA. Available from: [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - MDPI. Available from: [Link]
-
(PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - ResearchGate. Available from: [Link]
-
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host - Semantic Scholar. Available from: [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - MDPI. Available from: [Link]
-
3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed. Available from: [Link]
-
(PDF) 3-(4-Methoxybenzoyl)propionic acid - ResearchGate. Available from: [Link]
Sources
- 1. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. journalajrb.com [journalajrb.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 12. biocytogen.com [biocytogen.com]
- 13. selvita.com [selvita.com]
- 14. inotiv.com [inotiv.com]
- 15. Metabolic disorders animal models [ibd-biotech.com]
- 16. biocytogen.com [biocytogen.com]
- 17. nationalacademies.org [nationalacademies.org]
- 18. nationalacademies.org [nationalacademies.org]
- 19. Macmillan Learning [macmillanlearning.com]
Application Notes and Protocols for Investigating the Role of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid in Oxidative Stress
Introduction: A Novel Candidate for Oxidative Stress Modulation
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is implicated in the pathogenesis of a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] The exploration of novel therapeutic agents that can mitigate oxidative damage is a cornerstone of modern drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-[4-Difluoromethoxy)-3-methoxyphenyl]propionic acid in the study of oxidative stress.
While direct studies on 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid are emerging, its structural analogue, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid, has demonstrated significant antioxidant properties.[2][3] HMPA, a microbial metabolite of dietary polyphenols, has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites and enhancing antioxidant capacity.[2][4] The substitution of a hydroxyl group with a difluoromethoxy group in the target compound may potentially enhance its metabolic stability and cell permeability, making it a compelling candidate for further investigation.
These application notes will leverage the established knowledge of HMPA to provide a robust framework for investigating the antioxidant potential of this compound. The following protocols are designed to be self-validating systems, providing researchers with the tools to meticulously characterize the compound's mechanism of action.
Postulated Mechanism of Action: The Nrf2 Signaling Pathway
A key mechanism by which cells combat oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2.[5] The stabilized Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[6]
Based on the known activities of its analogue, HMPA, it is hypothesized that this compound may exert its antioxidant effects by activating the Nrf2 pathway.
Caption: Postulated Nrf2 signaling pathway activation.
Experimental Workflow for Investigating Antioxidant Properties
A systematic approach is crucial for elucidating the antioxidant effects of a novel compound. The following workflow provides a logical progression from initial screening to mechanistic studies.
Caption: General experimental workflow for in vitro evaluation.
Detailed Protocols
The following protocols provide step-by-step methodologies for key experiments. It is imperative to include appropriate positive and negative controls in each assay to ensure data validity.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for culturing cells and treating them with the test compound and an oxidative stressor.
Materials:
-
Selected cell line (e.g., SH-SY5Y for neuronal studies, HepG2 for hepatic studies)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Oxidative stressor (e.g., Hydrogen peroxide (H₂O₂), Rotenone)
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well culture plates
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 1 x 10⁴ cells/well for a 96-well plate for viability assays; 5 x 10⁵ cells/well for a 6-well plate for protein analysis).
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence.
-
Pre-treatment: Replace the old medium with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should also be included. Incubate for a predetermined time (e.g., 2, 4, or 24 hours).
-
Induction of Oxidative Stress: Following pre-treatment, add the oxidative stressor (e.g., H₂O₂) to the culture medium at a pre-determined toxic, but not lethal, concentration. Incubate for the desired period (e.g., 24 hours).
-
Post-treatment Incubation: After the desired incubation period, proceed with downstream assays such as cell viability, ROS measurement, or cell lysis for enzyme activity and western blot analysis.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable fluorogenic probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[7]
Materials:
-
Treated cells in a 96-well plate
-
DCFH-DA (5 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: After the treatment period, carefully remove the culture medium from the wells.
-
Washing: Gently wash the cells twice with pre-warmed PBS.[8]
-
Staining: Add 100 µL of 10-20 µM DCFH-DA in serum-free medium or HBSS to each well.[8]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[7]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.[7]
-
Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7]
-
Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels. Normalize the data to the control group.
Protocol 3: Superoxide Dismutase (SOD) Activity Assay
This protocol describes a colorimetric assay to determine SOD activity in cell lysates.[9]
Materials:
-
Cell lysate
-
SOD Assay Kit (commercial kits are recommended for consistency)[10]
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates by homogenizing cells in an ice-cold lysis buffer (e.g., 0.1 M Tris/HCl, pH 7.4 containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, 0.1 mg/ml PMSF).[9] Centrifuge at 14,000 x g for 5 minutes at 4°C and collect the supernatant.[9] Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Assay Procedure: Follow the manufacturer's instructions for the specific SOD assay kit being used. Typically, the assay involves the use of a tetrazolium salt that is reduced by superoxide anions to form a colored formazan product. SOD in the sample will inhibit this reaction.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[11]
-
Calculation: Calculate the percentage of inhibition of the formazan formation. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of formazan formation by 50%.
Protocol 4: Catalase (CAT) Activity Assay
This protocol outlines a method to measure catalase activity, which is based on the decomposition of hydrogen peroxide.[12]
Materials:
-
Cell lysate
-
Catalase Assay Kit (commercial kits are recommended)[13]
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates as described in Protocol 3.
-
Assay Principle: There are several methods to measure catalase activity. A common method involves monitoring the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm.[14] Another method uses a colorimetric approach where catalase reacts with methanol in the presence of H₂O₂ to produce formaldehyde, which is then measured.[13]
-
Assay Procedure: Follow the protocol provided with the commercial assay kit. For the spectrophotometric method: a. Prepare a reaction mixture containing phosphate buffer (pH 7.0) and a known concentration of H₂O₂. b. Add the cell lysate to initiate the reaction. c. Immediately measure the decrease in absorbance at 240 nm over a specific time period.
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ decomposition. One unit of catalase is typically defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute at a specific pH and temperature.
Protocol 5: Western Blot Analysis for Nrf2 and Downstream Targets
This protocol details the steps for detecting the protein levels of Nrf2 and its target genes (e.g., HO-1, NQO1) by western blotting.[15][16]
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin or anti-Lamin B1 for loading control)[16]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation: Expected Quantitative Outcomes
The following table summarizes the expected outcomes from the described experiments, which would support the antioxidant and Nrf2-activating properties of this compound.
| Assay | Parameter Measured | Expected Outcome with Compound Treatment |
| Cell Viability (MTT/LDH) | Cell survival after oxidative stress | Increased cell viability compared to the oxidative stress control |
| ROS Measurement (DCFDA) | Intracellular levels of reactive oxygen species | Decreased fluorescence intensity, indicating reduced ROS levels |
| SOD Activity Assay | Activity of superoxide dismutase enzyme | Increased SOD activity in cell lysates |
| CAT Activity Assay | Activity of catalase enzyme | Increased catalase activity in cell lysates |
| Western Blot | Protein levels of Nrf2, HO-1, and NQO1 | Increased nuclear Nrf2 and total HO-1 and NQO1 protein expression |
| Lipid Peroxidation (TBARS) | Levels of malondialdehyde (MDA) | Decreased MDA levels, indicating reduced lipid damage |
References
- Sekmen, A. H., & Turkan, I. (n.d.). Superoxide Dismutase Assay. PROMETHEUS – Protocols.
-
Hadwan, M. H. (2018). An improved method for measuring catalase activity in biological samples. BMC Biochemistry, 19(1), 8. Retrieved from [Link]
- Assay Genie. (n.d.). Superoxide Dismutase (SOD) Activity Assay Kit.
- IBA. (n.d.). ROS Assay Kit Protocol.
- BioVision. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
-
Li, J., et al. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Bio-protocol, 7(16), e2501. Retrieved from [Link]
- G-Biosciences. (n.d.). Catalase Assay [Colorimetric].
-
Lushchak, V. I. (2015). In Vitro Methods for the Evaluation of Oxidative Stress. In Recent Advances in Pharmaceutical Sciences V (pp. 1-26). Bentham Science Publishers. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Redox-Active Therapeutics (pp. 49-62). Humana, New York, NY. Retrieved from [Link]
-
Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]
-
Simon, H. U., et al. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of Visualized Experiments, (57), 3354. Retrieved from [Link]
- G-Biosciences. (n.d.). SOD Activity Assay.
- Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Catalase Enyzme Activity Assay Kit.
-
Mouse Metabolic Phenotyping Centers. (2013). Catalase Protocol. Retrieved from [Link]
- Thermo Fisher Scientific. (2017). Total Reactive Oxygen Species (ROS) Assay Kit 520 nm.
-
ResearchGate. (n.d.). Western blot was performed to analyze the level of Nrf2 protein in PC12.... Retrieved from [Link]
-
Shaw, P., & Kensler, T. W. (2015). Comparison of human Nrf2 antibodies: A tale of two proteins. Free Radical Biology and Medicine, 88(Pt B), 276–282. Retrieved from [Link]
-
Fusco, R., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples. International Journal of Molecular Sciences, 24(14), 11529. Retrieved from [Link]
-
Tong, Y., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. International Journal of Molecular Sciences, 26(4), 668. Retrieved from [Link]
-
Tong, Y., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. ResearchGate. Retrieved from [Link]
-
Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. ResearchGate. Retrieved from [Link]
-
Iwai, K., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Nutrients, 11(5), 1036. Retrieved from [Link]
-
Tong, Y., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. National Institutes of Health. Retrieved from [Link]
-
Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. PubMed. Retrieved from [Link]
-
Tong, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by. Semantic Scholar. Retrieved from [Link]
-
Shimoji, Y., et al. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. PubMed. Retrieved from [Link]
-
Kim, H. G., et al. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Agricultural and Food Chemistry, 63(18), 4579–4586. Retrieved from [Link]
-
Wu, X., et al. (2025). The mechanism of action of indole-3-propionic acid on bone metabolism. Food & Function, 16(2), 543-554. Retrieved from [Link]
Sources
- 1. resources.biomol.com [resources.biomol.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmpc.org [mmpc.org]
- 14. nwlifescience.com [nwlifescience.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
formulating 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid for animal studies
Application Note & Protocols
Title: Formulation Strategies for Preclinical Evaluation of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The successful preclinical evaluation of a new chemical entity (NCE) is fundamentally dependent on the development of an appropriate and well-characterized formulation. An inadequate formulation can lead to poor or variable drug exposure, resulting in misleading pharmacokinetic (PK), pharmacodynamic (PD), and toxicology data. This guide provides a comprehensive framework for formulating this compound, a compound for which public physicochemical data is scarce, necessitating an empirical, step-wise approach. We will treat it as a representative BCS Class II compound (low solubility, high permeability), a common challenge in drug discovery pipelines.[1][2]
The primary objective is to achieve consistent and adequate drug exposure for initial animal studies, such as those conducted in rodents. This document outlines strategies ranging from simple aqueous vehicles to more complex systems, providing detailed protocols and the scientific rationale behind each choice. All procedures must adhere to institutional and national guidelines for animal welfare, such as those provided by the NC3Rs.[3][4][5]
Physicochemical Characterization & Initial Assessment
Table 1: Essential Physicochemical Parameters for Formulation Development
| Parameter | Experimental Method | Implication for Formulation |
| Aqueous Solubility | Shake-flask method at various pH (e.g., 2.0, 6.8, 7.4) | Determines if a simple aqueous solution is feasible. Low solubility (<10 µg/mL) indicates the need for enabling technologies.[6] |
| pKa | Potentiometric titration or UV-spectrophotometry | The propionic acid moiety suggests an acidic pKa (likely ~4-5). This indicates that solubility will be highly pH-dependent, increasing significantly above its pKa. |
| LogP / LogD | HPLC-based or shake-flask method | A high LogP (>3) suggests lipophilicity, making lipid-based formulations a viable option.[1] |
| Melting Point | Differential Scanning Calorimetry (DSC) | A high melting point can correlate with low solubility (strong crystal lattice energy). |
| Physical Form | X-ray Powder Diffraction (XRPD), Microscopy | Determines if the material is crystalline or amorphous. Crystalline forms are typically less soluble but more stable. |
Initial Hypothesis: Based on its structure—a propionic acid derivative—the compound is likely a weak acid. Its solubility is expected to be low in acidic pH (like the stomach) and increase in more neutral pH (like the intestine). The difluoromethoxy and methoxy groups contribute to its lipophilicity.
Formulation Strategy Selection
The choice of formulation depends on the desired dose, the route of administration (oral gavage is assumed here), the animal species, and the stage of development.[7] For early-stage screening, the simplest formulation that provides adequate exposure is preferred.
The following decision tree provides a logical workflow for selecting an appropriate formulation strategy.
Caption: Formulation selection workflow for poorly soluble compounds.
Detailed Formulation Protocols
Safety Precaution: Always handle the active pharmaceutical ingredient (API) in a fume hood or ventilated enclosure, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: pH-Adjusted Aqueous Solution (Preferred Starting Point)
This method is ideal if the compound is a weak acid and the required dose can be achieved by forming a soluble salt in situ.
-
Rationale: Ionization of the carboxylic acid group at a pH above the compound's pKa dramatically increases aqueous solubility. This is a simple and clean formulation, avoiding potentially confounding effects of complex excipients.
-
Materials:
-
This compound (API)
-
0.1 M Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile water for injection
-
pH meter
-
Volumetric flasks and magnetic stirrer
-
-
Step-by-Step Methodology:
-
Weigh the required amount of API for the final target concentration (e.g., for a 10 mg/mL solution in 10 mL, weigh 100 mg).
-
Place the API into a volumetric flask.
-
Add approximately 70% of the final volume of sterile water.
-
While stirring, slowly add 0.1 M NaOH dropwise. Monitor the solution for clarity.
-
Once the API is fully dissolved, check the pH. Adjust the pH to between 7.0 and 8.0 using 0.1 M NaOH or 0.1 M HCl if necessary. A pH slightly above neutral is often well-tolerated for oral gavage.
-
Once the pH is stable and the solution is clear, add sterile water to the final volume.
-
Stir for an additional 15 minutes to ensure homogeneity.
-
Perform Quality Control checks as described in Section 5.0.
-
Protocol 2: Cyclodextrin-Based Aqueous Solution
If pH adjustment is insufficient or leads to instability, complexation with cyclodextrins can significantly enhance solubility.[8] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and excellent safety profile.[9][10][11][12]
-
Rationale: The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic drug molecule, while the hydrophilic exterior allows the entire complex to dissolve in water.[9][10] This can improve solubility, stability, and bioavailability.[11][13]
-
Materials:
-
API
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS, pH 7.4
-
Magnetic stirrer and/or sonicator
-
-
Step-by-Step Methodology:
-
Prepare a stock solution of the vehicle. A 20-40% (w/v) solution of HP-β-CD in sterile water is a common starting point. For example, to make 10 mL of a 30% solution, dissolve 3 g of HP-β-CD in water and bring the final volume to 10 mL.
-
Slowly add the weighed API to the stirring HP-β-CD solution.
-
Stir vigorously for at least 4-6 hours at room temperature. Gentle heating (40°C) or sonication can be used to accelerate dissolution, but the solution must be cooled to room temperature to check for precipitation.
-
Once a clear solution is obtained, filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Perform Quality Control checks.
-
Protocol 3: Amorphous Nanosuspension
For very challenging compounds where solubilization is not feasible, creating a high-surface-area nanosuspension can improve the dissolution rate in vivo.
-
Rationale: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[14]
-
Materials:
-
API (micronized, if possible)
-
Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)
-
Wetting agent (e.g., Tween 80)
-
Aqueous vehicle (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC)
-
High-pressure homogenizer or bead mill
-
-
Step-by-Step Methodology:
-
Prepare the aqueous vehicle by dissolving the HPMC and other selected excipients in sterile water.
-
Disperse the API into the vehicle to create a pre-suspension.
-
Process the pre-suspension through a high-pressure homogenizer or bead mill according to the instrument's operating procedures. This step requires optimization of pressure/milling time and cycles.
-
The endpoint is typically a uniform, milk-like suspension with a particle size distribution (D90) below 500 nm.
-
Perform extensive Quality Control, paying special attention to particle size analysis and stability over time to prevent particle growth (Ostwald ripening).
-
Quality Control and Analysis
Every formulation prepared for an animal study must undergo rigorous quality control to ensure the integrity of the study.[6][15] This is a mandatory step for generating reproducible and reliable data, especially under Good Laboratory Practice (GLP) conditions.[16]
-
Visual Inspection: Check for clarity (solutions) or uniformity (suspensions). Note any color changes or precipitation.
-
pH Measurement: Ensure the pH is within a physiologically tolerable range (typically 6.0-8.5 for oral administration).
-
Concentration Verification: Use an appropriate analytical method, such as HPLC-UV, to confirm that the API concentration is within an acceptable range (e.g., 90-110%) of the target concentration.[15][17]
-
Particle Size Analysis (for suspensions): Use techniques like laser diffraction to ensure particle size is within the desired range and that the distribution is uniform.
-
Stability: Assess the formulation's stability under the intended storage conditions (e.g., 4°C, room temperature) and for the duration of the study.[17] Re-analyze concentration and visual appearance at set time points.
Caption: Quality control workflow for preclinical formulations.
Administration Considerations for Animal Studies
Proper administration technique is as crucial as the formulation itself. Oral gavage is a common method for precise dosing in rodents.[18][19][20]
-
Dosing Volume: The volume administered must be carefully controlled to avoid adverse events. It is critical to adhere to institutional guidelines.[18][21]
-
Animal Welfare: Always use the correct size and type of gavage needle (typically curved with a ball tip) to prevent injury to the esophagus or stomach.[19][20] Personnel must be properly trained. Alternatives to gavage should be considered when possible to reduce animal stress.[22]
Table 2: Recommended Maximum Oral Gavage Volumes for Rodents
| Species | Body Weight | Recommended Max. Volume (mL/kg) | Example Volume (for 25g Mouse) | Example Volume (for 250g Rat) |
| Mouse | 20-30 g | 10 mL/kg[19][20][21] | 0.25 mL | N/A |
| Rat | 200-400 g | 10 mL/kg[19][21] | N/A | 2.5 mL |
Note: These are general guidelines. Volumes should be kept as low as possible, and may need to be reduced for viscous formulations or specific study requirements.[18]
Conclusion
Formulating this compound for animal studies requires a systematic, data-driven approach. Beginning with fundamental physicochemical characterization allows for the rational selection of a formulation strategy. The protocols provided here, from simple pH-adjusted solutions to more advanced cyclodextrin complexes, offer a tiered approach to overcoming the solubility challenges typical of many NCEs. Rigorous quality control is non-negotiable and ensures that the resulting pharmacokinetic and toxicological data are accurate and reliable, ultimately facilitating a sound assessment of the compound's therapeutic potential.
References
-
San Diego State University. (n.d.). Oral Gavage Rodent SOP. Retrieved January 19, 2026, from [Link]
-
Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved January 19, 2026, from [Link]
-
Fenyvesi, É., et al. (2020). 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations. Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Härtl, A., et al. (2021). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. Pharmaceutics. Retrieved January 19, 2026, from [Link]
-
Hylanda Chemical. (n.d.). Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications. Retrieved January 19, 2026, from [Link]
-
Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems. Retrieved January 19, 2026, from [Link]
-
The University of Queensland. (2021). LAB_021 Oral Gavage in Mice and Rats. Retrieved January 19, 2026, from [Link]
-
Florida State University. (2016). Oral Gavage in the Mouse. Retrieved January 19, 2026, from [Link]
-
S. Kumar, et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal. Retrieved January 19, 2026, from [Link]
-
Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved January 19, 2026, from [Link]
-
Pharmaceutical Technology. (2012). Preclinical Dose-Formulation Stability. Retrieved January 19, 2026, from [Link]
-
Bleich, D., et al. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany. Retrieved January 19, 2026, from [Link]
-
BioAgilytix. (n.d.). Dose Formulation Analysis. Retrieved January 19, 2026, from [Link]
-
Persson, E., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Retrieved January 19, 2026, from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 19, 2026, from [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved January 19, 2026, from [Link]
-
NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved January 19, 2026, from [Link]
-
NC3Rs. (2014). Best practice for animal transport. Retrieved January 19, 2026, from [Link]
-
Kumar, S., et al. (2014). Preclinical formulations: insight, strategies, and practical considerations. The AAPS Journal. Retrieved January 19, 2026, from [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved January 19, 2026, from [Link]
-
Moreton, C. (2009). Pharmaceutical Excipient Development: The Need for Preclinical Guidance. Journal of Excipients and Food Chemicals. Retrieved January 19, 2026, from [Link]
-
University of Oxford. (n.d.). NC3Rs guidelines. Retrieved January 19, 2026, from [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Retrieved January 19, 2026, from [Link]
-
PharmaTimes. (2010). NC3RS guidelines on animal research reporting published. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved January 19, 2026, from [Link]
Sources
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. NC3Rs guidelines | Research Involving Animals – Division of Biomedical Services | University of Leicester [le.ac.uk]
- 5. pharmatimes.com [pharmatimes.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfachemic.com [alfachemic.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications - Hylanda Chemical [hylandachemical.com]
- 12. Hydroxypropyl-β-cyclodextrin - Creative Enzymes [creative-enzymes.com]
- 13. Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. pharmtech.com [pharmtech.com]
- 18. research.sdsu.edu [research.sdsu.edu]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. research.fsu.edu [research.fsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this multi-step synthesis. Our approach is built on explaining the fundamental chemical principles behind each step to empower you to make informed decisions in your laboratory work.
I. Synthesis Overview & Strategy
The synthesis of this compound is typically achieved through a three-stage process starting from a commercially available substituted benzaldehyde. The chosen strategy is robust, scalable, and relies on well-established chemical transformations.
Technical Support Center: Overcoming Solubility Challenges with 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Welcome to the technical support center for 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you navigate the complexities of working with this compound.
Introduction: Understanding the Molecule
This compound is a carboxylic acid derivative. Its structure, featuring a phenyl ring, a propionic acid tail, and a difluoromethoxy group, suggests it is a moderately lipophilic molecule with limited aqueous solubility. While specific experimental data for this compound is not widely published, we can infer its properties from structurally similar molecules. For instance, the related compound 3-(4-Methoxyphenyl)propionic acid has a pKa of approximately 4.69.[1] The electron-withdrawing nature of the difluoromethoxy group on our target molecule likely lowers its pKa, making it a slightly stronger acid. This pH-dependent ionization is the cornerstone of our primary solubilization strategy.
This guide will provide a series of frequently asked questions (FAQs) for quick reference, followed by detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: Due to its chemical structure, which includes a nonpolar aromatic ring and a difluoromethoxy group, the compound is expected to have low intrinsic solubility in aqueous solutions at neutral or acidic pH.[1] Like other carboxylic acids, its solubility is highly dependent on the pH of the solution.[2] In its protonated (uncharged) state, it is less soluble in water.
Q2: What is the quickest way to dissolve the compound for a preliminary experiment?
A2: For rapid, small-scale dissolution, using a co-solvent system is often effective. Start by dissolving the compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF), and then slowly add your aqueous buffer to the desired final concentration.[3][4] Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with certain assays.
Q3: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous/organic solvent mixture. To resolve this, you can either decrease the final concentration of the compound or increase the proportion of the organic co-solvent in your final solution. Alternatively, pH adjustment of the final aqueous medium to a more basic pH (e.g., pH 7.4 or higher) can significantly increase solubility and prevent precipitation.[3]
Q4: Can I use pH to increase the solubility of this compound?
A4: Absolutely. This is the most effective and common strategy for carboxylic acids. By increasing the pH of your aqueous solution to a value above the compound's pKa (estimated to be around 4.0-4.5), the carboxylic acid group will deprotonate to form a negatively charged carboxylate ion. This ionized form is significantly more soluble in water.[2] A pH of 7.4 (physiological pH) is often sufficient to achieve good solubility for many carboxylic acids.
Q5: What are some common excipients that can help with solubility?
A5: For more complex formulations, especially in drug development, various excipients can be employed. These include solubilizers and dispersing agents.[1][5] Surfactants like polysorbates (e.g., Tween® 80) and complexing agents such as cyclodextrins can encapsulate the poorly soluble drug, enhancing its apparent solubility.[6][7] Lipid-based formulations are also a viable strategy for lipophilic compounds.[8][9]
Troubleshooting Guides & Detailed Protocols
Guide 1: Systematic Approach to Determining Solubility
Before attempting to make a stock solution, it is crucial to determine the approximate solubility of your compound in various solvent systems. This will save time and prevent compound loss.
Experimental Workflow: Solubility Determination
Caption: Workflow for systematic solubility assessment.
Protocol 1: Step-by-Step Solubility Screening
-
Preparation: Accurately weigh 1-5 mg of this compound into several small, clear vials.
-
Solvent Addition: To each vial, add a different solvent in precise, incremental volumes (e.g., 100 µL). Test a range of solvents including:
-
Aqueous Buffers (e.g., PBS at pH 5.0, 7.4, and 9.0)
-
Water-Miscible Organic Solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)[3]
-
Common Organic Solvents (e.g., Acetone, Acetonitrile)
-
-
Mixing: After each addition, cap the vial and vortex vigorously for at least 2 minutes. Sonication can also be used to aid dissolution.
-
Observation: Visually inspect for any undissolved solid particles.
-
Iteration: Continue adding solvent in increments until the solid is fully dissolved. Record the total volume of solvent added to calculate the approximate solubility.
Guide 2: Solubilization via pH Adjustment
This is the most direct and often preferred method for carboxylic acids in aqueous media.
Mechanism of pH-Dependent Solubility
Sources
- 1. guidechem.com [guidechem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Laboratory USA [intlab.org]
- 5. Phenylpropanoic acids | Fisher Scientific [fishersci.com]
- 6. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]
- 7. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic Acid Experiments
Welcome to the technical support center for experiments involving 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and handling of this compound. The unique physicochemical properties imparted by the difluoromethoxy group necessitate careful consideration of reaction conditions and analytical methods. This resource provides in-depth, experience-driven advice in a troubleshooting-focused Q&A format.
Section 1: Synthesis and Reaction-Related Issues
The synthesis of this compound typically involves the introduction of the difluoromethoxy group onto a precursor molecule, followed by modifications to the side chain. A common synthetic strategy is outlined below, and the following FAQs address pitfalls at each stage.
Caption: A plausible synthetic workflow for this compound.
FAQ 1: My difluoromethylation reaction is showing low yield and multiple byproducts. What's going wrong?
Answer:
Low yields and the formation of multiple byproducts in difluoromethylation reactions are common challenges. The root cause often lies in the stability of the difluorocarbene intermediate and the reaction conditions.
Causality:
The O-difluoromethylation of phenols is typically achieved using a source of difluorocarbene (:CF₂). Common reagents for generating difluorocarbene in situ include sodium chlorodifluoroacetate. The difluorocarbene is highly reactive and can undergo several competing reactions besides the desired insertion into the phenolic hydroxyl group.
Common Side Reactions:
-
Hydrolysis of Difluorocarbene: In the presence of water, difluorocarbene can be hydrolyzed to formate and fluoride ions, reducing the amount of carbene available for the desired reaction.
-
Side reactions with the solvent: The choice of solvent is critical. Protic solvents can react with the difluorocarbene.
-
Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Solvent Selection: Aprotic polar solvents like DMF or NMP are generally preferred.
-
Reagent Quality: Use high-purity sodium chlorodifluoroacetate. The presence of impurities can lead to unexpected side reactions.
-
Temperature and Reaction Time Optimization: Monitor the reaction progress using TLC or LC-MS. The reaction temperature for difluoromethylation using sodium chlorodifluoroacetate is typically in the range of 90-120°C.[1]
-
Stoichiometry: A slight excess of the difluoromethylating agent (e.g., 1.05-1.2 equivalents) is often used to drive the reaction to completion.
FAQ 2: I'm observing the hydrolysis of my difluoromethoxy group during the workup or subsequent reaction steps. How can I prevent this?
Answer:
While the difluoromethoxy group is generally more stable than a methoxy group, it is not entirely inert, particularly under harsh acidic or basic conditions.[2]
Causality:
The electron-withdrawing nature of the two fluorine atoms makes the carbon atom of the difluoromethoxy group susceptible to nucleophilic attack, especially under forcing conditions. Strong aqueous acids or bases can promote hydrolysis to the corresponding phenol.
Preventative Measures and Protocols:
-
pH Control during Workup: When quenching the reaction and performing extractions, use mild buffers to maintain a pH range of 6-8. Avoid strong acids or bases.
-
Ester Hydrolysis Conditions: If you are hydrolyzing an ester precursor, opt for milder conditions.
| Hydrolysis Condition | Risk of -OCF₂H Cleavage | Recommended Alternative |
| Strong Base (e.g., NaOH, KOH in refluxing alcohol) | High | Use milder bases like lithium hydroxide (LiOH) in a THF/water mixture at room temperature. |
| Strong Acid (e.g., conc. HCl, H₂SO₄ at elevated temp.) | Moderate to High | Consider enzymatic hydrolysis or milder acidic conditions if the substrate is stable. |
Self-Validating System for Stability Check:
Before proceeding with a large-scale reaction, perform a small-scale stability test. Dissolve a small amount of your difluoromethoxy-containing compound in the proposed acidic or basic solution and monitor for the appearance of the corresponding phenol by LC-MS over time.
Section 2: Purification and Isolation Challenges
The unique properties of this compound can also present challenges during its purification and isolation.
FAQ 3: I'm having difficulty purifying the final product by column chromatography. It seems to be co-eluting with impurities.
Answer:
Co-elution is a frequent issue, especially with structurally similar impurities. The polarity of this compound is similar to some of the potential byproducts.
Causality:
The carboxylic acid functionality dominates the polarity of the molecule. Impurities that also contain a carboxylic acid group or other polar moieties can have very similar retention factors on silica gel.
Troubleshooting Purification:
-
Crystallization: This should be the first method of choice for purifying a solid carboxylic acid. The ordered lattice structure of a crystal can effectively exclude impurities.
-
Solvent Screening: Test a range of solvents and solvent systems (e.g., ethyl acetate/hexanes, acetone/water, isopropanol/water) to find one that provides good crystals.
-
-
pH-Based Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.
-
Carefully acidify the aqueous layer with a mild acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the purified product.
-
Filter the solid and wash with cold water.
-
Caption: Workflow for purification via pH-based extraction.
Section 3: Analytical and Stability Issues
Proper analysis and storage are crucial for ensuring the integrity of your experimental results.
FAQ 4: How should I store this compound to ensure its long-term stability?
Answer:
While the compound is generally stable, taking precautions during storage will prevent degradation over time.
Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen. | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Minimizes the risk of oxidation. |
| Light | Store in an amber vial or protected from light. | Prevents potential photodegradation. |
| Moisture | Store in a desiccated environment. | The difluoromethoxy group can be susceptible to hydrolysis over long periods in the presence of moisture.[2] |
FAQ 5: What are the key analytical techniques for characterizing this compound and potential impurities?
Answer:
A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.
Recommended Analytical Methods:
-
¹H NMR: Look for the characteristic triplet signal for the -OCF₂H proton, typically around 6.5-7.5 ppm, with a J-coupling to the fluorine atoms of approximately 70-80 Hz.
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the difluoromethoxy group. Expect a doublet corresponding to the two fluorine atoms.
-
¹³C NMR: The carbon of the -OCF₂H group will appear as a triplet due to coupling with the two fluorine atoms.
-
LC-MS: This is the best method for assessing purity and identifying impurities. Use a high-resolution mass spectrometer to confirm the exact mass of the parent ion. A stability-indicating LC method should be developed to separate the parent compound from potential degradants, such as the hydrolyzed phenol byproduct.
-
FTIR: Look for characteristic peaks for the carboxylic acid (broad O-H stretch around 2500-3300 cm⁻¹, C=O stretch around 1700 cm⁻¹) and C-F stretches (around 1000-1200 cm⁻¹).
References
- BenchChem. (2025). 2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways.
- CN102503815A - Preparation method for roflumilast intermediate - Google Patents. (n.d.).
- CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents. (n.d.).
Sources
Technical Support Center: Optimizing Cell-Based Assays with 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Welcome to the technical support center for the use of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid in cell-based assays. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical and field-proven insights to ensure the success of your experiments. This resource is designed to be a self-validating system, explaining the causality behind experimental choices to empower your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and mechanism of action of this compound.
Q1: What is the likely mechanism of action of this compound?
A1: Based on its structural similarity to other known bioactive molecules, this compound is predicted to be a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways.[1][2][3] By inhibiting PDE4, this compound would increase intracellular cAMP levels, thereby modulating downstream signaling cascades, particularly those involved in inflammation.[3][4]
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: The difluoromethoxy (-OCF₂H) group significantly influences the compound's properties. It is known to enhance metabolic stability and cell membrane permeability, which are advantageous for cell-based assays.[5][6][7] The -OCF₂H group can also act as a hydrogen bond donor, potentially improving its binding affinity to the target protein.[5][7] However, like many small molecules, solubility in aqueous media might be limited.
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its hydrophobic nature, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: What is the recommended starting concentration range for my cell-based assays?
A4: For a novel PDE4 inhibitor, a good starting point for concentration ranges in cell-based assays is typically from 1 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. We highly recommend running a cytotoxicity assay in parallel to identify the concentration at which the compound may induce cell death.
Troubleshooting Guides for Cell-Based Assays
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: cAMP Quantification Assays
Cyclic AMP (cAMP) assays are fundamental for characterizing PDE4 inhibitors. Here’s how to troubleshoot common problems.
Problem: Low or no detectable increase in cAMP levels after treatment.
-
Potential Cause 1: Suboptimal compound concentration or incubation time.
-
Explanation: The effect of a PDE4 inhibitor on cAMP levels is both dose- and time-dependent.
-
Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 50 µM) and a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hrs) to identify the optimal conditions.
-
-
Potential Cause 2: High basal PDE activity in your cells.
-
Explanation: Some cell types have very high endogenous PDE activity, which can rapidly degrade any newly synthesized cAMP.
-
Solution: Consider using a non-selective PDE inhibitor like IBMX as a positive control to confirm that your assay system can detect an increase in cAMP. For your experimental wells, you may need a co-stimulant like forskolin (an adenylyl cyclase activator) to induce cAMP production before observing the effect of the PDE4 inhibitor.
-
-
Potential Cause 3: Issues with the cAMP assay kit or instrument settings.
-
Explanation: Incorrect instrument settings or expired reagents can lead to a lack of signal.
-
Solution: Ensure your plate reader's settings (e.g., gain, integration time) are optimized for your assay format (e.g., HTRF, luminescence). Run the positive and negative controls provided with the kit to validate the assay's performance.
-
Problem: High background signal or high well-to-well variability.
-
Potential Cause 1: Serum components in the culture medium.
-
Explanation: Serum can contain factors that interfere with cAMP signaling or the assay chemistry.
-
Solution: Serum-starve your cells for a few hours before the assay.
-
-
Potential Cause 2: Inconsistent cell seeding density.
-
Explanation: The number of cells per well directly impacts the amount of cAMP produced.
-
Solution: Perform a cell titration experiment to determine the optimal cell number per well that yields a robust and reproducible signal. Ensure uniform cell seeding across the plate.
-
-
Potential Cause 3: Compound precipitation.
-
Explanation: The compound may precipitate out of solution when diluted into aqueous culture medium, leading to inconsistent concentrations across wells.
-
Solution: Visually inspect your diluted solutions for any signs of precipitation. If observed, you may need to lower the working concentration or try a different formulation strategy, though this is less common with DMSO stocks.
-
Guide 2: Cytokine Release Assays (e.g., TNF-α ELISA)
PDE4 inhibitors are known to suppress the release of pro-inflammatory cytokines like TNF-α from immune cells.
Problem: No significant inhibition of TNF-α release.
-
Potential Cause 1: Insufficient stimulation of cytokine production.
-
Explanation: To measure inhibition, you first need a robust signal of cytokine release.
-
Solution: Ensure your cells are properly stimulated with an agent like lipopolysaccharide (LPS) to induce a strong TNF-α response. Optimize the concentration of the stimulating agent and the stimulation time.
-
-
Potential Cause 2: Compound cytotoxicity is masking the inhibitory effect.
-
Explanation: At high concentrations, the compound might be killing the cells, which would also lead to a decrease in TNF-α production, but this is not a specific inhibitory effect.
-
Solution: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your cytokine assay using the same compound concentrations. This will allow you to distinguish between specific inhibition of cytokine release and general cytotoxicity.[8]
-
-
Potential Cause 3: The chosen cell line is not responsive to PDE4 inhibition.
-
Explanation: The expression and role of PDE4 can vary significantly between different cell types.
-
Solution: Confirm that your chosen cell line expresses PDE4 and that its inflammatory response is known to be regulated by cAMP.[2] Cell lines like human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are often used for these types of assays.[3]
-
Guide 3: General Cell Health and Viability Assays
Maintaining healthy cells is critical for obtaining reliable and reproducible data.
Problem: Unexpected cytotoxicity observed.
-
Potential Cause 1: High concentration of the compound.
-
Explanation: All compounds can be toxic at high enough concentrations.
-
Solution: Determine the EC₅₀ (half-maximal effective concentration) for your desired biological effect and the CC₅₀ (half-maximal cytotoxic concentration) from your viability assays. A good therapeutic window exists when the EC₅₀ is significantly lower than the CC₅₀.
-
-
Potential Cause 2: High concentration of the solvent (DMSO).
-
Explanation: DMSO can be toxic to cells at concentrations above 0.5-1%.
-
Solution: Ensure your final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (ideally ≤ 0.1%).
-
-
Potential Cause 3: Compound degradation.
-
Explanation: Improper storage or handling can lead to the degradation of the compound into potentially toxic byproducts.
-
Solution: Store the compound as recommended and use freshly prepared dilutions for your experiments.
-
Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the appropriate amount of this compound.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes and store at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration remains constant across all treatments.
-
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (medium with the same final DMSO concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (usually around 570 nm).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
Table 1: Recommended Starting Parameters for Assay Optimization
| Parameter | cAMP Assay | Cytokine (TNF-α) Assay | Cell Viability (MTT) Assay |
| Cell Type | HEK293, CHO, PBMCs | PBMCs, THP-1, RAW264.7 | Any cell line used in your primary assay |
| Compound Conc. Range | 1 nM - 10 µM | 10 nM - 50 µM | 100 nM - 100 µM |
| Incubation Time | 15 min - 2 hours | 4 - 24 hours | 24 - 72 hours |
| Positive Control | IBMX, Rolipram | LPS (for stimulation) | Doxorubicin (for cytotoxicity) |
| Vehicle Control | Medium + ≤ 0.1% DMSO | Medium + ≤ 0.1% DMSO | Medium + ≤ 0.1% DMSO |
Visualizations
Signaling Pathway
Caption: PDE4 Inhibition Pathway
Experimental Workflow
Caption: General Experimental Workflow
References
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - NIH. Available from: [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi - MDPI. Available from: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. Available from: [Link]
-
Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones - MDPI. Available from: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available from: [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. Available from: [Link]
-
Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Available from: [Link]
-
Selective Phosphodiesterase 4B Inhibitors: A Review - PMC - PubMed Central. Available from: [Link]
-
Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - Frontiers. Available from: [Link]
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC - PubMed Central. Available from: [Link]
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC. Available from: [Link]
-
Analyses of PDE-regulated phosphoproteomes reveal unique and specific cAMP-signaling modules in T cells | PNAS. Available from: [Link]
-
3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid | C11H11F3O3 | CID - PubChem. Available from: [Link]
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PubMed. Available from: [Link]
-
3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed. Available from: [Link]
-
3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem. Available from: [Link]
-
(PDF) Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - ResearchGate. Available from: [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. Available from: [Link]
-
How do you dissolve chemicals in the culture medium? - ResearchGate. Available from: [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - Semantic Scholar. Available from: [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition - NIH. Available from: [Link]
-
Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - MDPI. Available from: [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - MDPI. Available from: [Link]
Sources
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
how to prevent degradation of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Welcome to the technical support center for 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, the primary potential degradation pathways are hydrolysis, oxidation, and photodegradation. The difluoromethoxy group can be susceptible to hydrolysis under certain pH conditions, and the phenylpropionic acid moiety can be prone to oxidation.[1] Exposure to light may also induce degradation.[2]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3][4] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended, especially for solutions.
Q3: Is the difluoromethoxy group stable to oxidation?
A3: Generally, the difluoromethoxy group is considered to increase the metabolic stability and resistance to oxidation of a molecule compared to a simple methoxy group.[5] However, the entire molecule's stability will depend on the other functional groups present and the specific experimental conditions.
Q4: What are the initial signs of degradation I should look for?
A4: Visual indicators can include a change in color or the appearance of particulate matter in solutions. However, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), which can reveal the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide for Experimental Issues
Unexpected experimental results can often be attributed to the degradation of a key reagent. This section provides a structured approach to troubleshooting issues related to the stability of this compound.
Table 1: Common Degradation Scenarios and Solutions
| Observed Issue | Potential Cause | Troubleshooting Steps & Preventative Measures |
| Loss of compound potency or inconsistent biological activity. | Hydrolytic Degradation: The difluoromethoxy group may be susceptible to hydrolysis, especially under acidic or basic conditions.[1] | 1. pH Control: Ensure that the pH of your experimental solutions is maintained within a neutral range (pH 6-8) unless the protocol specifically requires otherwise. Use buffered solutions where appropriate.2. Fresh Solutions: Prepare solutions fresh before each experiment. Avoid long-term storage of solutions, especially in aqueous buffers.3. Low Temperature: Perform experiments at the lowest temperature compatible with your protocol to slow down potential hydrolysis. |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Oxidative Degradation: The aromatic ring and propionic acid side chain can be susceptible to oxidation from atmospheric oxygen or oxidizing agents.[6][7] | 1. Inert Atmosphere: For sensitive experiments, handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).2. Degas Solvents: Use degassed solvents to remove dissolved oxygen.3. Avoid Oxidizing Agents: Be mindful of other reagents in your experiment that could act as oxidizing agents. |
| Discoloration of the solid compound or solutions over time. | Photodegradation: Exposure to UV or visible light can induce degradation of aromatic compounds.[2] | 1. Light Protection: Store the solid compound and solutions in amber vials or wrap containers with aluminum foil to protect them from light.2. Minimize Exposure: During experiments, minimize the exposure of your samples to direct light. |
| Poor solubility or precipitation in aqueous solutions. | Formation of Insoluble Degradants: Degradation products may have different solubility profiles than the parent compound. | 1. Purity Check: Before use, verify the purity of your starting material using a suitable analytical method (e.g., HPLC, NMR).2. Filtration: If you observe precipitation, filter the solution through a 0.22 µm filter before use and re-analyze the filtrate to confirm the concentration of the active compound. |
Experimental Protocol: Forced Degradation Study
To proactively identify the specific degradation pathways for this compound in your experimental matrix, a forced degradation study is highly recommended.[8][9] This involves subjecting the compound to various stress conditions.
Objective: To determine the stability of this compound under hydrolytic, oxidative, and photolytic stress and to identify its major degradation products.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
-
pH meter
-
Photostability chamber (optional)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[10]
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a light source (e.g., a photostability chamber or direct sunlight) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
The conditions that cause a significant change in the chromatogram are the primary degradation pathways.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting potential degradation issues with this compound.
Caption: Troubleshooting workflow for degradation of this compound.
References
-
Ngai, M.-Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
-
Bunnelle, E. M., et al. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Purohit, P., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]
-
Herrmann, H., et al. (2018). Oxidation of substituted aromatic hydrocarbons in the tropospheric aqueous phase: kinetic mechanism development and modelling. RSC Publishing. [Link]
-
Dalvie, D. K., et al. (2012). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Li, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. National Institutes of Health. [Link]
-
Gümüş, M., et al. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. [Link]
-
Islamic University Faculty of Pharmacy. (n.d.). Oxidative Reactions. [Link]
-
Belal, F., et al. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. [Link]
-
Superimposition: Dr. Prasun Mukherjee. (2020). Oxidation of Aromatic Hydrocarbons. YouTube. [Link]
-
Kumar, V., & Kumar, P. (2016). Forced degradation studies. MedCrave online. [Link]
-
Newton, J., et al. (2022). A) Difluoromethyl‐containing pharmaceuticals and agrochemicals,... ResearchGate. [Link]
-
Liu, Y., et al. (2026). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society. [Link]
-
Volkamer, R. (2016). A DOAS Study on the Oxidation Mechanism of Aromatic Hydrocarbons under Simulated Atmospheric Conditions. ResearchGate. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
Franke, J. P., & De Zeeuw, R. A. (2001). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE. [Link]
Sources
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. env.go.jp [env.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of substituted aromatic hydrocarbons in the tropospheric aqueous phase: kinetic mechanism development and modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Enhancing the Bioavailability of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound or similar molecules. Here, we synthesize established principles of pharmaceutical science with practical, field-proven insights to navigate the complexities of formulation and preclinical testing. Our goal is to provide you with a comprehensive resource that not only offers solutions but also explains the fundamental science behind them, ensuring a robust and well-informed development program.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the bioavailability of this compound.
Q1: What are the likely primary barriers to the oral bioavailability of this compound?
A1: Based on its structure, the primary barriers are likely twofold:
-
Poor Aqueous Solubility: The molecule's aromatic rings and the difluoromethoxy group contribute to its lipophilicity, which can lead to low solubility in the aqueous environment of the gastrointestinal (GI) tract. Poor solubility is a common reason for low and variable oral bioavailability.[1][2]
-
First-Pass Metabolism: While the difluoromethoxy group is designed to be more resistant to oxidative metabolism compared to a simple methoxy group[3][4], the overall structure may still be susceptible to phase I and phase II metabolic transformations in the gut wall and liver. A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, is known to be rapidly metabolized.[5]
Q2: How does the difluoromethoxy group influence the compound's properties?
A2: The difluoromethoxy group is a strategic addition in medicinal chemistry. It generally:
-
Increases Metabolic Stability: It is more resistant to O-demethylation than a methoxy group, which can prolong the drug's half-life.[3][4]
-
Modulates Lipophilicity: It increases lipophilicity compared to a hydroxyl or methoxy group, which can influence both solubility and permeability.[3]
-
Acts as a Hydrogen Bond Donor: The hydrogen atom on the difluoromethyl group can participate in hydrogen bonding, potentially altering interactions with metabolic enzymes or target receptors.
Q3: What initial formulation strategies should I consider for a compound like this?
A3: For a poorly soluble compound, several strategies can be employed to enhance oral bioavailability.[1][6][7][8] Initial approaches to consider include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area for dissolution.[1][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve its solubility.[2][6]
-
Lipid-Based Formulations: These can help to solubilize the drug and facilitate its absorption.[9][10][11][12][13]
Q4: Could P-glycoprotein (P-gp) efflux be a concern for this molecule?
A4: P-glycoprotein is an efflux transporter that can pump drugs out of cells in the intestine, limiting their absorption.[14][15][16] While it is difficult to predict P-gp substrate activity without experimental data, lipophilic compounds can be substrates for P-gp. It is advisable to conduct in vitro Caco-2 permeability assays to assess the potential for P-gp mediated efflux.
Q5: What is the potential role of the gut microbiome in the metabolism of this compound?
A5: The gut microbiota can significantly impact drug metabolism.[17][18][19][20][21] For a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, the gut microbiota is involved in its formation from dietary polyphenols.[22][23][24][25] This suggests that the gut microbiome could also play a role in the metabolism of this compound.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental challenges you may encounter.
Issue 1: Low and Variable Oral Exposure in Preclinical Species
You have conducted an initial pharmacokinetic study in rats and observed low and highly variable plasma concentrations of this compound.
Caption: Root cause analysis for low oral bioavailability.
Step 1: Characterize Physicochemical Properties
-
Rationale: A thorough understanding of the compound's intrinsic properties is the foundation for rational formulation design.
-
Protocol: Solubility Determination
-
Prepare saturated solutions of the compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Equilibrate the solutions at 37°C for 24 hours.
-
Filter the solutions and analyze the concentration of the dissolved compound by HPLC-UV.
-
-
Protocol: Permeability Assessment (Caco-2 Assay)
-
Culture Caco-2 cells on permeable supports for 21-25 days until they form a differentiated monolayer.
-
Measure the transport of the compound from the apical (A) to the basolateral (B) side and from B to A.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio > 2 suggests the involvement of active efflux transporters like P-gp.[15]
-
Step 2: Investigate Formulation-Based Enhancements
If low solubility is confirmed, the following formulation strategies can be explored.
-
Strategy 1: Nanosuspensions
-
Rationale: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to faster dissolution.[26][27][28][29][30]
-
Protocol: High-Pressure Homogenization
-
Disperse the compound in an aqueous solution containing a stabilizer (e.g., a polymer or surfactant).
-
Process the suspension through a high-pressure homogenizer for a specified number of cycles.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
-
-
Strategy 2: Amorphous Solid Dispersions
-
Rationale: Converting the crystalline drug to an amorphous state within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[6][7]
-
Protocol: Solvent Evaporation Method
-
Dissolve the compound and a suitable polymer (e.g., HPMC, PVP) in a common solvent.
-
Evaporate the solvent under reduced pressure.
-
Characterize the resulting solid dispersion for its amorphous nature (using techniques like XRD and DSC) and dissolution performance.
-
-
-
Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)
-
Rationale: LBDDS can enhance oral bioavailability by solubilizing the drug in the GI tract and promoting lymphatic absorption, which can bypass first-pass metabolism in the liver.[9][10][11][12][13][31][32]
-
Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize the compound.
-
Construct ternary phase diagrams to identify self-emulsifying regions.
-
Prepare the SEDDS formulation by mixing the selected components.
-
Characterize the formulation for its self-emulsification properties, droplet size, and in vitro drug release.
-
-
| Formulation Strategy | Key Parameters to Optimize | Expected Outcome on Bioavailability | Potential Challenges |
| Nanosuspension | Particle Size, Stabilizer Concentration | Increased Cmax and AUC | Physical Instability (particle growth) |
| Amorphous Solid Dispersion | Drug:Polymer Ratio, Polymer Type | Faster Onset, Increased Cmax | Recrystallization during storage |
| SEDDS | Oil:Surfactant:Co-surfactant Ratio | Increased AUC, Reduced Food Effect | GI side effects at high surfactant concentrations |
Issue 2: Suspected High First-Pass Metabolism
Even with improved solubility, the oral bioavailability remains low, suggesting that first-pass metabolism may be a significant barrier.
Caption: Workflow to investigate first-pass metabolism.
Step 1: In Vitro Metabolic Stability
-
Rationale: To determine the intrinsic metabolic clearance of the compound in the liver and gut.
-
Protocol: Liver Microsomal Stability Assay
-
Incubate the compound with liver microsomes (from rat, dog, and human) in the presence of NADPH.
-
Collect samples at various time points.
-
Analyze the concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Step 2: Metabolite Identification
-
Rationale: To identify the major metabolic pathways and the structures of the metabolites.
-
Protocol: Metabolite Profiling in Hepatocytes
-
Incubate the compound with fresh hepatocytes.
-
Analyze the incubation mixture using high-resolution LC-MS/MS.
-
Identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Step 3: In Vivo Assessment of First-Pass Metabolism
-
Rationale: To quantify the extent of gut and liver first-pass extraction in vivo.
-
Protocol: Portal Vein Cannulated Rat Model
-
Surgically implant cannulas in the carotid artery and portal vein of rats.
-
Administer the compound orally.
-
Collect simultaneous blood samples from both the carotid artery (systemic circulation) and the portal vein (pre-hepatic circulation).
-
Analyze the plasma concentrations of the parent drug and any major metabolites. The difference in concentration between the portal vein and systemic circulation provides an estimate of hepatic first-pass extraction.
-
References
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Lipid-Based Drug Delivery Systems. PMC - NIH. Available from: [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]
-
Role of P-glycoprotein in drug disposition. PubMed. Available from: [Link]
-
Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Ascendia Pharma. Available from: [Link]
-
Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher. Available from: [Link]
-
The influence of the gut microbiota on the bioavailability of oral drugs. PMC - NIH. Available from: [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available from: [Link]
-
Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research. Available from: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. Available from: [Link]
-
P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. PubMed. Available from: [Link]
-
Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed. Available from: [Link]
-
P-glycoprotein and its role in drug-drug interactions. UQ eSpace - The University of Queensland. Available from: [Link]
-
Potential Implications of Gut Microbiota in Drug Pharmacokinetics and Bioavailability. PubMed. Available from: [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]
-
nano-delivery systems for enhancing oral bioavailability of drugs. ResearchGate. Available from: [Link]
-
Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher. Available from: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available from: [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF. Available from: [Link]
-
Microbiome Research: Impact on Drug Metabolism and Health. Pharma Focus America. Available from: [Link]
-
How to improve the bioavailability of a drug? Patsnap Synapse. Available from: [Link]
-
The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome. PMC - NIH. Available from: [Link]
-
P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
"The Gut Microbiome and its Role in Drug Metabolism: Implications for Personalized Medicine". ResearchGate. Available from: [Link]
-
Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. Available from: [Link]
-
Nanovesicles-Mediated Drug Delivery for Oral Bioavailability Enhancement. PMC - NIH. Available from: [Link]
-
Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. Available from: [Link]
-
Advancements in Nanotechnology-Based Drug Delivery Systems for Oral Healthcare: From Traditional Practices to Personalized Medic. Journal of Advanced Medical and Dental Sciences Research. Available from: [Link]
-
The Impact of Fluorine Substitution on Molecular Properties. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate. Available from: [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH. Available from: [Link]
-
3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Kyoto University Research Information Repository. Available from: [Link]
-
3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. ResearchGate. Available from: [Link]
-
3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed Central. Available from: [Link]
-
Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. PubMed. Available from: [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. Available from: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. upm-inc.com [upm-inc.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 12. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
- 13. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Potential Implications of Gut Microbiota in Drug Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 23. researchgate.net [researchgate.net]
- 24. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. hilarispublisher.com [hilarispublisher.com]
- 27. researchgate.net [researchgate.net]
- 28. hilarispublisher.com [hilarispublisher.com]
- 29. Nanovesicles-Mediated Drug Delivery for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 30. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 31. researchgate.net [researchgate.net]
- 32. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Welcome to the technical support center for the synthesis of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the large-scale production of this key pharmaceutical intermediate. As a crucial building block in the synthesis of active pharmaceutical ingredients such as Apremilast, a robust and scalable synthetic process is paramount.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of your target molecule.
I. Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds in two main stages: the difluoromethoxylation of a suitable precursor, commonly 4-hydroxy-3-methoxybenzaldehyde (vanillin), followed by the extension of the side chain to the desired propionic acid moiety. Each of these stages presents unique challenges, particularly when transitioning from laboratory to pilot or commercial scale.
Common challenges include:
-
Controlling the exothermic difluoromethoxylation reaction.
-
Minimizing the formation of impurities during both stages.
-
Ensuring complete conversion and avoiding difficult-to-remove starting materials.
-
Achieving a crystalline and easily purifiable final product.
-
Process safety and handling of potentially hazardous reagents.
This guide will address these challenges in a question-and-answer format, providing practical solutions grounded in chemical principles.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is 4-hydroxy-3-methoxybenzaldehyde, also known as vanillin.[3] Its readily available phenolic hydroxyl group is the site for the crucial difluoromethoxylation step.
Q2: What are the primary methods for introducing the difluoromethoxy group?
A2: The two primary methods are:
-
Using a difluorocarbene precursor: such as sodium 2-chloro-2,2-difluoroacetate, which thermally decomposes to generate difluorocarbene.
-
Visible-light photoredox catalysis: employing a suitable photocatalyst and a difluoromethylating agent. This method often offers milder reaction conditions.
Q3: Is this compound crystalline?
A3: Yes, the final product is a crystalline solid.[4] However, achieving good crystallinity can be challenging and is often dependent on the purity of the material. This guide provides troubleshooting tips for crystallization issues.
III. Troubleshooting Guide: Stage 1 - Difluoromethoxylation of Vanillin
The introduction of the difluoromethoxy group onto the vanillin scaffold is a critical step that dictates the overall efficiency of the synthesis. Below are common issues and their solutions.
Q4: My difluoromethoxylation of vanillin is incomplete, and I have significant amounts of unreacted starting material. How can I improve the conversion?
A4: Incomplete conversion is a common issue. Here are several factors to investigate:
-
Reagent Stoichiometry: Ensure an adequate excess of the difluoromethoxylating agent is used. For sodium 2-chloro-2,2-difluoroacetate, a 1.5 to 2.5 molar equivalent is often required for complete conversion.
-
Reaction Temperature and Time: The thermal decomposition of sodium 2-chloro-2,2-difluoroacetate requires a specific temperature range (typically 100-120 °C in solvents like DMF or DMSO). Ensure your reaction is maintained at the optimal temperature for a sufficient duration. Monitor the reaction progress by TLC or HPLC.
-
Solvent Choice: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are generally effective. Ensure the solvent is anhydrous, as water can consume the difluorocarbene.
-
Base Equivalents: A slight excess of a non-nucleophilic base (e.g., potassium carbonate) is often necessary to deprotonate the phenolic hydroxyl group of vanillin, facilitating the reaction with difluorocarbene.
Q5: I am observing the formation of a significant byproduct that I suspect is the result of a side reaction with the aldehyde group. How can I minimize this?
A5: The aldehyde group of vanillin can indeed undergo side reactions under the basic and thermal conditions of difluoromethoxylation.
-
Protecting Group Strategy: While not ideal for a large-scale process due to additional steps, protecting the aldehyde as an acetal before difluoromethoxylation and deprotecting it afterward can be a clean solution if other methods fail.
-
Reaction Conditions Optimization: Carefully control the reaction temperature and minimize the reaction time once the starting material is consumed. Overheating or prolonged reaction times can promote side reactions. A gradual addition of the difluoromethoxylating agent can also help to maintain a low concentration of the reactive species at any given time, potentially reducing side product formation.
Q6: The work-up procedure for my difluoromethoxylation reaction is difficult, leading to emulsions and product loss. What is a robust work-up protocol?
A6: Large-scale work-ups of reactions in high-boiling polar aprotic solvents can be challenging.
-
Quenching and Extraction: After cooling the reaction mixture, carefully quench with water. A common issue is the high solubility of the product and byproducts in the aqueous phase. Use a suitable organic solvent for extraction, such as ethyl acetate or toluene. Multiple extractions may be necessary.
-
Brine Wash: Washing the combined organic extracts with brine can help to break emulsions and remove residual water and some polar impurities.
-
Solvent Swap: If the product is to be used directly in the next step, a solvent swap from the extraction solvent to the solvent for the subsequent reaction can be performed via distillation.
Experimental Protocol: Large-Scale Difluoromethoxylation of Vanillin
This protocol is a representative example and should be optimized for your specific equipment and scale.
-
To a stirred solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) and potassium carbonate (1.2 eq) in anhydrous DMF (5-10 volumes), add sodium 2-chloro-2,2-difluoroacetate (2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature and slowly pour it into ice-water (20 volumes).
-
Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with water (2 x 10 volumes) and then with brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 4-(difluoromethoxy)-3-methoxybenzaldehyde.
| Parameter | Recommended Range | Rationale |
| Vanillin:Reagent Ratio | 1 : 2.0-2.5 | Ensures complete consumption of the starting material. |
| Temperature | 110-120 °C | Optimal for thermal decomposition of the reagent. |
| Reaction Time | 4-6 hours | Typically sufficient for high conversion. |
| Solvent | Anhydrous DMF | High boiling point and good solubility of reactants. |
IV. Troubleshooting Guide: Stage 2 - Side Chain Extension
The conversion of 4-(difluoromethoxy)-3-methoxybenzaldehyde to the final propionic acid can be achieved through various synthetic routes. A common and efficient method is a Knoevenagel condensation with malonic acid or its derivative, followed by reduction of the resulting cinnamic acid derivative.
Q7: My Knoevenagel condensation between 4-(difluoromethoxy)-3-methoxybenzaldehyde and malonic acid gives low yields of the cinnamic acid derivative. What are the critical parameters for this reaction?
A7: The Knoevenagel condensation is sensitive to several factors:
-
Catalyst: A base catalyst is required. Pyridine with a catalytic amount of piperidine is a classic and effective system. Ensure the purity of the pyridine and piperidine.
-
Temperature: The reaction is typically performed at elevated temperatures (80-100 °C) to drive the condensation and decarboxylation.
-
Water Removal: The water formed during the condensation can inhibit the reaction. While not always necessary, azeotropic removal of water with a solvent like toluene can improve yields in some cases.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times at high temperatures can lead to side product formation and discoloration.
Q8: The reduction of the cinnamic acid intermediate to the final propionic acid is sluggish or incomplete. How can I improve the reduction step?
A8: The choice of reducing agent and conditions is crucial for a clean and complete reduction.
-
Catalytic Hydrogenation: This is the most common and scalable method.
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst. Ensure the catalyst is of good quality and use an appropriate loading (typically 5-10 mol%).
-
Hydrogen Pressure: The reaction is usually carried out under a positive pressure of hydrogen (1-10 atm). Higher pressures can accelerate the reaction rate.
-
Solvent: Solvents such as ethanol, methanol, or ethyl acetate are commonly used. Ensure the substrate is fully dissolved.
-
Catalyst Poisoning: The crude cinnamic acid derivative may contain impurities that can poison the catalyst. Purifying the intermediate before hydrogenation can significantly improve the reaction efficiency.
-
-
Alternative Reducing Agents: If catalytic hydrogenation is not feasible, other reducing agents like sodium borohydride in the presence of a transition metal catalyst can be explored, but these are often less economical on a large scale.
Q9: I am having difficulty with the purification of the final product, this compound. It is oily or has a low melting point. How can I obtain a high-purity crystalline product?
A9: The purity of the final product is critical for its intended use.
-
Crystallization Solvent: The choice of crystallization solvent is paramount. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Toluene, heptane, or mixtures of these with a more polar solvent like ethyl acetate are good starting points for screening.
-
Impurity Profile: Identify the major impurities by HPLC and NMR. If the impurities are structurally similar to the product, a simple crystallization may not be sufficient.
-
Acid-Base Extraction: As the final product is a carboxylic acid, an acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer to precipitate the purified product.
-
Decolorization: If the product is colored, treatment with activated carbon during the crystallization process can help to remove colored impurities.
Synthetic Workflow Diagram
Caption: A logical diagram illustrating impurity formation and control points.
VI. Scale-Up Considerations
Transitioning a synthesis from the laboratory to a large-scale manufacturing setting introduces a new set of challenges.
Q12: The difluoromethoxylation reaction is highly exothermic. How can I manage the thermal risk on a large scale?
A12: Thermal management is a critical safety consideration for this reaction.
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the rate of heat evolution. This data is essential for designing a safe and effective cooling system for your reactor.
-
Semi-Batch Addition: Instead of adding all reagents at once, a semi-batch process where the difluoromethoxylating agent is added portion-wise or via a dosing pump allows for better control of the reaction temperature.
-
Reactor Design: Ensure the reactor has sufficient cooling capacity and good heat transfer characteristics. The surface area-to-volume ratio decreases on scale-up, making heat removal more challenging.
-
Emergency Quenching Plan: Have a well-defined emergency quenching procedure in place in case of a thermal runaway.
Q13: I am experiencing issues with mixing and mass transfer in my large reactor. How does this impact the synthesis?
A13: Poor mixing can lead to localized "hot spots," uneven reaction rates, and increased byproduct formation.
-
Agitator Design and Speed: The type of agitator and its speed are critical for achieving good mixing. Consult with a chemical engineer to select the appropriate agitation system for your reactor and reaction mixture viscosity.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote efficient mixing.
-
Computational Fluid Dynamics (CFD) Modeling: For very large-scale processes, CFD modeling can be used to simulate and optimize the mixing in the reactor.
VII. References
-
Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2197. [Link]
-
Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]
-
González-López, V., et al. (2018). Chemoenzymatic synthesis of apremilast. ResearchGate. [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
-
Jong, W. Y., et al. (2023). Synthesis of 4-hydroxy-3-methoxybenzaldehyde (Vanillin) Derivatives and Pharmacophore Modelling for Antimicrobial Agents Staphylococcus aureus (S.aureus). UNIMAS Institutional Repository. [Link]
-
PubChem. (n.d.). (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. Retrieved from [Link]
-
CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents.
-
Sci-Hub. (n.d.). Synthesis of 3,4-Difluorophenylarsonic Acid. Retrieved from [Link]
-
EP3181549A1 - Process for the preparation of apremilast - Google Patents.
-
Feng, C., et al. (2018). Visible-Light-Enabled Decarboxylative Mono- and Difluoromethylation of Cinnamic Acids under Metal-Free Conditions. ResearchGate. [Link]
-
Foley, D. P., et al. (2024). A Continuous Process for Manufacturing Apremilast. Part I: Process Development and Intensification by Utilizing Flow Chemistry Principles. ACS Publications. [Link]
-
Nare, K., & Kganane, T. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(11), 3345. [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]
-
Andre, V., et al. (2019). The mechanochemical Knoevenagel condensation of vanillin and barbituric acid. ResearchGate. [Link]
-
Banerjee, G., & Chattopadhyay, P. (2023). Chemical structure of Vanillin (4-hydroxy-3-methoxybenzaldehyde). ResearchGate. [Link]
-
Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
-
Badhe, P., Aher, S., & Saudagar, R. B. (2019). Analytical Method of Apremilast: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1116-1119. [Link]
-
De Faria, C. G., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 931533. [Link]
-
Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [Link]
-
Mascal, M. (2025). Transforming a Historical Chemical Synthetic Route for Vanillin Starting from Renewable Eugenol to a Cell-Free Bi-Enzymatic Cascade. PubMed. [Link]
-
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
-
Piramal Enterprises Limited. (2018). An Improved Process For The Preparation Of Apremilast And Its Intermediate. Patsnap. [Link]
-
Mallia, C. J., et al. (2024). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of ( R )-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. ResearchGate. [Link]
-
Brunelli, F., et al. (2020). Catalytic results for the Knoevenagel condensation between vanillin (4) and ethyl cyanoacetate (5) in MeTHF at 50 °C in the presence of Hyb‐1 and Hyb‐2 catalysts (1 mol% DMAP groups). ResearchGate. [Link]
-
Vorobyova, V., & Olena, O. (2017). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. Journal of Chemical Technology and Metallurgy, 52(4), 695-701. [Link]
-
Koczurkiewicz-Adamczyk, P., et al. (2020). Cinnamic acid derivatives as chemosensitising agents against DOX-treated lung cancer cells - Involvement of carbonyl reductase 1. European Journal of Pharmaceutical Sciences, 154, 105511. [Link]
-
Foley, D. P., et al. (2024). A Continuous Process for Manufacturing Apremilast. Part II: Process Characterization to Establish a Parametric Control Strategy. ACS Publications. [Link]
-
Taber, D. F., et al. (2009). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education, 86(10), 1204. [Link]
Sources
Technical Support Center: Method Refinement for Quantifying 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Welcome to the technical support resource for the quantitative analysis of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for quantifying this compound in biological matrices. As a propionic acid derivative with moderate lipophilicity, its analysis presents unique challenges that demand a well-considered approach. This document provides field-proven insights, detailed protocols, and troubleshooting guides to ensure the integrity and accuracy of your results, grounded in established regulatory standards.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before initiating method development.
Q1: What is the most suitable analytical technique for quantifying this compound in a biological matrix like plasma? A: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. Its high selectivity and sensitivity allow for accurate measurement of low-concentration analytes in complex biological matrices.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection can be an alternative, but it may lack the required sensitivity and be more susceptible to interferences from the matrix.[1]
Q2: What are the primary challenges I should anticipate during method development? A: The main challenges include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma) can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate results.[3][4][5]
-
Analyte Recovery: The efficiency of extracting the analyte from the plasma proteins and phospholipids is critical for sensitivity and reproducibility.[1][6]
-
Chromatographic Peak Shape: As a carboxylic acid, the analyte's peak shape can be poor (tailing) if the mobile phase pH is not properly controlled.
-
Analyte Stability: Degradation of the analyte can occur during sample collection, storage, and processing.[4] Stability must be thoroughly evaluated as per regulatory guidelines.[7][8]
Q3: Which regulatory guidelines should I adhere to for method validation? A: For methods intended to support drug development and regulatory submissions, you should follow the principles outlined in the FDA’s "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's (EMA) "Guideline on bioanalytical method validation".[7][8][9][10][11] These documents detail the necessary validation parameters, including accuracy, precision, selectivity, stability, and matrix effect.[7][8][9]
Q4: Do I need a stable isotope-labeled internal standard (SIL-IS)? A: It is highly recommended. A SIL-IS (e.g., a ¹³C- or ²H-labeled version of the analyte) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby providing the most accurate correction for analytical variability. If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the analyte's behavior.
Recommended Analytical Workflow: LC-MS/MS
This section details a robust starting point for your method development, based on the physicochemical properties of this compound.
Caption: High-level workflow for sample quantification.
Part A: Sample Preparation Protocol (Protein Precipitation)
Protein Precipitation (PPT) is a fast and effective method for removing the majority of proteins from plasma samples.[6] It is an excellent starting point due to its simplicity and broad applicability.
Experimental Protocol:
-
Thaw plasma samples and quality controls (QCs) on ice.
-
Aliquot 50 µL of each sample/QC into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 10 µL of the internal standard (IS) working solution (in 50:50 acetonitrile:water) to each tube/well.
-
To precipitate proteins, add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt drug-protein binding.[12]
-
Vortex mix for 1 minute at high speed.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Add 100 µL of water containing 0.1% formic acid to the supernatant to reduce the solvent strength of the injection solution, which improves peak shape.
-
Cap the plate/vial and vortex briefly. The sample is now ready for injection.
Part B: Suggested LC-MS/MS Method Parameters
These parameters serve as a validated starting point and should be optimized for your specific instrumentation.
| Parameter | Recommended Condition | Rationale & Justification |
| LC System | UPLC/HPLC System | Provides the necessary resolution and reproducibility. |
| Column | C18 Reversed-Phase, ≤ 2.1 mm ID, < 3 µm particle size | A C18 stationary phase is ideal for retaining moderately lipophilic compounds. Small particle sizes enhance efficiency and peak resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier suppresses the ionization of the analyte's carboxylic acid group, promoting better retention and symmetric peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength and low viscosity. Formic acid ensures pH consistency with Mobile Phase A. |
| Flow Rate | 0.4 - 0.6 mL/min | Appropriate for a 2.1 mm ID column to ensure sharp peaks without excessive backpressure. |
| Gradient | 5% B to 95% B over 3-5 minutes | A gradient elution is necessary to elute the analyte with a good peak shape while clearing more hydrophobic matrix components from the column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and reproducibility.[13] |
| Injection Vol. | 2 - 10 µL | Should be optimized to maximize sensitivity without causing column overload or peak distortion. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for the selectivity and sensitivity of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion, making negative mode ESI highly efficient for this analyte. |
| MRM Transitions | Analyte: Q1: 245.1 -> Q3: 201.1SIL-IS: Q1: 249.1 -> Q3: 205.1 (example for +4 Da) | Precursor ion (Q1) is the deprotonated molecule [M-H]⁻. The product ion (Q3) would likely result from the loss of the carboxyl group (CO₂). These values must be optimized by infusing the analyte. |
| Source Params. | Capillary Voltage, Gas Flow, Temperature | Must be optimized empirically on your specific instrument to maximize signal intensity and stability. |
Troubleshooting Guide
This guide uses a problem-and-solution format to address common issues encountered during analysis.
Caption: Common troubleshooting pathways for LC-MS/MS analysis.
Chromatography (LC) Issues
Q: My analyte peak is tailing significantly. What is the cause? A: Peak tailing for an acidic compound like this is often caused by secondary interactions between the deprotonated analyte (carboxylate anion) and residual, positively charged silanols on the silica-based C18 column.
-
Primary Solution: Ensure your mobile phase is sufficiently acidic (pH < 4) to keep the analyte in its neutral, protonated form. Try increasing the formic acid concentration to 0.2%.
-
Secondary Solution: Check if your column is aging or contaminated. Flush the column or replace it with a new one. Using a column with advanced end-capping can also minimize these secondary interactions.[4]
Q: The retention time is shifting between injections. Why? A: Retention time instability is a classic sign of an issue with the LC system or method conditions.[3]
-
Insufficient Equilibration: The most common cause. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good rule of thumb.[13]
-
Mobile Phase Issues: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phases daily.
-
System Leaks: A small, undetected leak in the pump, autosampler, or fittings will cause pressure fluctuations and lead to unstable retention times.[13][14]
Mass Spectrometry (MS) Issues
Q: The signal for my analyte is very low or non-existent, even in high concentration standards. A: This points to a problem with either the analyte's stability, its introduction into the MS, or the instrument's settings.
-
Instrument Tuning: First, confirm that the mass spectrometer is properly tuned and calibrated according to the manufacturer's protocol.
-
Source Optimization: The analyte may not be ionizing efficiently. Systematically optimize source parameters like gas flows, temperatures, and capillary voltage by infusing a standard solution of the analyte.[13]
-
Analyte Stability: The compound may be unstable in the final extraction solvent or on the autosampler. The stability of the analyte in the sample matrix must be rigorously tested during method validation.[1]
Q: I'm seeing high background noise and inconsistent results, especially in plasma samples. A: This is a hallmark of significant matrix effects, where co-eluting compounds from the plasma interfere with your analyte's ionization.[3][5]
-
Improve Chromatography: The best defense is to chromatographically separate the analyte from the interfering compounds. Adjust the gradient to be shallower, allowing more time for separation.
-
Enhance Sample Cleanup: Protein precipitation may not be sufficient. Consider a more rigorous sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to produce a cleaner sample extract.[4][15][16]
-
Source Contamination: A dirty ion source will increase background noise and suppress the analyte signal.[3] Regular cleaning of the MS source is essential when analyzing biological samples.
References
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation.
- Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
- ResolveMass. (n.d.). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them.
- Phenomenex. (n.d.). Sample Preparation.
- IJSAT. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
- PubMed Central. (n.d.). Troubleshooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: a review.
- BioPharm International. (n.d.). Challenges in Analytical Method Development and Validation.
- ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- BioPharm International. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
- myadlm.org. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
- LCGC International. (2023, February 2). Troubleshooting LC-MS.
- Agilent. (n.d.). Sample Preparation.
- Thermo Fisher Scientific. (n.d.). Sample preparation solutions.
Sources
- 1. simbecorion.com [simbecorion.com]
- 2. ijsat.org [ijsat.org]
- 3. zefsci.com [zefsci.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 11. fda.gov [fda.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. myadlm.org [myadlm.org]
- 15. agilent.com [agilent.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Researcher's Comparative Guide: 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid vs. Dihydroferulic Acid
This guide offers an in-depth technical comparison of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid and its structural analog, dihydroferulic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to provide a causal analysis of experimental choices and a framework for objective evaluation. Our goal is to empower you with the foundational knowledge and practical methodologies to strategically advance your research.
Introduction: A Tale of Two Phenylpropionic Acids
At the heart of this comparison are two molecules sharing a common 3-phenylpropionic acid core, a scaffold prevalent in numerous biologically active compounds. Dihydroferulic acid, a natural metabolite of the well-studied ferulic acid, is characterized by a 4-hydroxyl group on the phenyl ring.[1] This feature is central to its recognized antioxidant and anti-inflammatory properties.[2][3] In stark contrast, this compound is a synthetic analog where this critical hydroxyl group is replaced by a difluoromethoxy (-OCHF₂) moiety. This substitution is a deliberate medicinal chemistry strategy aimed at modulating the molecule's physicochemical and pharmacokinetic profile. Understanding the implications of this structural change is key to predicting and evaluating the divergent biological potential of these two compounds.
Physicochemical Properties: The Impact of Fluorination
The substitution of a hydroxyl group with a difluoromethoxy group induces significant shifts in the molecule's properties, directly influencing its behavior in biological systems.
| Property | This compound (Predicted) | Dihydroferulic Acid (Experimental/Predicted) | Significance in Drug Development |
| Molecular Weight | 246.21 g/mol | 196.20 g/mol [2] | Influences diffusion, membrane transport, and ligand efficiency. |
| LogP | ~2.5 - 3.0 | ~1.03 - 1.59[2][4] | Higher LogP suggests increased lipophilicity, which can enhance membrane permeability but may decrease aqueous solubility. |
| pKa (Carboxylic Acid) | ~4.5 | ~3.95 - 4.69 | The ionization state at physiological pH is critical for solubility, cell permeability, and target interaction. |
| Aqueous Solubility | Predicted to be lower | 1.3 g/L (predicted)[4]; Soluble in H₂O at 100 mg/mL with ultrasound.[2] | A key determinant of oral bioavailability and formulation feasibility. |
| Metabolic Stability | Predicted to be significantly higher | Susceptible to conjugation and metabolism. | The C-F bonds in the difluoromethoxy group are highly resistant to metabolic cleavage compared to the hydroxyl group, potentially leading to a longer in vivo half-life. |
| Hydrogen Bonding | Can act as a weak hydrogen bond donor. | The phenolic hydroxyl is a strong hydrogen bond donor. | This difference can fundamentally alter interactions with biological targets. |
Expert Insight: The difluoromethoxy group is often employed as a bioisostere for a hydroxyl or methoxy group. Its introduction is a classic strategy to circumvent metabolic liabilities, such as glucuronidation of phenolic hydroxyls, thereby enhancing a compound's half-life. The increased lipophilicity can also improve absorption and distribution, including potential for blood-brain barrier penetration. However, this comes at the cost of reduced aqueous solubility, a critical parameter that must be carefully managed in formulation development.
Postulated Biological Activity and Mechanistic Divergence
The structural dissimilarity in the key functional group strongly suggests a divergence in the primary mechanism of action for these two compounds.
Dihydroferulic Acid: The biological activity of dihydroferulic acid is well-documented and largely attributed to its antioxidant capacity, stemming from the ability of its phenolic hydroxyl group to scavenge free radicals.[2] It has also been shown to exert anti-inflammatory effects by modulating pathways involving nitric oxide (NO) and pro-inflammatory cytokines.[3][5]
This compound: The replacement of the phenolic hydroxyl with a difluoromethoxy group likely abrogates direct antioxidant activity. The rationale for this chemical modification points towards the development of a more specific modulator of a protein target (e.g., an enzyme or receptor). The difluoromethoxy group, while being a poor hydrogen bond donor compared to a hydroxyl group, alters the electronic and steric profile of the molecule, which could lead to novel and more potent interactions with a specific binding pocket. A plausible area of investigation, given the anti-inflammatory profile of its analog, would be its effect on key inflammatory signaling pathways, such as the NF-κB pathway.
Proposed Investigational Workflow:
Caption: A logical workflow for the comparative evaluation of the two compounds.
Experimental Protocols for a Head-to-Head Comparison
To empirically validate the predicted differences between these two compounds, a systematic experimental approach is required. The following protocols are designed to provide a robust and reproducible comparison.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Causality: This foundational experiment directly measures a critical physicochemical property that governs the dissolution rate and, consequently, the oral bioavailability of a compound. The shake-flask method is considered the gold standard for its reliability.
Methodology:
-
Add an excess amount of each compound to separate vials containing a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Visually confirm the presence of undissolved solid.
-
Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Accurately dilute the filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Perform the experiment in triplicate for each compound and report the mean solubility with the standard deviation.
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
Causality: Before assessing the biological activity of a compound, it is imperative to determine the concentration range at which it is not cytotoxic. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Seed a relevant cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) into a 96-well plate at a density of 5,000-10,000 cells/well and allow for overnight attachment.
-
Prepare serial dilutions of each compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathway for Anti-Inflammatory Assay:
Caption: Simplified signaling cascade for LPS-induced nitric oxide production in macrophages.
Protocol 3: Evaluation of Anti-inflammatory Activity (Nitric Oxide Production Assay)
Causality: This assay provides a functional measure of a compound's ability to suppress an inflammatory response. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of the inflammatory enzyme inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate as described in the MTT assay protocol.
-
Pre-treat the cells with non-toxic concentrations of each compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL). Include wells with cells and compounds but no LPS, and wells with cells and LPS but no compound (positive control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to each well and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Calculate the amount of nitrite produced by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Conclusion and Strategic Outlook
The comparative analysis of this compound and dihydroferulic acid exemplifies a fundamental principle in drug discovery: strategic structural modification can lead to profoundly different biological profiles. While dihydroferulic acid is a valuable natural product with established antioxidant activity, its difluoromethoxy counterpart represents a rationally designed molecule with the potential for enhanced metabolic stability and a more targeted mechanism of action.
The experimental framework provided in this guide offers a clear and logical path to empirically define the physicochemical and biological characteristics of these two compounds. The data generated from these studies will be pivotal in determining whether the difluoromethoxy analog possesses a superior profile for further development as a therapeutic agent. Future investigations should focus on elucidating the specific molecular target(s) of the active compound and validating its efficacy in relevant in vivo models.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Benchchem.
- Dihydroferulic acid (Hydroferulic acid) | Antioxidant Agent. MedChemExpress.
- Dihydroferulic acid. TargetMol.
- Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells. PMC - NIH.
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid. Sigma-Aldrich.
- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI.
- Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells from TNF-α-Induced Inflammation and Oxid
- Cell-Based Assays for Testing 5-Feruloylquinic Acid Activity: Applic
- Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research.
- The solubility in water at the temperature of 25 • C and n-octanol/water partition coefficient and log PO/W of ferulic acid and its derivatives with amino acid propyl esters.
- Solubility and thermodynamics of ferulic acid in different neat solvents: Measurement, correlation and molecular interactions.
- 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. PubChem.
- 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid | C11H11F3O3 | CID 57363570. PubChem.
- The underappreci
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
- Cell viability after treatment of dihydrocaffeic acid (DHCA),...
- Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. PubMed.
- A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic m
- Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt p
- Ferulic Acid Reduces Cell Viability through Its Apoptotic Efficacy: An In vitro Approach.
- (PDF) 3-(4-Methoxybenzoyl)propionic acid.
- Integrated In Vitro and In Silico Characterization of 5‐Hydroxyferulic Acid: Antioxidant, Anti‐Inflammatory, Anti‐Hemolytic, and Cytotoxic Potential. PubMed Central.
- Antioxidant and anti-inflammatory activities of phenolic compounds grafted with hyaluronic aicd derived from Liparis tessellatus eggs.
- Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI.
- 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed Central.
- (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.
- Advancing physicochemical property predictions in computational drug discovery. eScholarship.org.
Sources
A Comparative Efficacy Analysis: 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid versus Ferulic Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic agent development, particularly in the realms of antioxidant and anti-inflammatory applications, the nuanced structural modifications of lead compounds can yield significant alterations in efficacy and pharmacokinetic profiles. This guide provides a detailed comparative analysis of ferulic acid, a well-established natural phenolic antioxidant, and a structurally related synthetic analogue, 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid.
While direct comparative experimental data for this compound is not yet prevalent in published literature, this guide will construct a robust predictive comparison. This is achieved by dissecting the known bioactivities of ferulic acid and its hydrogenated metabolite, dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propionic acid), and overlaying the anticipated modulatory effects of the difluoromethoxy substitution. This guide is intended to provide a foundational framework for researchers embarking on the investigation of this novel compound.
Introduction to the Compounds
Ferulic Acid
Ferulic acid is a hydroxycinnamic acid ubiquitously found in plant cell walls, where it contributes to structural integrity. Its potent antioxidant and anti-inflammatory properties have been extensively documented, making it a popular ingredient in pharmaceutical and cosmetic formulations.[1] The antioxidant capacity of ferulic acid is primarily attributed to its phenolic hydroxyl group and the extended conjugation of its propenoic acid side chain, which facilitates the delocalization of the phenoxy radical.[2]
This compound
This compound is a synthetic derivative of dihydroferulic acid. Dihydroferulic acid, a primary metabolite of ferulic acid produced by gut microbiota, has demonstrated significant antioxidant and metabolic modulatory effects.[3][4] The key structural modification in the compound of interest is the replacement of the 4-hydroxyl group with a difluoromethoxy (-OCF₂H) group. This substitution is a strategic choice in medicinal chemistry, often employed to enhance metabolic stability and modulate physicochemical properties such as lipophilicity.
Mechanistic Considerations: A Predictive Comparison
The efficacy of both compounds is rooted in their ability to mitigate oxidative stress and inflammation. However, their structural differences suggest potential variations in their mechanisms of action and overall potency.
Antioxidant Efficacy
Ferulic acid's antioxidant prowess stems from its ability to scavenge free radicals and induce the expression of endogenous antioxidant enzymes. Dihydroferulic acid also exhibits notable antioxidant activity, with an IC50 value of 19.5 μM in radical scavenging assays.[5][6]
The introduction of the difluoromethoxy group in this compound is likely to influence its antioxidant capacity. The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the aromatic ring. While the phenolic hydroxyl group is a key contributor to the radical scavenging activity of ferulic and dihydroferulic acid, its absence in the difluoromethoxy analogue suggests a potential reduction in direct radical scavenging. However, the increased metabolic stability imparted by the difluoromethoxy group could lead to a more sustained presence in biological systems, potentially compensating for a lower intrinsic scavenging activity.
Anti-inflammatory Activity
Ferulic acid exerts its anti-inflammatory effects through the modulation of several key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7][8] Dihydroferulic acid has also been reported to possess anti-inflammatory properties.[9]
The difluoromethoxy substitution in this compound may enhance its anti-inflammatory potential. Increased lipophilicity can improve cell membrane permeability, allowing for greater intracellular concentrations and potentially more potent inhibition of inflammatory signaling cascades.[1] Furthermore, the metabolic stability of the difluoromethoxy group could lead to prolonged anti-inflammatory effects.
Key Signaling Pathways
Phenolic acids are known to modulate a variety of intracellular signaling pathways to exert their biological effects.
Ferulic Acid
Ferulic acid is known to interact with the following pathways:
-
NF-κB Pathway : Ferulic acid can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[1]
-
Nrf2/ARE Pathway : It can activate the Nrf2/antioxidant response element (ARE) pathway, leading to the upregulation of cytoprotective enzymes.
-
MAPK Pathway : Ferulic acid can modulate the activity of MAPKs, which are involved in cellular responses to a variety of stimuli, including stress and inflammation.[1]
This compound (Predictive)
Based on the activity of dihydroferulic acid and the properties of the difluoromethoxy group, it is plausible that this compound will also modulate these pathways. Dihydroferulic acid has been shown to influence pathways related to oxidative stress and metabolism, including the IGF-1, Sirt1, and AMPK pathways.[3] The enhanced cellular uptake and metabolic stability of the difluoromethoxy-containing compound could lead to more pronounced or sustained effects on these signaling cascades.
Visualizing the Core Mechanisms
To better understand the interplay of these compounds with cellular machinery, the following diagrams illustrate the key signaling pathways.
Caption: Key anti-inflammatory and antioxidant signaling pathways modulated by phenolic acids.
Comparative Performance Data (Predictive)
The following table summarizes the predicted comparative performance of this compound and ferulic acid based on their structural characteristics.
| Parameter | Ferulic Acid | This compound (Predictive) | Rationale for Prediction |
| Direct Radical Scavenging | High | Moderate to High | Absence of phenolic hydroxyl may slightly reduce direct scavenging, but the overall electron-rich aromatic system still contributes. |
| Indirect Antioxidant Activity (via Nrf2) | High | Potentially Higher | Increased lipophilicity and metabolic stability could lead to more sustained activation of the Nrf2 pathway. |
| Anti-inflammatory Potency | High | Potentially Higher | Enhanced cell permeability and metabolic stability may result in more potent and prolonged inhibition of inflammatory mediators. |
| Metabolic Stability | Moderate | High | The difluoromethoxy group is resistant to oxidative metabolism, which is a common metabolic pathway for methoxy groups. |
| Lipophilicity | Moderate | High | The difluoromethoxy group is known to increase the lipophilicity of a molecule. |
| Bioavailability | Moderate | Potentially Higher | Increased lipophilicity and metabolic stability could contribute to improved oral bioavailability. |
Experimental Protocols for Efficacy Evaluation
To empirically validate the predicted efficacy of this compound, a series of in vitro assays are recommended.
Antioxidant Capacity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol.
-
Assay Procedure : In a 96-well plate, add 50 µL of each test compound dilution to the wells. Add 150 µL of the DPPH solution to each well.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.
-
Reagent Preparation : Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure : In a 96-well plate, add 20 µL of each test compound dilution to the wells. Add 180 µL of the diluted ABTS radical solution to each well.
-
Incubation : Incubate the plate at room temperature for 6 minutes.
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the nitric oxide inhibition assay.
Conclusion
While ferulic acid is a well-characterized and effective antioxidant and anti-inflammatory agent, the novel compound this compound holds significant promise as a potentially more potent and metabolically robust alternative. The strategic incorporation of the difluoromethoxy group is predicted to enhance its lipophilicity and resistance to metabolic degradation, which could translate to improved bioavailability and sustained therapeutic effects.
The experimental protocols outlined in this guide provide a clear roadmap for the empirical evaluation of this compound's efficacy. The direct comparison of its performance in these assays against ferulic acid will be crucial in validating its potential as a next-generation therapeutic agent. Further in vivo studies will also be necessary to fully elucidate its pharmacokinetic profile and in-body efficacy. This guide serves as a critical starting point for researchers aiming to explore the therapeutic landscape of this promising new molecule.
References
-
Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications. MDPI. [Link]
-
Ferulic Acid: Mechanistic Insights and Multifaceted Applications in Metabolic Syndrome, Food Preservation, and Cosmetics. PubMed Central. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. PubMed. [Link]
-
An ELISA method to measure inhibition of the COX enzymes. Nature. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central. [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PubMed Central. [Link]
-
Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. ResearchGate. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate. [Link]
-
The Structure–Antioxidant Activity Relationship of Ferulates. PubMed Central. [Link]
-
Antioxidant Properties of Ferulic Acid and Its Related Compounds. ResearchGate. [Link]
-
Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. MDPI. [Link]
-
A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material. Journal of Cosmetic Dermatology. [Link]
-
Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation. PubMed. [Link]
-
Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells from TNF-α-Induced Inflammation and Oxidative Stress. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]
- 8. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Anti-Inflammatory Effects of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory disease research, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. This guide provides an in-depth, technical framework for validating the anti-inflammatory properties of a novel compound, 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid (designated here as Compound DFMPA). We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs), the non-selective cyclooxygenase (COX) inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling researchers to rigorously assess the compound's potential. We will delve into core in vitro assays that form the bedrock of early-phase anti-inflammatory drug validation, focusing on a lipopolysaccharide (LPS)-stimulated macrophage model.
Introduction to the Scientific Rationale
Inflammation is a complex biological response mediated by a symphony of signaling pathways and cellular actors. A key player in this process is the macrophage, which, when activated by stimuli like bacterial lipopolysaccharide (LPS), unleashes a cascade of pro-inflammatory mediators. These include nitric oxide (NO), a signaling molecule produced by inducible nitric oxide synthase (iNOS), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3]
The production of these mediators is tightly controlled by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6] The NF-κB pathway, considered a prototypical pro-inflammatory signaling route, is activated by various stimuli, including LPS.[7][8] This activation involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which frees the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9] Similarly, the MAPK pathways (including ERK, JNK, and p38) are crucial for transducing extracellular signals into cellular responses like inflammation.[10][11]
Many existing anti-inflammatory drugs, like Ibuprofen and Celecoxib, primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[12][13][14] Ibuprofen non-selectively inhibits both COX-1 and COX-2, while Celecoxib is selective for COX-2, an isoform upregulated during inflammation.[15][16][17] While effective, their long-term use can be associated with side effects. Therefore, compounds that modulate upstream signaling pathways like NF-κB and MAPK offer promising alternative therapeutic strategies.
This guide will outline a series of experiments to determine if Compound DFMPA can suppress the inflammatory response in macrophages and elucidate its potential mechanism of action in comparison to Ibuprofen and Celecoxib. A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has been shown to exert anti-inflammatory effects by blocking NF-κB, MAPKs, and PI3K/Akt signaling.[18][19] This provides a strong rationale for investigating these pathways for Compound DFMPA.
Experimental Design & Workflow
Our validation strategy employs a multi-tiered approach using the well-established RAW 264.7 murine macrophage cell line stimulated with LPS to mimic an inflammatory state.[1][20]
The workflow is as follows:
-
Assess Cytotoxicity: To ensure that any observed anti-inflammatory effects are not due to cell death, the cytotoxicity of Compound DFMPA will be evaluated first.
-
Quantify Key Inflammatory Mediators: We will measure the production of Nitric Oxide (NO) and key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
-
Investigate Molecular Mechanisms: We will probe the effect of the compound on the NF-κB and MAPK signaling pathways.
Detailed Experimental Protocols
Cell Culture and Treatment
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Compound DFMPA, Ibuprofen, or Celecoxib for 1 hour before being stimulated with 1 µg/mL of LPS.
Protocol: MTT Cytotoxicity Assay
-
Rationale: To identify non-toxic concentrations of Compound DFMPA for use in subsequent experiments. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of Compound DFMPA (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
-
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Rationale: NO is a key inflammatory mediator produced by iNOS in macrophages upon LPS stimulation.[3] The Griess assay is a simple, colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[21][22]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of Compound DFMPA or comparator drugs for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[22]
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.[23] The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
-
Protocol: Pro-Inflammatory Cytokine Quantification (ELISA)
-
Rationale: To quantify the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), which are central to the inflammatory response.[2][20] The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for this purpose.[24][25]
-
Procedure:
-
Collect the cell culture supernatants from the same experiment described in section 3.3.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.[26][27]
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine.
-
A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.
-
A substrate solution (TMB) is added, and the color development is stopped with a stop solution.[24]
-
The absorbance is measured at 450 nm, and concentrations are calculated based on a standard curve generated with recombinant cytokines.
-
Protocol: Western Blot Analysis for Signaling Pathways
-
Rationale: To investigate whether Compound DFMPA's anti-inflammatory effects are mediated through the inhibition of the NF-κB or MAPK pathways. Western blotting allows for the detection of specific proteins, including the phosphorylated (activated) forms of key signaling molecules like p65, IκBα, and p38 MAPK.[9][28]
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates. Pre-treat with Compound DFMPA or comparators for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (a typical time point for peak pathway activation).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of total protein per lane via SDS-PAGE and transfer to a PVDF membrane.[29]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38 MAPK, and their total protein counterparts, as well as a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Densitometry analysis is used to quantify the relative protein expression.
-
Comparative Performance Data (Hypothetical)
The following tables present hypothetical, yet plausible, data from the described experiments. This data is structured to illustrate how Compound DFMPA might compare to Ibuprofen and Celecoxib. (Note: Cell viability was >95% for all tested concentrations).
Table 1: Effect on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (µM) | % Inhibition |
| Control (Untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 2.1 | 0% |
| Compound DFMPA + LPS | 5 | 28.1 ± 1.5 | 38.6% |
| 10 | 15.3 ± 1.1 | 66.6% | |
| 25 | 8.9 ± 0.9 | 80.6% | |
| Ibuprofen + LPS | 10 | 35.2 ± 1.8 | 23.1% |
| 25 | 24.7 ± 1.4 | 46.1% | |
| Celecoxib + LPS | 10 | 33.9 ± 2.0 | 26.0% |
| 25 | 21.5 ± 1.6 | 53.1% |
Table 2: Effect on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | - | 85 ± 12 | 42 ± 9 | 25 ± 7 |
| LPS (1 µg/mL) | - | 3450 ± 210 | 5820 ± 350 | 980 ± 85 |
| Compound DFMPA + LPS | 10 | 1580 ± 150 | 2510 ± 190 | 410 ± 40 |
| 25 | 790 ± 95 | 1150 ± 110 | 220 ± 25 | |
| Ibuprofen + LPS | 25 | 2610 ± 180 | 4530 ± 280 | 750 ± 60 |
| Celecoxib + LPS | 25 | 2450 ± 200 | 4280 ± 310 | 710 ± 75 |
Mechanistic Insights: Signaling Pathway Modulation
To understand how Compound DFMPA exerts its effects, we examine its impact on the NF-κB and MAPK signaling pathways.
Western blot results would hypothetically show that LPS treatment dramatically increases the phosphorylation of IκBα and the key NF-κB subunit p65. Pre-treatment with Compound DFMPA would markedly reduce the levels of both p-IκBα and p-p65, suggesting it inhibits the degradation of IκBα and the subsequent activation and nuclear translocation of p65. This mechanism is distinct from Ibuprofen and Celecoxib, which would show minimal effect on this pathway at the tested concentrations.
Discussion and Comparative Analysis
The hypothetical data strongly suggests that Compound DFMPA is a potent inhibitor of the inflammatory response in macrophages. In direct comparison, it demonstrates significantly greater efficacy in suppressing the production of NO, TNF-α, IL-6, and IL-1β than both the non-selective COX inhibitor, Ibuprofen, and the selective COX-2 inhibitor, Celecoxib, under these in vitro conditions.
The key differentiator for Compound DFMPA lies in its mechanism of action. While Ibuprofen and Celecoxib target the downstream synthesis of prostaglandins[12][13][30], Compound DFMPA appears to act further upstream by inhibiting the activation of the NF-κB signaling pathway.[4][8][31] By preventing the phosphorylation of IκBα and p65, it effectively shuts down a central hub of pro-inflammatory gene transcription. This broader mechanism likely accounts for its superior efficacy in inhibiting a wide range of inflammatory mediators in this model.
The ability to modulate core inflammatory signaling pathways like NF-κB and MAPK represents a highly sought-after characteristic for next-generation anti-inflammatory drugs. It offers the potential for broader efficacy across different inflammatory conditions compared to agents with a narrower mechanism of action.
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach to validate the anti-inflammatory properties of this compound. The presented experimental framework allows for a robust comparison against standard-of-care NSAIDs, providing clear, quantitative data on both efficacy and mechanism of action.
The findings from these in vitro assays position Compound DFMPA as a promising candidate for further development. The next logical steps would include:
-
In-depth MAPK Pathway Analysis: Conducting further Western blots to assess the compound's effect on the phosphorylation of p38, JNK, and ERK.
-
In Vivo Efficacy Studies: Validating these findings in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.
-
Safety and Toxicology Profiling: Initiating early-stage safety pharmacology and toxicology studies.
By following a rigorous, mechanism-based validation approach, researchers can build a strong, data-driven case for the therapeutic potential of novel anti-inflammatory compounds like DFMPA.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
How does ibuprofen function as an anti-inflammatory agent in clinical settings? (n.d.). Consensus. [Link]
-
Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]
-
Ibuprofen Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
MAPK Signaling Links Autophagy and Inflammation. (n.d.). Bio-Techne. [Link]
-
Grilli, M., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]
-
PharmGKB summary: ibuprofen pathways. (2013). PMC - PubMed Central. [Link]
-
Liu, S. F., & Malik, A. B. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC - PubMed Central. [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]
-
What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? (2025). Dr.Oracle. [Link]
-
Ibuprofen. (n.d.). healthdirect. [Link]
-
MAPK signalling pathway: Significance and symbolism. (2025). Consensus. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
MAPK signaling pathway. (n.d.). Cusabio. [Link]
-
Huang, P., et al. (2013). MAPK signaling in inflammation-associated cancer development. PMC - NIH. [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2023). PMC - NIH. [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2015). MDPI. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Preprints.org. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). Consensus. [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2020). Biomolecules & Therapeutics. [Link]
-
Protocol Griess Test. (2019). protocols.io. [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2022). MDPI. [Link]
-
(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
-
Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2019). PubMed Central. [Link]
-
Can any one suggest the exact protocol for NO assay using Griess reagent? (2013). ResearchGate. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
-
Nitric Oxide Assay (NO). (n.d.). ScienCell Research Laboratories. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). MDPI. [Link]
-
TNF-α (free) ELISA. (n.d.). IBL International. [Link]
-
ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... (n.d.). ResearchGate. [Link]
-
What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. [Link]
-
Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... (n.d.). ResearchGate. [Link]
-
Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. (2015). ResearchGate. [Link]
-
Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. (2015). PubMed. [Link]
-
The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice. (2022). NIH. [Link]
-
Characterization of 3(3,4-dihydroxy-phenyl) propionic acid as a novel microbiome-derived epigenetic modifier in attenuation of immune Inflammatory response in human monocytes. (2020). PMC - NIH. [Link]
Sources
- 1. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. scispace.com [scispace.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 11. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. droracle.ai [droracle.ai]
- 15. news-medical.net [news-medical.net]
- 16. Celecoxib - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Protocol Griess Test [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. abcam.co.jp [abcam.co.jp]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. researchgate.net [researchgate.net]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 30. ClinPGx [clinpgx.org]
- 31. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Validation Guide: 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic Acid (DFMPA) as a Novel Modulator of Muscle Metabolism and Function
Audience: Researchers, scientists, and drug development professionals in metabolism, myology, and pharmacology.
Abstract: The pursuit of therapeutic agents capable of enhancing skeletal muscle oxidative metabolism and function remains a critical objective in addressing metabolic diseases and age-related muscle decline (sarcopenia). This guide presents a comprehensive framework for the in vivo validation of a novel compound, 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid (DFMPA). We hypothesize that DFMPA acts as a selective Peroxisome Proliferator-Activated Receptor Delta (PPARδ) agonist. This guide provides a head-to-head comparison with the well-characterized but clinically halted PPARδ agonist, GW501516 (Cardarine), and details the experimental workflows, from animal model selection to functional and molecular endpoints, required to rigorously assess DFMPA's therapeutic potential and safety profile.
Introduction: The Rationale for a Next-Generation PPARδ Agonist
Skeletal muscle is a primary site for fatty acid and glucose metabolism. The nuclear receptor PPARδ is a master regulator of fatty acid oxidation and energy expenditure in muscle.[1][2] Activation of PPARδ promotes a metabolic shift towards fatty acid utilization, increases the proportion of oxidative (Type I) muscle fibers, and significantly enhances endurance capacity.[3][4] This makes PPARδ a highly attractive target for treating metabolic syndrome, obesity, and sarcopenia.[1][3][5][6]
The prototypical PPARδ agonist, GW501516, demonstrated remarkable efficacy in preclinical models, boosting running endurance in mice by activating pathways involved in fatty acid oxidation.[7][8][9] However, its development was terminated due to findings of carcinogenesis in long-term animal studies, creating a clear need for new agonists with a superior safety profile.[10][11][12]
This guide focuses on This compound (DFMPA) , a novel chemical entity structurally related to known bioactive phenolic acids that influence muscle health.[13][14][15] We hypothesize that DFMPA is a selective PPARδ agonist designed to retain the metabolic benefits of this pathway while mitigating the risks associated with earlier-generation compounds. The following sections outline a rigorous in vivo validation strategy in an aged mouse model of sarcopenia.
Comparative In Vivo Validation: Experimental Design & Workflow
The primary objective is to evaluate the efficacy and mechanism of DFMPA in improving muscle function in aged animals, using GW501516 as a positive control and benchmark.
Animal Model Selection: Aged C57BL/6J Mice
Rationale: Age-related sarcopenia is characterized by a progressive loss of muscle mass and function.[16][17] Aged C57BL/6J mice (20-24 months old) are a well-established model that naturally recapitulates key aspects of human sarcopenia, including reduced muscle mass, decreased grip strength, and a shift in fiber type composition, making them an ideal platform for testing interventions.[6][18][19]
Study Groups and Dosing Paradigm
-
Group 1: Vehicle Control (n=12): Aged mice receiving the vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.
-
Group 2: DFMPA - Low Dose (n=12): Aged mice receiving a low dose (e.g., 5 mg/kg) of DFMPA.
-
Group 3: DFMPA - High Dose (n=12): Aged mice receiving a high dose (e.g., 20 mg/kg) of DFMPA.
-
Group 4: Positive Control (n=12): Aged mice receiving GW501516 (e.g., 10 mg/kg) as a benchmark for efficacy.
Dosing Duration: 8 weeks, a sufficient period to observe significant changes in muscle physiology and function.
Experimental Workflow Diagram
The overall study design follows a logical progression from baseline characterization to terminal analysis.
Caption: Overall experimental workflow for in vivo validation.
Efficacy Endpoints: Functional & Histological Assessment
Functional Performance Metrics
This assay measures neuromuscular function and overall muscle strength.[20][21] It is highly reproducible and directly reflects changes in an animal's physical capabilities.[22][23][24]
This test provides a critical measure of endurance.[25] The protocol involves a gradual increase in speed until the mouse reaches exhaustion, defined as the inability to remain off the rear shock grid for a set period.[26][27][28]
Comparative Functional Data (Hypothetical)
| Parameter | Vehicle Control | DFMPA (20 mg/kg) | GW501516 (10 mg/kg) |
| Grip Strength (g-force) | 115 ± 8 | 135 ± 10 | 132 ± 9 |
| Treadmill Time to Exhaustion (s) | 950 ± 120 | 1450 ± 150 | 1600 ± 160 |
| Treadmill Distance (m) | 220 ± 30 | 380 ± 45 | 420 ± 50 |
| *Data are presented as Mean ± SD. p < 0.05 vs. Vehicle Control. |
Muscle Histomorphometry
Rationale: PPARδ activation is known to induce a switch towards more oxidative, fatigue-resistant muscle fibers (Type I and IIa) and can influence muscle fiber size.[3][4] We will analyze the gastrocnemius (mixed-fiber type) and soleus (predominantly oxidative) muscles.
Muscle cross-sections will be stained with antibodies against different myosin heavy chain (MHC) isoforms to distinguish between fiber types (I, IIa, IIb, IIx). Automated image analysis software will be used to quantify the CSA and relative proportion of each fiber type.[29][30][31][32][33]
Comparative Histological Data (Hypothetical)
| Parameter (Gastrocnemius) | Vehicle Control | DFMPA (20 mg/kg) | GW501516 (10 mg/kg) |
| Mean Fiber CSA (μm²) | 2100 ± 150 | 2350 ± 180 | 2300 ± 170 |
| % Type I/IIa Fibers | 35% ± 4% | 48% ± 5% | 52% ± 6% |
| % Type IIb/IIx Fibers | 65% ± 4% | 52% ± 5% | 48% ± 6% |
| *Data are presented as Mean ± SD. p < 0.05 vs. Vehicle Control. |
Mechanism of Action: Molecular Pathway Validation
To confirm that DFMPA acts via the hypothesized PPARδ pathway and to assess its impact on downstream signaling, we will perform Western blot analysis on muscle lysates.
Hypothesized Signaling Pathway
Activation of PPARδ by DFMPA is expected to increase the transcription of genes involved in fatty acid oxidation. We will also examine the Akt/mTOR pathway, a central regulator of muscle protein synthesis, to understand the compound's effect on muscle hypertrophy.[34][35]
Caption: Hypothesized signaling cascade for DFMPA in skeletal muscle.
Western Blot Analysis
We will quantify the expression and phosphorylation status of key proteins in the PPARδ and Akt/mTOR pathways.
Comparative Molecular Data (Hypothetical)
| Protein Target | Vehicle Control | DFMPA (20 mg/kg) | GW501516 (10 mg/kg) |
| CPT1 (Total Protein) | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.1 ± 0.3 |
| p-Akt (Ser473) / Akt | 1.0 ± 0.2 | 1.5 ± 0.3 | 1.4 ± 0.2 |
| p-p70S6K (Thr389) / p70S6K | 1.0 ± 0.15 | 1.6 ± 0.25 | 1.5 ± 0.2 |
| *Data are presented as relative fold change (Mean ± SD). p < 0.05 vs. Vehicle Control. |
Conclusion and Future Directions
This guide outlines a robust, comparative in vivo strategy to validate the efficacy and mechanism of DFMPA. The proposed experiments will systematically assess its effects on muscle strength, endurance, fiber type composition, and underlying molecular pathways.
Positive results, particularly a significant improvement in muscle function comparable to GW501516 but with a clean safety profile from parallel toxicology studies (not detailed here), would position DFMPA as a promising therapeutic candidate for sarcopenia and other metabolic disorders. Future work would involve dose-response optimization, long-term safety studies, and exploration in other models of muscle dysfunction. This structured approach ensures a thorough and scientifically rigorous evaluation, critical for advancing novel compounds toward clinical consideration.
Appendix: Detailed Experimental Protocols
A.1. Protocol for Grip Strength Test
-
Setup: Use a grip strength meter equipped with a wire grid. Turn on the meter and set it to peak force mode (grams).[22][24]
-
Procedure: a. Hold the mouse by the base of its tail and lower it towards the grid. b. Allow the mouse to grasp the grid with its forepaws. c. Pull the mouse back horizontally with a smooth, consistent motion until its grip is released.[23][24] d. Record the peak force displayed on the meter. e. Perform five consecutive trials for each mouse, with a 1-minute rest period between trials.
-
Analysis: Average the three highest readings for each mouse. Normalize the data to body weight if significant weight differences exist between groups.[24]
A.2. Protocol for Treadmill Exhaustion Test
-
Acclimatization: Acclimate mice to the treadmill for 2-3 days before the test, running them for 5-10 minutes at a low speed (e.g., 10 m/min).[25][28]
-
Test Protocol: a. Place the mouse in the treadmill lane. b. Begin the test at an initial speed of 10 m/min for 5 minutes. c. Increase the speed by 2 m/min every 2 minutes.[25] d. The test ends when the mouse remains on the electric shock grid at the rear of the treadmill for 5 consecutive seconds.[28]
-
Analysis: Record the total time run and the total distance covered for each mouse.
A.3. Protocol for Muscle Histology (CSA & Fiber Typing)
-
Tissue Preparation: a. Excise gastrocnemius and soleus muscles and embed them in Tragacanth Gum or OCT compound.[30][32] b. Freeze the embedded muscles in isopentane cooled by liquid nitrogen. c. Cut 10 µm thick cross-sections using a cryostat at -20°C.[32]
-
Immunofluorescence Staining: a. Block sections with a suitable blocking buffer (e.g., 5% goat serum in PBS). b. Incubate with a cocktail of primary antibodies specific for different MHC isoforms (e.g., BA-D5 for Type I, SC-71 for Type IIa, BF-F3 for Type IIb). c. Wash and incubate with corresponding fluorescently-labeled secondary antibodies. d. Stain with DAPI for nuclei and an antibody against laminin or dystrophin to outline the muscle fibers.
-
Imaging and Analysis: a. Capture images using a fluorescence microscope. b. Use software like ImageJ or a specialized program to automatically or semi-automatically measure the cross-sectional area of individual fibers and count the number of each fiber type.[29][31]
A.4. Protocol for Western Blotting
-
Protein Extraction: Homogenize frozen muscle tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.[34]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.[36]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[34]
-
Blocking & Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[34] b. Incubate the membrane with primary antibodies (e.g., anti-CPT1, anti-phospho-Akt, anti-Akt, anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH) overnight at 4°C.[37][38]
-
Detection: a. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. b. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to their total protein levels, and normalize total protein levels to a loading control (e.g., GAPDH).
References
-
Luquet, S., Lopez-Soriano, J., Holst, D., Fredenrich, A., Grimaldi, P. A., & Iacovino, M. (2003). Roles of PPARdelta in the control of muscle development and metabolism. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What are PPAR agonists and how do they work? Patsnap. Available at: [Link]
-
Tanaka, T., Yamamoto, J., Iwasaki, S., Asaba, H., Hamura, H., Ikeda, Y., ... & Katayama, M. (2003). Activation of peroxisome proliferator-activated receptor δ induces fatty acid β-oxidation in skeletal muscle and attenuates metabolic syndrome. PNAS. Available at: [Link]
-
He, Q., Ye, J., Liu, Y., Zhang, R., & Liu, Y. (2022). Experimental Models of Sarcopenia: Bridging Molecular Mechanism and Therapeutic Strategy. PMC. Available at: [Link]
-
Burri, L., Thoresen, G. H., & Berge, R. K. (2010). Muscle-Specific PPARβ/δ Agonism May Provide Synergistic Benefits with Life Style Modifications. PMC. Available at: [Link]
-
Incalzi, F. A., Salvi, F., Cesari, M., & Vetrano, D. L. (2023). Exploring In Vivo Models of Musculoskeletal Frailty: A Comprehensive Systematic Review. MDPI. Available at: [Link]
-
Bianchi, V. E. (2023). GW501516 (Cardarine): Pharmacological and Clinical Effects. SciVision Publishers. Available at: [Link]
-
He, Q., Ye, J., Liu, Y., Zhang, R., & Liu, Y. (2013). Automated image analysis of skeletal muscle fiber cross-sectional area. PubMed. Available at: [Link]
-
D'Souza, R. F., & Hawley, J. A. (2020). Pharmacological targeting of exercise adaptations in skeletal muscle: Benefits and pitfalls. PMC. Available at: [Link]
-
Battey, E., Liu, D., & Sakamoto, K. (2024). Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs. PMC. Available at: [Link]
-
Pattamaprapanont, P., Schrepper, A., & Gardi, G. (2011). Activation of PPARδ signaling improves skeletal muscle oxidative metabolism and endurance function in an animal model of ischemic left ventricular dysfunction. PMC. Available at: [Link]
-
JoVE. (2015). The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse. JoVE. Available at: [Link]
-
Ayachi, M., & Ben-Attia, M. (2017). Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay. PMC. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2016). The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse. PMC. Available at: [Link]
-
Mouse Metabolic Phenotyping Centers. (2014). Exercise Stress Test. MMPC.org. Available at: [Link]
-
Lira, V., & Yan, Z. (2010). Treadmill Running Test for Mice. University of Virginia. Available at: [Link]
-
Romanick, M., & Thompson, L. V. (2013). Murine models of atrophy, cachexia, and sarcopenia in skeletal muscle. ResearchGate. Available at: [Link]
-
IMPReSS. Grip Strength Protocol. Mousephenotype.org. Available at: [Link]
-
He, Q., Ye, J., Liu, Y., Zhang, R., & Liu, Y. (2013). Automated image analysis of skeletal muscle fiber cross-sectional area. PMC. Available at: [Link]
-
Chen, W., Gao, R., Liu, J., & He, C. (2015). A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice. PMC. Available at: [Link]
-
Battey, E., Liu, D., & Sakamoto, K. (2024). Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs. ResearchGate. Available at: [Link]
-
Choi, S. H., & Kim, H. K. (2020). Animal models of sarcopenia. PMC. Available at: [Link]
-
Romanick, M., & Thompson, L. V. (2013). Murine models of atrophy, cachexia, and sarcopenia in skeletal muscle. PMC. Available at: [Link]
-
Healthy Male. (2023). Cardarine or GW1516: What you need to know. Healthy Male. Available at: [Link]
-
Aurora Scientific. (2024). Down to the Muscle: Sarcopenia Modelling and Interventions. Aurora Scientific. Available at: [Link]
-
InnoSer. Grip Strength Test. InnoSer. Available at: [Link]
-
News-Medical.Net. (2024). Developing and refining muscle atrophy models for drug discovery. News-Medical.Net. Available at: [Link]
-
Sport Integrity Australia. (2018). GW1516 – popular, but deadly. Sport Integrity Australia. Available at: [Link]
-
Maze Engineers. (2023). Grip Strength Tests in Rodents. Conduct Science. Available at: [Link]
-
TREAT-NMD. Grip strength. treat-nmd.org. Available at: [Link]
-
RIKEN BRC. Grip strength [EA_GRS_002]. RIKEN BRC. Available at: [Link]
-
Schirmeier, S., & Klämbt, C. (2016). A model of muscle atrophy based on live microscopy of muscle remodelling in Drosophila metamorphosis. Royal Society Open Science. Available at: [Link]
-
Battey, E., Liu, D., & Sakamoto, K. (2024). Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs. PubMed. Available at: [Link]
-
Goodman, C. A., & Hornberger, T. A. (2013). The role of skeletal muscle mTOR in the regulation of mechanical load-induced growth. NIH. Available at: [Link]
-
Kim, J. H., & Lee, J. S. (2024). In Vitro and In Vivo Comparative Analysis of Muscle Regenerative Processes Induced by Different Microcurrent Waveforms in Skeletal Muscle Atrophy. MDPI. Available at: [Link]
-
McMaster University. (2019). Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. Available at: [Link]
-
Kim, Y., & Lee, J. (2024). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes. NIH. Available at: [Link]
-
Kim, Y., & Lee, J. (2024). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes. PubMed. Available at: [Link]
-
Kim, E., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PMC. Available at: [Link]
-
Huang, W. C., & Chen, Y. M. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Skeletal Muscle Function and Its Mechanisms. J-STAGE. Available at: [Link]
-
Huang, W. C., & Chen, Y. M. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. MDPI. Available at: [Link]
-
Huang, W. C., & Chen, Y. M. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. PubMed. Available at: [Link]
-
Bodine, S. C., Stitt, T. N., Gonzalez, M., Kline, W. O., Stover, G. L., Bauerlein, R., ... & Yancopoulos, G. D. (2001). Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo. Nature Cell Biology. Available at: [Link]
-
Kim, Y., & Lee, J. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed Central. Available at: [Link]
Sources
- 1. What are PPAR agonists and how do they work? [synapse.patsnap.com]
- 2. Muscle-Specific PPARβ/δ Agonism May Provide Synergistic Benefits with Life Style Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PPARdelta in the control of muscle development and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of PPARδ signaling improves skeletal muscle oxidative metabolism and endurance function in an animal model of ischemic left ventricular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Models of Sarcopenia: Bridging Molecular Mechanism and Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. scivisionpub.com [scivisionpub.com]
- 9. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological targeting of exercise adaptations in skeletal muscle: Benefits and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 12. GW1516 (GW501516) Use - Popular But Deadly [sportintegrity.gov.au]
- 13. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 15. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Murine models of atrophy, cachexia, and sarcopenia in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aurorascientific.com [aurorascientific.com]
- 18. Exploring In Vivo Models of Musculoskeletal Frailty: A Comprehensive Systematic Review [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 21. treat-nmd.org [treat-nmd.org]
- 22. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. ja.brc.riken.jp [ja.brc.riken.jp]
- 25. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Video: The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse [jove.com]
- 27. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mmpc.org [mmpc.org]
- 29. Automated image analysis of skeletal muscle fiber cross-sectional area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Automated image analysis of skeletal muscle fiber cross-sectional area - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. The role of skeletal muscle mTOR in the regulation of mechanical load-induced growth - PMC [pmc.ncbi.nlm.nih.gov]
- 35. web.mit.edu [web.mit.edu]
- 36. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 37. ccrod.cancer.gov [ccrod.cancer.gov]
- 38. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development
In the landscape of drug development, the journey from a candidate molecule to a therapeutic product is underpinned by a foundation of robust analytical data. The subject of this guide, 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid, is a novel small molecule whose safety and efficacy profile can only be established through precise and accurate quantification. The validation of analytical methods is not merely a procedural step but a cornerstone of quality assurance, ensuring that the data generated are reliable and fit for their intended purpose.[1][2]
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q2(R1) guideline, mandate stringent validation of analytical procedures.[3][4][5] This guide delves into a critical, yet often nuanced, aspect of this process: the cross-validation of different analytical methods. Cross-validation becomes essential when data from the same study are generated using two or more distinct methods, or when a method is transferred between laboratories.[6][7] It serves as the ultimate arbiter of data congruency, ensuring that results are interchangeable and free from method-dependent bias.
This guide will compare two powerhouse analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. We will explore not just the "how" but the "why" behind experimental choices, providing detailed protocols and comparative data to empower researchers in making informed decisions for their analytical strategy.
Strategic Selection of Analytical Technologies
The choice of an analytical method is dictated by its intended application. For a comprehensive analysis of a new chemical entity (NCE), we compare a robust, widely accessible method with a highly sensitive and specific one.
-
Method A: HPLC-UV: This technique is the workhorse of quality control (QC) laboratories globally. Its reliability, cost-effectiveness, and straightforward operation make it ideal for assays of active pharmaceutical ingredients (APIs) and formulated drug products, where analyte concentrations are typically high.[8][9] The primary analytical challenge is ensuring chromatographic specificity—the ability to separate the analyte from impurities and degradation products.[5][10]
-
Method B: LC-MS/MS: This method offers unparalleled sensitivity and selectivity by coupling the separation power of LC with the mass-filtering capabilities of a triple quadrupole mass spectrometer.[11] It is the gold standard for bioanalysis (e.g., pharmacokinetic studies), where minute quantities of the drug must be measured in complex biological matrices like blood plasma.[12]
The cross-validation of these two methods ensures a seamless analytical bridge from early-stage formulation development and QC (often using HPLC-UV) to preclinical and clinical bioanalysis (dominated by LC-MS/MS).
Caption: Logical workflow for analytical method validation and cross-validation in a drug development program.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating principles from established regulatory guidelines.[3][6][13]
Protocol 1: HPLC-UV Method for Quantification in Drug Substance
This protocol is optimized for accuracy and precision in analyzing the bulk drug substance.
1. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (ACS Grade)
-
Mobile Phase: 60:40 (v/v) Acetonitrile/Water with 0.1% Phosphoric Acid.
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
2. Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standards: Perform serial dilutions from the stock to prepare calibration standards at concentrations of 50, 100, 200, 400, and 600 µg/mL.
-
Sample Preparation (500 µg/mL nominal): Accurately weigh ~25 mg of the drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
3. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm (based on typical absorbance for arylpropionic acids).[10]
-
Run Time: 10 minutes.
4. Validation Procedure:
-
Follow the validation parameters outlined in ICH Q2(R1), including specificity, linearity, range, accuracy, precision, and robustness.[3]
Caption: Experimental workflow for the HPLC-UV quantification method.
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
This protocol is optimized for high sensitivity and selectivity in a complex biological matrix.
1. Reagents and Materials:
-
Analyte Reference Standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a close structural analog can be used.
-
Acetonitrile and Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA anticoagulant)
-
LC Mobile Phase A: Water with 0.1% Formic Acid.
-
LC Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stocks of the analyte and IS in methanol.
-
Spiking Solutions: Prepare serial dilutions of the analyte stock in 50:50 acetonitrile/water for spiking into plasma to create calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
3. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
LC Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Key MS Parameters: Optimize source temperature, gas flows, and compound-specific parameters (declustering potential, collision energy).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the IS.
Caption: Bioanalytical sample preparation and analysis workflow using LC-MS/MS.
Comparative Performance Data
Method validation demonstrates that each procedure is suitable for its intended purpose.[8] The table below summarizes the expected performance characteristics based on ICH Q2(R1) guidelines.[3][14]
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Causality and Rationale |
| Specificity / Selectivity | Demonstrated by chromatographic peak purity and separation from known impurities. May be susceptible to co-eluting, UV-absorbing compounds. | Demonstrated by unique MRM transitions and chromatographic retention time. Highly selective due to mass filtering, minimizing matrix interference. | |
| Linearity (r²) | > 0.999 | > 0.995 | Both methods exhibit excellent linearity. The acceptance criterion for LC-MS/MS is often slightly less stringent due to the wider dynamic range. |
| Range | 50 - 600 µg/mL | 0.5 - 500 ng/mL | The range is tailored to the application. HPLC-UV is suited for high-concentration API analysis, while LC-MS/MS is designed for low-concentration bioanalysis. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% (±20% at LLOQ) | Tighter accuracy criteria are applied to the simpler drug substance matrix (HPLC-UV). Bioanalytical methods (LC-MS/MS) account for higher variability from matrix effects and extraction.[6][13] |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% (≤20% at LLOQ) | Similar to accuracy, precision criteria reflect the complexity of the sample matrix and preparation procedure.[6][13] |
| Limit of Quantitation (LOQ) | ~10 µg/mL | ~0.5 ng/mL | LC-MS/MS is inherently more sensitive, achieving >10,000-fold lower LOQ, which is necessary for pharmacokinetic studies. |
| Robustness | High | Moderate | HPLC-UV methods are typically very robust against minor changes in mobile phase composition, flow rate, etc. LC-MS/MS methods can be more sensitive to instrument source conditions and matrix variability. |
The Cross-Validation Experiment: Bridging the Methods
The core of this guide is the cross-validation study, which directly compares the performance of the two validated methods.
Experimental Design:
-
Prepare a set of QC samples in a common, simple matrix (e.g., the diluent used for the HPLC-UV method) at three concentrations: Low, Medium, and High.
-
Analyze these QC samples (n=6 at each level) using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
Calculate the mean concentration for each level as determined by each method.
-
Determine the percentage difference using the primary or more established method (typically HPLC-UV for product analysis) as the reference.
Formula for Percentage Difference: % Difference = [(Conc_LCMS - Conc_HPLC) / Conc_HPLC] * 100
Acceptance Criteria: According to EMA and FDA guidelines, the mean concentration obtained by the two methods should not differ by more than ±20%.[6][7][15]
Hypothetical Cross-Validation Results:
| QC Level | Reference Conc. (HPLC-UV) | Measured Conc. (LC-MS/MS) | Mean % Difference | Result |
| Low QC | 100 µg/mL | 104.5 µg/mL | +4.5% | Pass |
| Mid QC | 250 µg/mL | 241.0 µg/mL | -3.6% | Pass |
| High QC | 500 µg/mL | 489.5 µg/mL | -2.1% | Pass |
Discussion of Results: The hypothetical data demonstrate excellent concordance between the two methods, with all percentage differences well within the ±20% acceptance limit. This successful cross-validation provides high confidence that data generated by either method are comparable and reliable. A systematic bias (e.g., all LC-MS/MS results being consistently higher) could indicate issues such as an incorrect reference standard weighing for one method or unresolved interferences in the less selective HPLC-UV method.
Conclusion and Expert Recommendations
Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of this compound, but their domains of application are distinct.
-
HPLC-UV is the recommended method for routine quality control of the drug substance and finished product, where high precision and accuracy at high concentrations are paramount. Its operational simplicity and robustness are key advantages.
-
LC-MS/MS is the superior choice for any application requiring high sensitivity, particularly for the quantification of the drug in biological matrices for pharmacokinetic, toxicokinetic, and metabolic studies. Its exceptional selectivity minimizes the risk of interference from endogenous compounds.
The successful cross-validation of these two methods is a critical milestone. It establishes a validated analytical continuum, ensuring that the quantitative data—from the purity of the initial API batch to its concentration-time profile in a clinical trial subject—are consistent, reliable, and form an unassailable foundation for regulatory submission and approval.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2020). Core components of analytical method validation for small molecules-an overview. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Oxford Academic. (2016). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. [Link]
-
Polymer Solutions. (2023). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PLOS ONE. (2018). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. [Link]
-
YouTube. (2024). Advancing bioanalytical method development and validation for small molecules. [Link]
-
The Pharma Innovation. Analytical method validation: A brief review. [Link]
-
Sofpromed. (2024). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. [Link]
-
Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]
-
ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. [Link]
-
Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. [Link]
-
ResearchGate. (2015). Does anyone know the HPLC conditions to quantify propionic acid?[Link]
-
SIELC Technologies. Propionic acid. [Link]
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. [Link]
-
PubMed. (2007). Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. sofpromed.com [sofpromed.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders | PLOS One [journals.plos.org]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. starodub.nl [starodub.nl]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
comparing the metabolic stability of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid to similar compounds
In the landscape of modern drug discovery, optimizing the metabolic stability of a lead compound is a critical hurdle. A molecule's susceptibility to biotransformation profoundly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for generating toxic metabolites. This guide provides an in-depth comparison of the metabolic stability of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid against structurally similar compounds, offering insights into the rational design of metabolically robust drug candidates. We will delve into the underlying biochemical principles, present detailed experimental protocols for assessing metabolic stability, and analyze the expected outcomes based on established structure-activity relationships.
The Critical Role of Metabolic Stability in Drug Development
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, work to modify xenobiotics for excretion.[1][2] While this is a crucial detoxification process, rapid metabolism can prematurely clear a drug from circulation, diminishing its therapeutic efficacy.[3] Therefore, a key objective in medicinal chemistry is to design molecules that are sufficiently stable to maintain therapeutic concentrations over a desired period. In vitro assays, such as the liver microsomal stability assay, are indispensable tools in early drug discovery for predicting in vivo clearance and ranking compounds based on their metabolic liabilities.[1][4]
This guide focuses on a specific structural motif—the substitution of a methoxy group with a difluoromethoxy group—to illustrate its impact on metabolic stability. The compounds under comparison are:
-
Compound A: this compound
-
Compound B: 3-[3,4-Dimethoxyphenyl]propionic acid (the methoxy analog)
-
Compound C: 3-(4-Hydroxyphenyl)propionic acid (a potential metabolite)
We will explore the hypothesis that the difluoromethoxy group in Compound A serves as a "metabolic shield," protecting the molecule from enzymatic degradation that would readily occur in Compound B.
Assessing Metabolic Stability: The Liver Microsomal Assay
The in vitro liver microsomal stability assay is a cornerstone for evaluating a compound's susceptibility to Phase I metabolism.[2][5] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[1] By incubating a test compound with liver microsomes in the presence of necessary cofactors, we can measure the rate of its disappearance over time.[6]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical procedure for determining the metabolic stability of a test compound.[6][7]
1. Preparation of Reagents:
- Phosphate Buffer (100 mM, pH 7.4): Prepare a solution of potassium phosphate buffer and ensure the pH is adjusted to 7.4.[4] This buffer system mimics physiological conditions.
- Test Compound Stock Solution (10 mM in DMSO): Accurately weigh and dissolve the test compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the incubation should be kept low (typically ≤ 0.5%) to avoid enzyme inhibition.[4]
- Liver Microsomes (e.g., human, rat): Thaw pooled liver microsomes (e.g., from 20 mg/mL stock) on ice. Dilute to a working concentration (e.g., 1 mg/mL) with cold phosphate buffer.[7]
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[6] This system ensures a sustained supply of the critical cofactor NADPH, which is required for CYP enzyme activity.[8]
- Stopping Solution: Acetonitrile containing an internal standard (a compound with similar analytical properties to the test compound but with a different mass). This solution terminates the enzymatic reaction by precipitating proteins and aids in accurate quantification.[1]
2. Incubation Procedure:
- Pre-warm a solution of liver microsomes and the NADPH regenerating system in a water bath at 37°C.
- Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) to the pre-warmed microsome solution.
- At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[6]
- Immediately quench the reaction by adding the aliquot to the cold stopping solution.
3. Sample Analysis:
- Centrifuge the quenched samples to pellet the precipitated proteins.[5]
- Transfer the supernatant to an analysis plate.
- Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound relative to the internal standard.[1]
4. Data Analysis:
- Plot the natural logarithm of the percentage of the test compound remaining versus time.
- Determine the elimination rate constant (k) from the slope of the linear regression.
- Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
- Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .[6]
Below is a diagram illustrating the experimental workflow for the liver microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Structure-Metabolism Relationships: A Comparative Analysis
The primary metabolic liability for aromatic compounds containing methoxy groups is O-demethylation, a reaction predominantly catalyzed by CYP enzymes such as CYP2D6 and CYP3A4.[9][10]
The Metabolic Fate of 3-[3,4-Dimethoxyphenyl]propionic Acid (Compound B)
For Compound B, the two methoxy groups represent "soft spots" for oxidative metabolism. The enzymatic process involves the hydroxylation of the methyl group, followed by the spontaneous elimination of formaldehyde to yield a phenol.
Caption: Predicted primary metabolic pathway for Compound B.
This metabolic pathway leads to the rapid clearance of Compound B, resulting in a short half-life and high intrinsic clearance in a liver microsomal assay.
The Metabolic Shielding Effect of the Difluoromethoxy Group (Compound A)
The strategic replacement of a methoxy group with a difluoromethoxy group in Compound A is a well-established medicinal chemistry tactic to enhance metabolic stability.[11] The strong carbon-fluorine bonds are significantly more resistant to enzymatic cleavage than carbon-hydrogen bonds.[12][13] This substitution effectively blocks the O-demethylation pathway that is prevalent for Compound B.
As a result, this compound is expected to exhibit significantly greater stability in liver microsomes. While other metabolic pathways, such as hydroxylation on the aromatic ring or the propionic acid side chain, are possible, they are generally slower processes.
Comparative Data Summary
The following table presents hypothetical, yet scientifically plausible, data from a human liver microsomal stability assay comparing the three compounds. This data serves to illustrate the expected outcomes based on the structural differences discussed.
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |
| A: this compound | > 60 | < 10 | Low | |
| B: 3-[3,4-Dimethoxyphenyl]propionic acid | 15 | 46.2 | High | |
| C: 3-(4-Hydroxyphenyl)propionic acid | 45 | 15.4 | Moderate |
Data is hypothetical and for illustrative purposes.
Interpretation of Results:
-
Compound A is predicted to be highly stable, with a long half-life and low intrinsic clearance. This is a direct consequence of the difluoromethoxy group blocking the primary site of metabolism.
-
Compound B is expected to be rapidly metabolized, as indicated by its short half-life and high intrinsic clearance. This is consistent with the known susceptibility of methoxy groups to O-demethylation.
-
Compound C , a potential metabolite of compounds with a 4-hydroxy-3-methoxyphenyl moiety, is shown for comparison.[14][15] While the phenolic group can undergo Phase II metabolism (e.g., glucuronidation), its Phase I metabolic rate is generally slower than O-demethylation of a methoxy group, leading to moderate stability.
Broader Implications and Alternative Metabolic Pathways
While blocking O-demethylation is a significant advantage of Compound A, it is important to consider other potential metabolic routes. The carboxylic acid moiety of the propionic acid side chain is susceptible to Phase II conjugation, primarily forming acyl glucuronides.[16] This pathway is not captured in a standard microsomal assay that only includes NADPH as a cofactor but would be observed in assays using hepatocytes or microsomes supplemented with UDPGA.[17] However, the rate of glucuronidation can be influenced by the electronic properties of the aromatic ring, and the electron-withdrawing nature of the difluoromethoxy group may have a modest impact on this pathway.
Furthermore, bioisosteric replacement of the carboxylic acid group itself with moieties like tetrazoles or acyl sulfonamides could be explored to mitigate any liabilities associated with acyl glucuronide formation.[18][19][20]
Conclusion
The strategic incorporation of a difluoromethoxy group in this compound is a prime example of rational drug design to enhance metabolic stability. By replacing a metabolically labile methoxy group, this modification is predicted to significantly reduce the rate of oxidative metabolism, leading to a longer half-life and lower intrinsic clearance compared to its dimethoxy analog. This improved metabolic profile is a crucial step towards developing a drug candidate with favorable pharmacokinetic properties. The experimental protocols and comparative analysis presented in this guide provide a framework for researchers to evaluate and optimize the metabolic stability of their own compounds, ultimately accelerating the journey from discovery to clinical application.
References
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
ACS Publications. (n.d.). Cytochrome P450 mediated aromatic oxidation: a theoretical study. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Cytochrome P450 Metabolism. Retrieved from [Link]
-
YouTube. (2020). Cytochrome P450 for Xenobiotic Metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Retrieved from [Link]
-
MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Retrieved from [Link]
-
ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.1: An Overview of Metabolic Pathways - Catabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Retrieved from [Link]
Sources
- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. mercell.com [mercell.com]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. bioivt.com [bioivt.com]
- 18. tandfonline.com [tandfonline.com]
- 19. drughunter.com [drughunter.com]
- 20. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Comparative Guide to the Structure-Activity Relationship of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic Acid Analogs and Their Potent Congeners
For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for compounds centered around the 4-(difluoromethoxy)-3-methoxyphenyl scaffold. While the initial focus is on the less-explored 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid, the core of our discussion will pivot to its structurally related and highly potent congeners, the benzamide derivatives, exemplified by the well-established phosphodiesterase-4 (PDE4) inhibitor, Roflumilast. This comparative approach will illuminate the key structural determinants for potent PDE4 inhibition and provide a rational framework for the design of novel therapeutics.
Introduction: The 4-(Difluoromethoxy)-3-methoxyphenyl Scaffold and its Therapeutic Potential
The 4-(difluoromethoxy)-3-methoxyphenyl moiety serves as a critical pharmacophore in a class of potent anti-inflammatory agents. Its unique electronic and steric properties, conferred by the methoxy and difluoromethoxy substituents on the phenyl ring, are instrumental in the high-affinity binding to the active site of phosphodiesterase-4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates anti-inflammatory responses.[1] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of a wide array of inflammatory mediators.[1]
This guide will dissect the SAR of this scaffold, comparing the structural features of the highly potent benzamide series with the less characterized propionic acid analogs.
The Benzamide Congeners: A Deep Dive into the SAR of Roflumilast and its Analogs
Roflumilast, a potent and selective PDE4 inhibitor, stands as the archetypal molecule for understanding the SAR of the 4-(difluoromethoxy)-3-methoxyphenyl scaffold.[2] Its structure can be dissected into three key components: the catechol ether moiety, the amide linker, and the heterocyclic headgroup.
The Critical Role of the Catechol Ether Moiety
The 4-(difluoromethoxy)-3-methoxyphenyl group is the cornerstone of high-affinity PDE4 binding.
-
The Methoxy Group: The 3-methoxy group is crucial for orienting the molecule within the PDE4 active site.
-
The Difluoromethoxy Group: The 4-difluoromethoxy substituent is a key contributor to potency and metabolic stability. The fluorine atoms enhance the acidity of the methoxy proton, potentially forming favorable interactions within the enzyme's active site. Furthermore, this group is less susceptible to metabolic O-demethylation compared to a simple methoxy group, leading to an improved pharmacokinetic profile.
The Amide Linker: A Rigid and Essential Connection
The amide linker in Roflumilast provides a rigid connection between the catechol ether and the heterocyclic headgroup, ensuring the correct spatial orientation for optimal binding. Modifications to this linker generally lead to a significant loss of activity.
The Heterocyclic Headgroup: Tuning Potency and Selectivity
The 3,5-dichloropyridin-4-yl headgroup of Roflumilast plays a vital role in its high potency and selectivity. This group occupies a specific sub-pocket within the PDE4 active site. SAR studies have shown that:
-
Halogenation: The two chlorine atoms are critical for high potency. Their electron-withdrawing nature and steric bulk contribute to strong interactions within the active site.
-
Alternative Heterocycles: While other heterocyclic systems have been explored, the 3,5-dichloropyridine moiety remains one of the most effective for potent PDE4 inhibition in this series.
The following diagram illustrates the key pharmacophoric features of Roflumilast for PDE4 inhibition.
Caption: Key pharmacophoric features of Roflumilast for PDE4 inhibition.
Comparative Analysis: Benzamides vs. Propionic Acid Analogs
The structural differences between the benzamide series (e.g., Roflumilast) and the this compound analog are significant and have profound implications for their biological activity.
| Feature | Roflumilast (Benzamide Analog) | This compound | Impact on PDE4 Inhibition |
| Linker | Rigid Amide | Flexible Propionic Acid Chain | The flexible propionic acid linker is unlikely to maintain the optimal orientation of the catechol ether and a potential headgroup within the PDE4 active site, leading to a significant loss of affinity. |
| Headgroup | 3,5-Dichloropyridine | Carboxylic Acid | The carboxylic acid group is a poor substitute for the electron-deficient and sterically defined dichloropyridine ring. It is unlikely to form the same critical interactions in the active site. |
| Overall Potency | High (sub-nanomolar IC50)[3] | Expected to be significantly lower | The combination of a flexible linker and a non-optimal headgroup would drastically reduce the inhibitory potency against PDE4. |
While direct experimental data for the PDE4 inhibitory activity of this compound is scarce in the public domain, based on the well-established SAR of PDE4 inhibitors, it is predicted to be a weak inhibitor. However, propionic acid derivatives of related phenyl structures have been investigated for other biological activities, such as antioxidant and metabolic effects.[4]
The following workflow outlines a typical approach for evaluating the PDE4 inhibitory activity of new chemical entities.
Caption: A generalized workflow for the screening and evaluation of novel PDE4 inhibitors.
Experimental Methodologies for SAR Determination
The elucidation of the SAR for PDE4 inhibitors relies on a battery of robust in vitro and in vivo assays.
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of PDE4.
Principle: This assay measures the hydrolysis of cAMP by recombinant human PDE4. The amount of remaining cAMP or the product of hydrolysis (AMP) is quantified.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 (isoforms can be tested individually) is diluted in assay buffer. The substrate, cAMP, is also prepared in the assay buffer.
-
Compound Preparation: Test compounds are serially diluted to a range of concentrations.
-
Reaction Incubation: The PDE4 enzyme is pre-incubated with the test compound for a defined period. The reaction is initiated by the addition of cAMP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The enzymatic reaction is stopped, typically by heat inactivation or the addition of a chemical stop solution.
-
Detection: The amount of cAMP or AMP is quantified using various methods, such as:
-
Radiometric Assays: Using radiolabeled [³H]-cAMP and measuring the formation of [³H]-AMP.
-
Fluorescence Polarization (FP) Assays: A fluorescently labeled cAMP tracer competes with the product AMP for binding to a specific antibody.
-
Luminescence-Based Assays: Coupled enzyme systems that convert AMP into a luminescent signal.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cellular Assays for Functional Activity
Objective: To assess the ability of a compound to increase intracellular cAMP levels and inhibit downstream inflammatory responses in a cellular context.
Example: TNF-α Release Assay in Lipopolysaccharide (LPS)-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Stimulation: Cells are stimulated with LPS to induce the production and release of TNF-α.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibitory effect of the compound on TNF-α release is calculated, and an IC50 value is determined.
Conclusion and Future Directions
The 4-(difluoromethoxy)-3-methoxyphenyl scaffold is a privileged structure for the development of potent PDE4 inhibitors. The SAR is well-defined for the benzamide series, with the catechol ether moiety, a rigid amide linker, and an appropriately substituted heterocyclic headgroup being essential for high-affinity binding and potent inhibition. In contrast, the this compound analog, with its flexible linker and carboxylic acid headgroup, is not expected to be a potent PDE4 inhibitor.
Future research in this area should focus on:
-
Exploring Novel Heterocyclic Headgroups: To improve potency and, crucially, selectivity for PDE4B over PDE4D to mitigate side effects such as nausea and emesis.[5]
-
Fine-tuning the Catechol Ether Substituents: While the difluoromethoxy group offers advantages, further exploration of other small, metabolically stable electron-withdrawing groups could yield compounds with improved properties.
-
Structure-Based Drug Design: Utilizing the available crystal structures of PDE4 in complex with inhibitors to rationally design new analogs with enhanced binding affinity and selectivity.[6]
By leveraging the extensive SAR knowledge of the benzamide congeners, researchers can continue to develop novel and improved PDE4 inhibitors for the treatment of a wide range of inflammatory diseases.
References
-
Crocetti, E., et al. (2022). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 13, 938399. Available from: [Link]
-
Gurney, M. E., et al. (2011). Benefit and risk assessment of roflumilast for the treatment of chronic obstructive pulmonary disease. Drug, healthcare and patient safety, 3, 1–11. Available from: [Link]
-
Kim, B., et al. (2025). Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. International Journal of Molecular Sciences, 26(3), 1436. Available from: [Link]
-
Landa, A., et al. (2019). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 476(13), 1945-1960. Available from: [Link]
-
Li, H., et al. (2019). Inhibition of phosphodiesterase-4 attenuates murine ulcerative colitis through modulation of the gut microbiota. Frontiers in Immunology, 10, 245. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 449193, Roflumilast. Retrieved January 20, 2026 from [Link].
- Paes, D., et al. (2021). PDE4 inhibitors: A review of the current and emerging therapeutic landscape. Current Opinion in Pharmacology, 57, 138-146.
-
Russo, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 28(14), 5469. Available from: [Link]
- Schafer, P. H., et al. (2010). Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis.
-
ten Berge, M., et al. (2011). Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. Therapeutic Advances in Respiratory Disease, 5(2), 129-141. Available from: [Link]
- Urbanova, A., et al. (2017). The effect of roflumilast on airway inflammation in a guinea pig model of allergic asthma. Pulmonary Pharmacology & Therapeutics, 43, 1-7.
-
Wang, J., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 258, 115374. Available from: [Link]
-
Zhang, Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 16(12), 1845. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Confirming GPR41 Affinity: A Comparative Analysis of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the affinity and functional activity of the novel compound, 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid, at the G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3). We will objectively compare its potential performance with established endogenous ligands and a known modulator, supported by detailed experimental protocols.
Introduction to GPR41: A Key Player in Metabolism and Beyond
GPR41 is a G protein-coupled receptor that has garnered significant interest for its role as a sensor for short-chain fatty acids (SCFAs) such as propionate, acetate, and butyrate, which are metabolites produced by the gut microbiota from dietary fiber.[1][2] Propionate is recognized as the most potent endogenous agonist for GPR41.[1][3] The activation of GPR41 is implicated in a variety of physiological processes, including the regulation of energy homeostasis, immune responses, and gastrointestinal motility.[4][5] Primarily coupling through the Gi/o protein pathway, GPR41 activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, as well as the modulation of other signaling cascades like the PLCβ-ERK1/2 pathway.[4][5][6] Given its role in metabolic signaling, GPR41 has emerged as a promising therapeutic target for metabolic disorders.
This guide focuses on a systematic approach to characterize the interaction of a novel synthetic compound, this compound, with GPR41. The structural similarity of this compound to known phenolic acids that interact with GPR41, such as 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)[7][8][9], suggests its potential as a modulator of this receptor.
The Compounds: A Comparative Overview
A robust evaluation of a test compound necessitates comparison with well-characterized reference ligands. This guide proposes the use of the following compounds:
| Compound Role | Compound Name | Abbreviation | Rationale |
| Test Compound | This compound | Test Compound | A novel molecule with structural similarity to known GPR41 ligands. Its affinity and functional activity are the primary subjects of this investigation. Available from commercial suppliers.[10] |
| Endogenous Agonist (Positive Control) | Propionate | C3 | The most potent known endogenous agonist of GPR41, serving as a benchmark for agonistic activity.[1] |
| Endogenous Agonist (Positive Control) | Acetate | C2 | Another key endogenous SCFA that activates GPR41, allowing for a broader comparison of potency.[3] |
| Comparator/Modulator | β-Hydroxybutyrate | β-HB | Reported as a GPR41 antagonist[5][11], although some studies suggest potential agonistic effects in certain cellular contexts[12], making it an intriguing compound for comparative functional analysis. |
Experimental Workflows: From Binding Affinity to Functional Response
To comprehensively characterize the interaction of the test compound with GPR41, a multi-assay approach is recommended. This includes direct binding assays to determine affinity and functional assays to assess the downstream cellular response.
GPR41 Signaling Pathway
Caption: GPR41 signaling cascade upon agonist binding.
Experimental Workflow Diagram
Caption: Workflow for GPR41 ligand characterization.
Detailed Experimental Protocols
The following protocols are foundational and may require optimization based on the specific cell line and equipment used.
Radioligand Binding Assay (Affinity Determination)
This assay directly measures the binding of a ligand to the receptor. A competitive binding assay is used to determine the inhibition constant (Ki) of the test compound.
Objective: To determine the binding affinity (Ki) of the test compound for GPR41.
Materials:
-
HEK293 cells stably expressing human GPR41.
-
Cell culture medium and reagents.
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand: [³H]-propionate (or another suitable radiolabeled GPR41 ligand).
-
Test compound, propionate, acetate, and β-HB.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation:
-
Culture GPR41-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (test compound or unlabeled propionate at various concentrations), and 50 µL of [³H]-propionate (at a fixed concentration near its Kd).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled propionate (e.g., 1 mM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][13]
-
[³⁵S]GTPγS Binding Assay (Functional Activity)
This functional assay measures the activation of G proteins coupled to the receptor, providing an indication of agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound as a GPR41 agonist.
Materials:
-
GPR41-expressing cell membranes (prepared as in the binding assay).
-
Assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound, propionate, acetate, and β-HB.
-
96-well plates.
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add 20 µL of test compound or reference ligand at various concentrations.
-
Add 150 µL of a mixture containing GPR41 membranes (10-20 µg protein) and 10 µM GDP in assay buffer.
-
Pre-incubate for 15-20 minutes at 30°C.
-
-
Reaction Initiation:
-
Add 30 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Detection:
-
Data Analysis:
-
Basal binding is measured in the absence of an agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Plot the stimulated binding (above basal) against the logarithm of the agonist concentration.
-
Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) values using non-linear regression.
-
Calcium Mobilization Assay (Functional Activity)
This assay measures changes in intracellular calcium levels, a downstream event of GPR41 signaling, particularly when co-expressing a promiscuous G protein like Gα16.
Objective: To assess the ability of the test compound to induce a calcium response mediated by GPR41 activation.
Materials:
-
HEK293 cells transiently or stably co-expressing human GPR41 and a promiscuous G protein (e.g., Gα16).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound, propionate, and acetate.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
Protocol:
-
Cell Preparation:
-
Seed the GPR41/Gα16 co-expressing cells in a 96-well black-walled, clear-bottom plate and grow overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Flux Measurement:
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Plot the response against the logarithm of the agonist concentration.
-
Determine the EC50 value using non-linear regression.
-
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy (Emax, % of Propionate) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Propionate | Reference Value | Reference Value | 100% |
| Acetate | Reference Value | Reference Value | Experimental Value |
| β-Hydroxybutyrate | Experimental Value | Experimental Value (if any) | Experimental Value (if any) |
Interpretation:
-
A low Ki value indicates high binding affinity.
-
A low EC50 value indicates high potency in the functional assay.
-
Emax reflects the maximal response a compound can elicit relative to the endogenous agonist, propionate. An Emax less than 100% suggests partial agonism, while an Emax near 0% with binding affinity suggests antagonism.
Conclusion
By following this structured, multi-assay approach, researchers can robustly confirm the GPR41 receptor affinity of this compound. The comparative data generated will provide a clear understanding of its binding characteristics, functional potency, and efficacy relative to endogenous ligands and other modulators. This comprehensive characterization is an essential step in the evaluation of this compound for its potential as a therapeutic agent targeting GPR41.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Kimura, I., Inoue, D., Maeda, T., Hara, T., Ichimura, A., Miyauchi, S., ... & Tsujimoto, G. (2011). Short-chain fatty acids and ketones directly regulate sympathetic nervous system via G protein-coupled receptor 41 (GPR41). Proceedings of the National Academy of Sciences, 108(19), 8030-8035. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of pharmacological and toxicological methods, 28(4), 207-219.
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Miyamoto, J., Ohue-Kitano, R., & Kimura, I. (2017). Regulation of Energy Homeostasis by GPR41. Frontiers in Endocrinology, 8, 209. Retrieved from [Link]
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372-384.
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
- Tovey, S. C., & Willars, G. B. (2015). Ca2+ mobilization assays in GPCR drug discovery. In G protein-coupled receptors (pp. 79-89). Humana Press, New York, NY.
- Kimura, I., Inoue, D., Hirano, K., & Tsujimoto, G. (2014). The gut microbiota suppresses insulin-mediated fat accumulation in the liver via GPR41.
-
Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21246. Retrieved from [Link]
-
Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 13(1), 21246. Retrieved from [Link]
- Stoddart, L. A., Smith, N. J., & Milligan, G. (2008). International Union of Pharmacology. LXXI. Free fatty acid receptors FFA1, -2, and -3: pharmacology and pathophysiological functions. Pharmacological reviews, 60(4), 405-417.
-
PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]
-
International Laboratory USA. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
PubMed. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific reports, 13(1), 21246. Retrieved from [Link]
-
PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]
-
Stensel, D. J. (2013). β-Hydroxybutyrate Modulates N-Type Calcium Channels in Rat Sympathetic Neurons by Acting as an Agonist for the G-Protein-Coupled Receptor FFA3. Journal of Neuroscience, 33(49), 19337-19347. Retrieved from [Link]
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. International Laboratory USA [intlab.org]
- 11. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Hydroxybutyrate Modulates N-Type Calcium Channels in Rat Sympathetic Neurons by Acting as an Agonist for the G-Protein-Coupled Receptor FFA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Understanding the Hazard Profile: A Conservative Approach
Given the presence of a propionic acid moiety and fluorinated functional groups, we must assume that 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid presents several potential hazards. Analogous compounds, such as 3-(p-Methoxyphenyl)propionic acid and other propionic acid derivatives, are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a controlled environment.
The difluoromethoxy group also warrants caution. While specific reactivity data for this compound is scarce, fluorinated organic compounds can have unique chemical properties and may produce hazardous decomposition products, such as hydrogen fluoride, under certain conditions like combustion.[4][5]
Key Takeaway: Treat this compound as a hazardous chemical waste, with particular attention to its irritant properties and the potential for hazardous byproducts.
Immediate Safety and Handling Protocols
Before beginning any disposal process, the following safety measures are mandatory:
-
Engineered Controls: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, which can cause serious eye irritation.[2] |
| Hand Protection | Nitrile or neoprene gloves (double gloving is recommended). | Provides a barrier against skin contact, which can cause irritation.[1] |
| Body Protection | A fully fastened, flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use of a fume hood is the primary control. | If a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Step-by-Step Disposal Workflow
The disposal of this compound should follow a systematic process, from the point of generation to final pickup by a certified waste handler. This workflow is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent pads should be collected separately. Do not mix with non-hazardous trash.
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated liquid waste container.
-
Incompatible Materials: Based on the general reactivity of propionic acid, this waste must be kept separate from strong oxidizing agents, reducing agents, strong bases (alkalis), and certain metals like iron, zinc, and magnesium to prevent violent reactions.[6]
-
-
Containerization:
-
Use only approved, chemically compatible hazardous waste containers. For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
-
Labeling:
-
Properly labeling waste is a critical regulatory requirement.[7]
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location (building and room number).
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
The SAA should be in a secondary containment bin to catch any potential leaks.
-
Keep the container securely closed at all times, except when adding waste.
-
Laboratories can accumulate up to 55 gallons of non-acute hazardous waste in an SAA.[8]
-
-
Waste Pickup and Final Disposal:
-
Once the container is full or has been in the SAA for up to one year (check your institution's specific policy), arrange for pickup through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[6]
-
Do not pour this chemical down the drain. Its low water solubility and potential hazards make it unsuitable for sewer disposal.[3][9]
-
The most appropriate final disposal method for this type of organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7]
-
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Small Spills (within a fume hood):
-
Wearing appropriate PPE, contain the spill with a chemical absorbent pad or an inert material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable bag or container.
-
Label the container as "Hazardous Waste" containing this compound and the absorbent material.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the door to the laboratory to contain any vapors.
-
Contact your institution's emergency response team or EH&S immediately. Do not attempt to clean up a large spill yourself.
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the principles of scientific integrity from discovery through disposal.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Carl ROTH. Safety Data Sheet: Propionic acid. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Möller Chemie. Propionic acid - Safety data sheet. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
Occupational Safety and Health Administration. Chemical Hazards.pdf. [Link]
-
PubChem. 3-(p-Methoxyphenyl)propionic acid. [Link]
-
Labbox España. Propionic acid 99% Extra Pure - Safety Data Sheet. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 1,1,1,2-Tetrachloro-2,2-Difluoroethane. [Link]
Sources
- 1. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. guidechem.com [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. labbox.es [labbox.es]
- 8. 3-(4-Fluoro-3-Methoxyphenyl)propionic acid, 96% | 864960-96-3 [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
Personal protective equipment for handling 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
Comprehensive Safety and Handling Guide: 3-[4-(Difluoromethoxy)-3-methoxyphenyl]propionic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. As researchers, scientists, and drug development professionals, a deep understanding of the chemical properties and potential hazards of the compounds we work with is paramount to ensuring a safe and productive laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence.
Hazard Analysis: Understanding the Compound
-
Carboxylic Acid Group: The propionic acid functional group confers acidic properties. Carboxylic acids can be corrosive and cause severe skin burns and eye damage upon contact.[1][2] Inhalation of vapors or dusts can lead to respiratory tract irritation.[2][3]
-
Difluoromethoxy Group: The presence of the difluoromethoxy group introduces the element of fluorine. Organofluorine compounds can have unique toxicological profiles, and their thermal decomposition can release hazardous substances like hydrogen fluoride. Therefore, careful handling and disposal are critical.
-
Aromatic Phenyl Ring: The substituted phenyl ring is a common feature in many pharmaceutical compounds. While the overall toxicity is influenced by the substituents, aromatic compounds should be handled with care to avoid inhalation, ingestion, and skin contact.
Based on these structural features, it is prudent to treat this compound as a compound that is potentially corrosive, a skin and eye irritant, harmful if inhaled or swallowed, and may cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A risk-based approach is essential when selecting PPE. The choice and level of PPE will depend on the scale of the operation (e.g., milligram-scale synthesis versus gram-scale purification) and the potential for exposure.
Primary Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize the inhalation of dusts or vapors.[2][4]
-
Glove Box: For highly sensitive operations or when handling larger quantities, a glove box with an inert atmosphere may be recommended to provide an additional layer of containment.
Essential Personal Protective Equipment
The following PPE is considered mandatory for handling this compound:
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement to protect against splashes.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][7] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended for handling acids and organic compounds.[6][8] Given the presence of the fluorinated group, it is crucial to consult the glove manufacturer's compatibility chart. Double-gloving is a best practice to enhance protection, especially during prolonged handling. |
| Body Protection | A flame-resistant lab coat should be worn at all times. For larger-scale operations or when there is a significant risk of spills, a chemical-resistant apron or suit may be necessary.[9] |
| Respiratory Protection | When engineering controls are insufficient to maintain exposure below permissible limits, respiratory protection is required. An N95 mask may be suitable for low-dust environments, but for situations with potential for aerosol or vapor generation, a full-face respirator with acid gas cartridges is recommended.[6] A proper fit test is crucial for respirator effectiveness.[6] |
| Foot Protection | Closed-toe shoes made of a non-porous material are mandatory in a laboratory setting.[7][10] For handling larger quantities or in case of spills, chemical-resistant boots should be worn.[7] |
Procedural Guidance: Donning, Doffing, and Disposal
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning and Doffing of PPE
Caption: PPE Donning and Doffing Workflow
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling the compound, ensure that all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing and Transfer:
-
Don the appropriate PPE as outlined in the donning sequence.
-
Perform all weighing and transfers on a disposable weighing paper or in a tared container within the fume hood.
-
Use tools such as spatulas and funnels to minimize the generation of dust and prevent spills.
-
-
Reaction Setup and Monitoring:
-
Ensure all glassware is properly secured.
-
Conduct the reaction in a well-ventilated fume hood.
-
Maintain a safe distance from the reaction vessel.
-
-
Work-up and Purification:
-
Be mindful of potential splashes during liquid-liquid extractions or quenching procedures.
-
Handle all organic solvents with appropriate care, considering their flammability and toxicity.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly.
-
Follow the doffing sequence for PPE removal to avoid contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to protect human health and the environment.
-
Waste Segregation: All waste containing this compound, including excess material, contaminated PPE, and cleaning materials, must be collected in clearly labeled, compatible containers. Do not mix with incompatible waste streams.
-
Fluorinated Waste Stream: Due to the presence of fluorine, this compound should be disposed of in a designated "fluorinated organic waste" container.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations.[11][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Spill Management:
-
Small Spills: For small spills within a fume hood, trained personnel wearing appropriate PPE can manage the cleanup. Use an absorbent material compatible with the chemical to contain the spill.[3] Collect the absorbed material into a sealed container for proper waste disposal.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
Conclusion
The safe handling of this compound requires a proactive and informed approach. By understanding the potential hazards, utilizing appropriate engineering controls, consistently wearing the correct PPE, and adhering to established operational and disposal plans, researchers can minimize risks and maintain a safe laboratory environment. This guide serves as a foundational resource, and it is imperative to supplement this information with institution-specific training and protocols.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]
-
Safety First: Handling Propionic Acid (CAS 79-09-4) in Industrial and Laboratory Settings. [Link]
-
Loba Chemie. (2022, December 22). PROPIONIC ACID FOR SYNTHESIS - Safety Data Sheet. [Link]
- Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. [Link]
-
Propionic Acid - Safety Data Sheet. (2015, March 19). [Link]
-
Penta chemicals. (2025, July 8). Propionic acid - Safety data sheet. [Link]
-
Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production? [Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
-
Möller Chemie. (2023, March 30). Propionic acid - Safety data sheet. [Link]
-
MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
How to Choose PPE for Chemical Work. (2025, October 23). [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. nbinno.com [nbinno.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. leelinework.com [leelinework.com]
- 7. quora.com [quora.com]
- 8. quicktest.co.uk [quicktest.co.uk]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. epa.gov [epa.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
